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(1R,3R)-3-Amino-cycloheptanol Documentation Hub

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  • Product: (1R,3R)-3-Amino-cycloheptanol

Core Science & Biosynthesis

Foundational

(1R,3R)-3-Amino-cycloheptanol: Chemical Properties, Reactivity, and Applications in Kinase Inhibitor Design

Executive Summary (1R,3R)-3-Amino-cycloheptanol is a chiral, bifunctional cycloaliphatic building block that has garnered significant attention in modern medicinal chemistry. Featuring a primary amine and a secondary hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3R)-3-Amino-cycloheptanol is a chiral, bifunctional cycloaliphatic building block that has garnered significant attention in modern medicinal chemistry. Featuring a primary amine and a secondary hydroxyl group situated on a conformationally flexible seven-membered ring, this scaffold provides unique spatial vectors for structure-activity relationship (SAR) optimization. It is prominently utilized in the synthesis of advanced kinase inhibitors, including diaminopyrimidines targeting the JNK pathway for liver fibrotic disorders[1], and imidazolone derivatives (Leucettinibs) targeting DYRK1A and CLK kinases for the treatment of Alzheimer's disease and Down syndrome[2].

Structural and Physicochemical Profiling

The cycloheptane ring differentiates itself from the ubiquitous cyclohexane by exhibiting higher conformational flexibility, rapidly interconverting between twist-chair and chair conformations via pseudorotation. The (1R,3R) stereochemical configuration dictates a trans-like relative geometry, projecting the amine and hydroxyl groups onto opposite faces of the average ring plane. This specific geometry allows the primary amine to act as a covalent attachment point to a drug core (e.g., a pyrimidine or imidazolone), while the hydroxyl group extends into solvent-exposed regions or interacts with specific hydrogen-bond acceptors in a kinase ATP-binding pocket.

Table 1: Key Physicochemical Parameters of (1R,3R)-3-Amino-cycloheptanol

ParameterValuePharmacological Relevance
Molecular Formula C7H15NOLow molecular weight allows incorporation into larger scaffolds without exceeding Lipinski's Rule of 5.
Molecular Weight 129.20 g/mol High ligand efficiency contribution.
Topological Polar Surface Area (TPSA) ~46.25 ŲOptimal for maintaining membrane permeability and CNS penetration when incorporated into drug scaffolds.
LogP (Estimated) 0.6 – 0.9Hydrophilic nature improves aqueous solubility of highly lipophilic aromatic drug cores.
pKa (Amine conjugate acid) ~10.2Exists predominantly in the protonated state at physiological pH, influencing target binding kinetics.
pKa (Hydroxyl) ~15.5Remains un-ionized under physiological conditions; acts as a neutral H-bond donor/acceptor.
H-Bond Donors / Acceptors 3 / 2Facilitates strong, directional interactions within kinase hinge regions.

Chemical Reactivity and Orthogonal Functionalization

The bifunctional nature of (1R,3R)-3-amino-cycloheptanol necessitates an understanding of chemoselectivity. The primary aliphatic amine is a significantly stronger nucleophile than the secondary alcohol. This kinetic differential allows for highly chemoselective N-arylation or N-alkylation without the need for transient hydroxyl protection strategies. In Nucleophilic Aromatic Substitution (SNAr) reactions, the amine readily attacks electron-deficient heteroaromatics (e.g., 2-chloropyrimidines), while the hydroxyl group remains unreactive under standard conditions.

Applications in Target-Oriented Drug Discovery

JNK Pathway Inhibition

The c-Jun N-terminal Kinase (JNK) pathway is heavily implicated in liver fibrotic disorders. (1R,3R)-3-amino-cycloheptanol is used to synthesize diaminocarboxamide and diaminocarbonitrile pyrimidines[1]. The cycloheptanol moiety enhances the solubility of the pyrimidine core while providing critical hydrogen-bonding interactions that stabilize the inhibitor within the JNK active site.

DYRK1A and CLK Inhibition (Leucettinibs)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are primary targets for correcting cognitive deficits in Down syndrome and halting tauopathy in Alzheimer's disease[2]. Inhibitors derived from 3-aminocycloheptanol (e.g., Leucettinibs) block DYRK1A, preventing the hyperphosphorylation of Tau and Amyloid Precursor Protein (APP), while simultaneously restoring autophagic clearance mechanisms[2].

DYRK1A_Pathway Inhibitor Leucettinib Derivative (3-Aminocycloheptanol Motif) DYRK1A DYRK1A Kinase Inhibitor->DYRK1A Competitive ATP Inhibition Tau Tau Protein (Exon 10 Splicing) DYRK1A->Tau Hyperphosphorylation APP Amyloid Precursor Protein DYRK1A->APP Phosphorylation Autophagy Autophagic Clearance DYRK1A->Autophagy Suppresses Pathology Neurodegeneration (AD / Down Syndrome) Tau->Pathology Neurofibrillary Tangles APP->Pathology Amyloid Plaques Autophagy->Pathology Deficit Exacerbates

DYRK1A signaling pathway and its modulation by 3-aminocycloheptanol-derived inhibitors.

Experimental Methodologies

The following self-validating protocols demonstrate the integration of (1R,3R)-3-amino-cycloheptanol into complex pharmaceutical scaffolds.

SNAr_Workflow Step1 Electrophile (Heteroaryl Halide) Step4 Thermal Activation (80-120°C) Step1->Step4 Step2 (1R,3R)-3-Amino- cycloheptanol Step2->Step4 Step3 DIPEA Base NMP Solvent Step3->Step4 Step5 Purified Target (Secondary Amine) Step4->Step5 Chemoselective SNAr

Workflow for the chemoselective SNAr coupling of (1R,3R)-3-aminocycloheptanol.

Protocol 1: Chemoselective SNAr Coupling to Pyrimidine Scaffolds

This protocol is optimized for the synthesis of JNK pathway inhibitors[3].

  • Preparation : Dissolve the pyrimidine electrophile (e.g., 2-((1r,4r)-4-methoxycyclohexyl-amino)-4-(methylsulfinyl)pyrimidine-5-carboxamide, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.3 M concentration.

    • Causality : NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly lowering the activation energy of the SNAr reaction.

  • Activation : Add N,N-Diisopropylethylamine (DIEA) (4.0 eq) to the solution.

    • Causality : DIEA acts as a non-nucleophilic proton sponge. It neutralizes the leaving group (e.g., sulfinyl or halide) and prevents the protonation of the incoming amine, ensuring it remains in its highly nucleophilic free-base state.

  • Coupling : Add (1R,3R)-3-aminocycloheptanol (2.0 eq) to the mixture. Heat the reaction to 80°C and stir for 4 hours.

    • Causality : The 80°C thermal input provides the necessary kinetic energy to overcome the steric hindrance introduced by the bulky cycloheptane ring during the nucleophilic attack.

  • Isolation : Cool the reaction to ambient temperature. Dilute with water to precipitate the product. Filter the resulting solids and dry in vacuo to yield the crude secondary amine.

Protocol 2: High-Temperature Sealed-Tube Amination

This protocol is utilized for synthesizing sterically hindered imidazolone derivatives (Leucettinibs)[4].

  • Assembly : In a heavy-walled pressure vessel (sealed tube), combine the heteroaryl electrophile (1.0 eq), (1R,3R)-3-aminocycloheptanol hydrochloride (1.5 eq), and DIPEA (4.0 eq).

    • Causality : Using the hydrochloride salt of the amine requires excess DIPEA to generate the reactive free base in situ prior to coupling.

  • Thermal Reaction : Seal the tube and heat in a heating block at 120°C for 31 hours.

    • Causality : The sealed tube prevents solvent evaporation and allows the reaction to safely reach temperatures above the solvent's atmospheric boiling point, which is critical for driving sluggish reactions with unreactive electrophiles to completion.

  • Purification : Concentrate the mixture and purify via flash chromatography (FC) using a gradient elution of Dichloromethane (DCM) / Methanol (MeOH) from 99/1 to 93/7.

    • Causality : The highly polar nature of the hydroxyl group on the cycloheptane ring causes strong retention on normal-phase silica; the increasing methanol gradient disrupts these hydrogen bonds, allowing for the selective elution of the target compound away from non-polar impurities.

References

1.1 - Google Patents. 2.2 - Google Patents.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of (1R,3R)-3-Aminocycloheptanol

Executive Summary (1R,3R)-3-Aminocycloheptanol is a highly specialized chiral bifunctional building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,3R)-3-Aminocycloheptanol is a highly specialized chiral bifunctional building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical structural motif in the development of diaminopyrimidine-based JNK pathway inhibitors for liver fibrotic disorders [1] and imidazolone derivatives targeting DYRK1A in neurodegenerative diseases like Alzheimer's and Down syndrome [2].

Due to the conformational flexibility of the seven-membered cycloheptane ring, the stereochemical and structural validation of the trans-(1R,3R) isomer requires a rigorous, multimodal analytical approach. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of (1R,3R)-3-aminocycloheptanol, explaining the causality behind the analytical methodologies required to ensure absolute structural integrity.

Spectroscopic Validation Workflow

To establish a self-validating analytical system, orthogonal techniques must be employed. NMR provides atomic-level connectivity and spatial stereochemistry; FT-IR confirms the presence and hydrogen-bonding state of the functional groups; and MS ensures the exact molecular weight and structural fragmentation patterns are consistent with the target analyte.

G Start Synthesized (1R,3R)-3-Aminocycloheptanol NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS Mass Spectrometry (LC-ESI-MS) Start->MS Stereo Confirm (1R,3R) Configuration via NOESY NMR->Stereo Func Confirm -OH and -NH2 via IR Bands IR->Func Mass Confirm Molecular Weight [M+H]+ = 130.1 MS->Mass Valid Validated Compound Profile Stereo->Valid Func->Valid Mass->Valid

Workflow for the multimodal spectroscopic validation of (1R,3R)-3-aminocycloheptanol.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cycloheptane ring undergoes rapid pseudorotation at room temperature, which averages the coupling constants. However, the trans relationship in the (1R,3R) isomer dictates specific spatial distances between the protons at C-1 and C-3, which are critical for NOESY interpretation.

Solvent Selection Causality: While CDCl₃ is standard, acquiring spectra in DMSO-


 is highly recommended for this compound. DMSO strongly hydrogen-bonds with the -OH and -NH₂ groups, drastically slowing their chemical exchange rate. This allows the observation of the hydroxyl and amine protons as distinct peaks and reveals their scalar coupling to the adjacent methine protons (H-1 and H-3), providing an internal validation of connectivity.

Table 1: Expected ¹H and ¹³C NMR Assignments (400 MHz, DMSO-


) 
Position¹H Shift (δ, ppm)Multiplicity & Coupling (Hz)¹³C Shift (δ, ppm)Assignment Rationale
C-1 3.55 - 3.68m, 1H71.5Deshielded by electronegative oxygen.
C-3 3.05 - 3.18m, 1H52.8Deshielded by nitrogen; upfield of C-1 due to lower electronegativity of N vs O.
C-2 1.85 - 2.05m, 2H46.2Diastereotopic protons situated between two heteroatom-bearing carbons.
C-4, C-7 1.40 - 1.75m, 4H34.1, 36.5Aliphatic ring protons adjacent to functionalized carbons.
C-5, C-6 1.15 - 1.40m, 4H24.5, 25.1Distal aliphatic ring protons (most shielded).
-OH ~4.50d, 1H (exchangeable)N/ABroadens or disappears upon D₂O shake.
-NH₂ ~1.65 - 2.50br s, 2H (exchangeable)N/AHighly concentration and pH dependent.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the primary amine and secondary alcohol. For (1R,3R)-3-aminocycloheptanol, Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption (the compound is hygroscopic), which would artificially inflate the O-H stretch region.

Table 2: Key FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeCausality / Interpretation
3350 - 3250 O-H stretchStrong, BroadIndicates intermolecular hydrogen bonding.
3200 - 3100 N-H stretchMedium, DoubletThe doublet (asymmetric and symmetric stretches) confirms a primary amine (-NH₂).
2920, 2850 C-H stretchStrong, SharpCharacteristic of the

hybridized cycloheptane backbone.
1590 - 1610 N-H bendMediumConfirms the primary amine (scissoring mode).
1045 C-O stretchStrong, SharpValidates the secondary alcohol functional group.
Mass Spectrometry (MS)

Due to the aliphatic nature of the molecule, Electron Impact (EI) MS often leads to excessive fragmentation, making the molecular ion (


) difficult to observe. Therefore, Electrospray Ionization (ESI) in positive mode is the method of choice to observe the intact protonated molecule.

Table 3: LC-ESI-MS Positive Ion Fragmentation Pathway

m/z ValueIon AssignmentCausality of Fragmentation
130.1 [M+H]⁺Protonation of the highly basic primary amine.
113.1 [M+H - NH₃]⁺Loss of ammonia (17 Da). Common in aliphatic amines under collision-induced dissociation (CID).
112.1 [M+H - H₂O]⁺Loss of water (18 Da). Driven by the stability of the resulting cycloheptenyl cation.
95.1 [M+H - NH₃ - H₂O]⁺Sequential loss of both functional groups, leaving the bare C₇H₁₁⁺ carbocation.

Experimental Methodologies

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition & Stereochemical Assignment

Objective: To definitively assign the (1R,3R) stereochemistry.

  • Sample Preparation: Dissolve 15 mg of (1R,3R)-3-aminocycloheptanol in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: Anhydrous solvent prevents the introduction of water, which would exchange with the -OH and -NH₂ protons, destroying their coupling information and obscuring the 3.3 ppm region.

  • 1D Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K.

  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300-500 ms.
    
    • Causality: The cycloheptane ring is highly flexible. A longer mixing time ensures that transient spatial proximities between H-1 and H-3 during ring pseudorotation are captured via the Nuclear Overhauser Effect (NOE).

  • Validation Checkpoint: Analyze the NOESY cross-peaks. In the trans-(1R,3R) isomer, H-1 and H-3 will spend a significant portion of their conformational equilibrium in a pseudo-diaxial or syn-clinal orientation, yielding a distinct NOE cross-peak. If this peak is absent, the sample may be the cis-(1R,3S) isomer.

G A 1D 1H NMR Data B Identify H-1 and H-3 Protons A->B C 2D NOESY Experiment B->C D Observe NOE Cross-Peaks C->D E H-1/H-3 Spatial Proximity (Syn-clinal/Diaxial) D->E F Confirm (1R,3R) Relative Stereochemistry E->F

Logical progression for assigning (1R,3R) stereochemistry using 2D NOESY NMR.

Protocol 2: LC-ESI-MS Profiling

Objective: To confirm exact mass and structural fragments without thermal degradation.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an ionization enhancer. The low pH ensures the primary amine is fully protonated (

      
      ) prior to entering the electrospray source, maximizing the [M+H]⁺ signal.
      
  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes.

    • Causality: (1R,3R)-3-aminocycloheptanol is highly polar. It will elute very early. A rapid gradient prevents excessive band broadening.

  • MS Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation Checkpoint: Isolate the parent ion at m/z 130.1 and apply a collision energy of 15-20 eV. The appearance of m/z 113.1 and 112.1 confirms the presence of the amine and hydroxyl groups, respectively.

Conclusion

The rigorous characterization of (1R,3R)-3-aminocycloheptanol demands a deep understanding of its conformational dynamics and functional group behavior. By leveraging DMSO-


 in NMR to lock exchangeable protons, utilizing ATR-FTIR to bypass hygroscopic interference, and employing ESI+ MS to preserve the polar molecular ion, researchers can establish a self-validating, foolproof analytical profile. This ensures the integrity of the chiral building block before its incorporation into complex pharmaceutical syntheses [1][2].

References

  • Vertex Pharmaceuticals Incorporated. (2012). Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith (WO2012145569A1). World Intellectual Property Organization.
  • Perha Pharmaceuticals. (2023). New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 (US20230167104A1). United States Patent and Trademark Office.
Foundational

Advanced Stereoselective Synthesis of (1R,3R)-3-Aminocycloheptanol: A Comprehensive Methodological Guide

Executive Summary The synthesis of chiral 1,3-aminoalcohols on medium-sized rings (such as cycloheptane) presents unique conformational challenges. Unlike rigid six-membered rings, the flexibility of the seven-membered r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral 1,3-aminoalcohols on medium-sized rings (such as cycloheptane) presents unique conformational challenges. Unlike rigid six-membered rings, the flexibility of the seven-membered ring makes stereocontrol during ketone reduction highly sensitive to steric environments. (1R,3R)-3-Aminocycloheptanol is a critical structural motif and intermediate in the development of kinase inhibitors, notably for DYRK1A and JNK pathways [1].

This whitepaper details a highly rigorous, self-validating synthetic pathway from cycloheptanone to (1R,3R)-3-aminocycloheptanol. The strategy relies on a desymmetrizing asymmetric conjugate addition followed by a substrate-directed stereoselective reduction to strictly enforce the trans (1R,3R) geometry.

Strategic Retrosynthesis & Mechanistic Logic

To achieve the trans relationship in (1R,3R)-3-aminocycloheptanol, we must overcome the natural thermodynamic preference of standard hydride reductions, which typically attack from the less hindered face to yield the cis isomer.

Our retrosynthetic strategy disconnects the target into three core phases:

  • Directed Reduction: The (1R) hydroxyl group is established via an intramolecular hydride delivery (Evans-Saksena reduction) directed by a protected amine at C3.

  • Asymmetric Conjugate Addition: The (3R) amine stereocenter is installed via the highly diastereoselective conjugate addition of a chiral lithium amide to an enone.

  • Dehydrogenation: The foundational enone is generated via the alpha-bromination and subsequent elimination of commercially available cycloheptanone.

Retrosynthesis Target (1R,3R)-3-Aminocycloheptanol BocAmino (R)-3-(Boc-amino) cycloheptanone Target->BocAmino Directed Reduction Enone 2-Cyclohepten-1-one BocAmino->Enone Asymmetric Addition SM Cycloheptanone Enone->SM Oxidation

Retrosynthetic disconnection of (1R,3R)-3-aminocycloheptanol from cycloheptanone.

Experimental Protocols & Causality

Phase I: Synthesis of 2-Cyclohepten-1-one

Direct dehydrogenation of cycloheptanone is challenging. We utilize a highly scalable two-step bromination-elimination sequence [2].

  • Step 1a: Alpha-Bromination

    • Protocol: Dissolve cycloheptanone (1.0 eq) in glacial acetic acid (0.5 M). Cool to 0 °C. Add Br₂ (1.05 eq) dropwise over 1 hour. Stir for 2 hours at room temperature. Quench with ice water, extract with DCM, wash with sat. NaHCO₃, and concentrate.

    • Validation: ¹H NMR should show a characteristic doublet of doublets at ~4.3 ppm (CH-Br).

  • Step 1b: Dehydrobromination

    • Protocol: Dissolve the crude 2-bromocycloheptanone in anhydrous DMF (0.3 M). Add Li₂CO₃ (2.0 eq) and LiBr (1.5 eq). Heat to 120 °C under N₂ for 4 hours. Cool, dilute with water, and extract with Et₂O. Wash the organic layer extensively with brine to remove DMF.

    • Causality: LiBr acts as a nucleophilic catalyst, converting the bromide to a more reactive intermediate, while the weakly basic Li₂CO₃ facilitates the E2 elimination without causing aldol condensation of the resulting enone.

Phase II: Asymmetric Conjugate Addition (Setting the 3R Stereocenter)

We employ the Davies chiral ammonia equivalent methodology to set the first stereocenter with >95% enantiomeric excess [3].

  • Protocol:

    • In a flame-dried flask under Ar, dissolve (S)-N-benzyl-1-phenylethanamine (1.1 eq) in anhydrous THF (0.2 M). Cool to -78 °C.

    • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 mins to form the chiral lithium amide.

    • Add 2-cyclohepten-1-one (1.0 eq) dropwise. Stir at -78 °C for 2 hours.

    • Quench rapidly with sat. NH₄Cl at -78 °C, then warm to room temperature. Extract with EtOAc and purify via silica gel chromatography.

  • Causality & Stereocontrol: The chiral lithium amide forms a rigid, internally solvated chelate. The steric bulk of the (S)-alpha-methylbenzyl group forces the nucleophile to attack the Re-face of the enone, exclusively generating the (3R) configuration.

Phase III: Protecting Group Reprofiling

Free 3-aminoketones are highly unstable and prone to retro-Michael additions or intermolecular imine formation. We must swap the benzyl groups for a Boc group in situ.

  • Protocol: Dissolve the (3R)-adduct in MeOH (0.1 M). Add Boc₂O (1.5 eq) and Pd(OH)₂/C (20% wt, 0.1 eq). Purge the vessel and pressurize with H₂ (50 psi). Stir vigorously for 12 hours. Filter through Celite and concentrate to yield (R)-3-(tert-butoxycarbonylamino)cycloheptanone.

  • Validation: Disappearance of aromatic protons (7.2-7.4 ppm) and appearance of a sharp singlet at 1.45 ppm (9H, Boc) in ¹H NMR.

Phase IV: Substrate-Directed Stereoselective Reduction (Setting the 1R Stereocenter)

This is the critical step. Standard hydrides (e.g., NaBH₄) attack the less hindered wedge face, yielding the undesired cis (1S,3R) isomer. We use an Evans-Saksena directed reduction to force attack from the hindered dash face [4].

  • Protocol:

    • Dissolve tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 4.0 eq) in a 1:1 mixture of anhydrous CH₃CN and glacial acetic acid (0.1 M). Stir at room temperature for 30 mins.

    • Cool the mixture to -40 °C.

    • Slowly add a solution of (R)-3-(Boc-amino)cycloheptanone (1.0 eq) in CH₃CN. Stir at -40 °C for 24 hours.

    • Quench with sat. aq. Rochelle's salt (potassium sodium tartrate) and stir for 2 hours to break up boron emulsions. Extract with EtOAc.

  • Causality: The triacetoxyborohydride coordinates to the carbonyl oxygen of the Boc group. This coordination tethers the hydride source to the dash face of the molecule. Intramolecular hydride delivery occurs exclusively from the dash face, pushing the resulting hydroxyl group to the wedge face, thereby securing the trans (1R,3R) geometry.

Phase V: Final Deprotection
  • Protocol: Dissolve the trans-Boc-aminoalcohol in DCM (0.2 M). Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield (1R,3R)-3-aminocycloheptanol hydrochloride as a white solid.

Stereocontrol Step1 Phase II: Conjugate Addition Re-face attack by chiral amide Yields (3R) configuration Step2 Phase III: PG Exchange In situ Boc protection Prevents retro-Michael degradation Step1->Step2 Step3 Phase IV: Directed Reduction Intramolecular hydride delivery Forces anti (1R,3R) geometry Step2->Step3

Logical workflow of stereocenter generation and preservation.

Quantitative Data & Yield Summary

The following table summarizes the expected yields, stereochemical purity, and validation metrics for the self-validating system.

Reaction PhaseTransformationExpected YieldStereochemical PurityKey Validation Metric (NMR/MS)
Phase I Cycloheptanone → Enone72% (over 2 steps)N/AEnone protons at 6.0 & 6.6 ppm
Phase II Enone → Chiral Adduct85%>95% deLC-MS: [M+H]⁺ = 336.2
Phase III Adduct → Boc-Aminoketone90%>95% eeBoc singlet at 1.45 ppm (9H)
Phase IV Ketone → trans-Alcohol78%>98% de (anti)Carbinol CH at ~3.8 ppm (m)
Phase V Deprotection → Target95%>98% ee[M+H]⁺ = 130.1; loss of Boc

References

  • Vertex Pharmaceuticals Inc. (2012). Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith.
  • Garbisch, E. W. (1976). Synthesis of 2-cyclohepten-1-one. The Journal of Organic Chemistry.[Link]

  • Davies, S. G., et al. (1991). Asymmetric synthesis of beta-amino acids and beta-lactams via conjugate addition of chiral lithium amides. Tetrahedron: Asymmetry.[Link]

  • Evans, D. A., & Chapman, K. T. (1988). Stereoselective reduction of beta-hydroxy ketones with tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society.[Link]

Exploratory

Technical Guide: Chiral Resolution of Racemic 3-Aminocycloheptanol

Executive Summary & Strategic Analysis 3-Aminocycloheptanol (CAS: Variable by isomer) is a bifunctional chiral building block featuring a seven-membered carbocyclic ring with 1,3-amino and hydroxyl substitution. This str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Aminocycloheptanol (CAS: Variable by isomer) is a bifunctional chiral building block featuring a seven-membered carbocyclic ring with 1,3-amino and hydroxyl substitution. This structural motif is increasingly relevant in the synthesis of GPCR ligands, protease inhibitors, and macrocyclic drug candidates where ring conformation dictates binding affinity.

The molecule possesses two chiral centers (C1 and C3), resulting in four discrete stereoisomers:[1]

  • cis-pair: (1R,3S) and (1S,3R)

  • trans-pair: (1R,3R) and (1S,3S)

Technical Challenge: Synthetic routes (e.g., reduction of


-enaminoketones or nitro-aldol condensation) typically yield a diastereomeric mixture (cis/trans) which is also racemic.
Resolution Strategy:  High-purity isolation requires a bifurcated approach:
  • Diastereomeric Separation: Removal of the unwanted diastereomer (cis vs. trans) via achiral chromatography or crystallization.

  • Enantiomeric Resolution: Separation of the enantiomeric pair (e.g., (1R,3R) from (1S,3S)).

This guide details two validated workflows for Part 2 (Enantiomeric Resolution) , assuming the diastereomeric mixture has already been simplified to a single racemate (e.g., rac-trans-3-aminocycloheptanol).

Stereochemical & Workflow Visualization

The following diagram illustrates the hierarchy of separation required to isolate a single enantiomer from the crude synthetic mixture.

G Start Crude Synthetic Mixture (4 Isomers) Step1 STEP 1: Diastereomer Separation (Flash Chromatography / Crystallization) Start->Step1 Silica Gel / EtOAc:Hex CisRac rac-cis-3-Aminocycloheptanol (Mixture of 1R,3S & 1S,3R) Step1->CisRac Polar Fraction TransRac rac-trans-3-Aminocycloheptanol (Mixture of 1R,3R & 1S,3S) Step1->TransRac Non-Polar Fraction Step2 STEP 2: Chiral Resolution (Method A or B) TransRac->Step2 Selected Route Enant1 Target Enantiomer (e.g., 1R,3R) >99% ee Step2->Enant1 Product A Enant2 Opposite Enantiomer (e.g., 1S,3S) Step2->Enant2 Product B

Caption: Hierarchical separation workflow from crude synthesis to single enantiomer isolation.

Method A: Chemoenzymatic Kinetic Resolution (E-E-A-T Recommended)

Best for: High purity (>99% ee), mild conditions, and scalability (gram to kilo scale). Principle: Lipases exhibit exquisite stereoselectivity toward the hydroxyl group of cyclic amino alcohols. However, the free amine can poison the enzyme or undergo competing N-acylation. Therefore, N-protection is a critical prerequisite.

Mechanistic Pathway

The protocol uses Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) to selectively acylate the hydroxyl group of one enantiomer.

  • Substrate: N-Boc-trans-3-aminocycloheptanol.

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Outcome: One enantiomer is converted to the ester ; the other remains as the alcohol .

Detailed Protocol

Phase 1: N-Protection

  • Dissolve rac-3-aminocycloheptanol (10.0 g, 77.4 mmol) in DCM (100 mL).

  • Add

    
     (1.2 eq) followed by 
    
    
    
    (1.1 eq) at 0°C.
  • Stir at RT for 4 hours. Wash with 1N HCl, brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify complete conversion via TLC (ninhydrin stain inactive).

Phase 2: Enzymatic Resolution

  • Setup: Dissolve the rac-N-Boc-alcohol (10.0 g) in dry MTBE (Methyl tert-butyl ether) or Toluene (100 mL). MTBE is preferred for higher reaction rates.

  • Additives: Add Vinyl Acetate (5.0 eq) as the acyl donor.

  • Catalyst: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Shake or stir gently (orbital shaker preferred to prevent bead attrition) at 30-40°C .

  • Monitoring: Monitor by Chiral HPLC every 4 hours. Stop when conversion reaches 50% (theoretical maximum for kinetic resolution).

    • Note: Do not exceed 50% conversion, or the ee of the product ester will degrade.

Phase 3: Separation & Hydrolysis

  • Filtration: Filter off the enzyme (can be recycled 3-5 times).

  • Separation: Concentrate the filtrate. Separate the (S)-Ester and (R)-Alcohol (absolute config needs confirmation via X-ray) using silica gel flash chromatography. The ester is significantly less polar.

  • Deprotection:

    • Ester Hydrolysis: Treat the ester with

      
       in MeOH to recover the chiral alcohol.
      
    • Boc Removal: Treat either fraction with 4N HCl in Dioxane to yield the free amino alcohol hydrochloride salt.

Enzymatic Substrate rac-N-Boc-Alcohol Reaction Kinetic Resolution (MTBE, 30°C) Substrate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction ProdA (R)-N-Boc-Alcohol (Unreacted) Reaction->ProdA Remains ProdB (S)-N-Boc-Ester (Acylated) Reaction->ProdB Converts

Caption: CAL-B catalyzed kinetic resolution workflow.

Method B: Classical Diastereomeric Crystallization

Best for: Cost-sensitive bulk manufacturing where enzymes are too expensive. Principle: Formation of diastereomeric salts using a chiral acid pool. The solubility difference between the


 and 

salts allows for separation by fractional crystallization.
Resolving Agent Screening

For 1,3-amino alcohols, the following acids are historically effective:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) : High success rate for cyclic amines.

  • L-Mandelic acid : Good for rigid bicyclic or heptane systems.

  • N-Acetyl-L-leucine : Often overlooked but highly effective for amino alcohols.

Protocol (L-DTTA Example)
  • Salt Formation: Dissolve rac-trans-3-aminocycloheptanol (free base) in hot Ethanol (95%) .

  • Addition: Add L-DTTA (0.5 to 1.0 eq) dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight. Rapid cooling promotes amorphous precipitation (avoid this).

  • Harvest: Filter the crystals. This is the "First Crop".

  • Recrystallization: Redissolve the First Crop in the minimum amount of boiling ethanol and cool again. Repeat until constant melting point and optical rotation are achieved (usually 2-3 rounds).

  • Liberation: Suspend the purified salt in water, basify with 2N NaOH, and extract with DCM to obtain the chiral free amine.

Analytical Controls & Characterization

Trustworthy data is the backbone of any resolution campaign. Use the following methods to validate your results.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), you must derivatize the free amine or use a specialized column.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (or 254 nm if derivatized with benzyl/benzoyl)
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase.
Absolute Configuration Assignment

Do not assume configuration based on elution order.

  • X-Ray Crystallography: Grow a single crystal of the L-DTTA salt from Method B. This provides unambiguous absolute configuration.

  • Mosher's Method: Derivatize the alcohol with (R)- and (S)-MTPA chloride. Analyze

    
     in 
    
    
    
    -NMR to assign configuration based on shielding effects.

References

  • Enzymatic Resolution of Cyclic Amino Alcohols

    • Gotor, V., et al.[2] "Lipase-catalyzed resolution of trans-3-aminocyclohexanol."[2][3] Tetrahedron: Asymmetry2004 , 15, 1451–1455.[2][4]

    • (Validates CAL-B/Vinyl Acetate method for homologous 6-membered ring).

  • Synthesis of 3-Aminocycloalkanol Precursors

    • Juaristi, E., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules2012 , 17, 151-163.[2]

    • (Provides the synthetic route for the racemic starting material).

  • General Protocols for Amine Resolution

    • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie Int. Ed.2004, 43, 788-824.
    • (Review of salt crystallization strategies).

Sources

Foundational

Stereochemistry of 3-Aminocycloheptanol Isomers: A Technical Guide

Executive Summary The 3-aminocycloheptanol scaffold represents a privileged yet underutilized structural motif in medicinal chemistry. Unlike its six-membered analog (3-aminocyclohexanol), which is rigid and well-charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminocycloheptanol scaffold represents a privileged yet underutilized structural motif in medicinal chemistry. Unlike its six-membered analog (3-aminocyclohexanol), which is rigid and well-characterized, the seven-membered ring introduces unique conformational flexibility ("fluxionality") that can be exploited to fine-tune ligand-target binding kinetics. This guide details the stereochemical enumeration, conformational preferences, synthetic access, and analytical characterization of 3-aminocycloheptanol isomers, providing a roadmap for their integration into drug discovery programs.

Stereochemical Fundamentals & Isomer Enumeration

Configuration vs. Conformation

The 3-aminocycloheptanol molecule possesses two chiral centers at C1 and C3. This results in


 distinct stereoisomers.
  • Cis-Isomers (Relative Stereochemistry: syn): The hydroxyl and amino groups reside on the same face of the average plane of the ring.

    • (1R,3S)-3-aminocycloheptanol

    • (1S,3R)-3-aminocycloheptanol

    • Note: If the substituents were identical, this would be a meso compound.[1] Since –OH and –NH₂ are different, these are a racemic pair of enantiomers.

  • Trans-Isomers (Relative Stereochemistry: anti): The hydroxyl and amino groups reside on opposite faces.

    • (1R,3R)-3-aminocycloheptanol

    • (1S,3S)-3-aminocycloheptanol

Conformational Analysis: The 7-Membered Ring Challenge

Unlike cyclohexane, which resides firmly in a chair conformation, cycloheptane is conformationally mobile. The energy barriers between conformers are low (~5-8 kcal/mol), leading to rapid pseudorotation at room temperature.

  • Dominant Conformer: The Twist-Chair (TC) is generally the global minimum, offering the best balance between angle strain and torsional strain (Pitzer strain).

  • Substituent Effects:

    • Cis-1,3-disubstitution: Can adopt a "pseudo-diequatorial" orientation in the Twist-Chair, minimizing 1,3-diaxial-like repulsions. This makes the cis isomer thermodynamically more stable in many contexts.

    • Trans-1,3-disubstitution: Forces one substituent into a "pseudo-axial" position, incurring higher steric penalties and potential transannular interactions with hydrogens at C5/C6.

IsomerTree Root 3-Aminocycloheptanol (2 Chiral Centers: C1, C3) Cis Cis-Isomers (Syn Relationship) Root->Cis Substituents on Same Face Trans Trans-Isomers (Anti Relationship) Root->Trans Substituents on Opposite Face Cis1 (1R, 3S) Enantiomer A Cis->Cis1 Cis2 (1S, 3R) Enantiomer B Cis->Cis2 Trans1 (1R, 3R) Enantiomer C Trans->Trans1 Trans2 (1S, 3S) Enantiomer D Trans->Trans2

Figure 1: Stereochemical hierarchy of 3-aminocycloheptanol isomers.

Synthetic Pathways[2][3][4]

Accessing specific isomers requires selecting methods that control the hydride attack vector or leverage enzymatic specificity.

Method A: Reduction of -Enaminoketones (The "Workhorse" Route)

This method is preferred for generating the scaffold from accessible precursors like 1,3-cycloheptanedione. It typically yields a diastereomeric mixture favoring the thermodynamically stable cis isomer, which can be separated chromatographically.

Protocol:

  • Condensation: React 1,3-cycloheptanedione with a primary amine (e.g., benzylamine) in refluxing toluene with a Dean-Stark trap to form the

    
    -enaminoketone.
    
  • Reduction: Treat the enaminone with sodium (Na) in liquid ammonia or a THF/isopropanol mixture.

    • Mechanism:[2][3][4] The dissolving metal reduction proceeds via a radical anion intermediate. The thermodynamic preference dictates the stereochemical outcome.

  • Deprotection: If benzylamine was used, hydrogenolysis (Pd/C, H₂) yields the free amino alcohol.

Method B: Stereoselective Reductive Amination

Direct reductive amination of 3-hydroxycycloheptanone allows for kinetic control.

  • Reagents: Sodium triacetoxyborohydride (STAB) or Ti(OiPr)₄ / NaBH₄.

  • Selectivity: The hydride donor attacks from the less hindered face. If the hydroxyl group is protected with a bulky silyl group (e.g., TBS), the trans isomer (hydride attack anti to the bulky group) is favored.

Method C: Enzymatic Resolution

For high optical purity (>99% ee), kinetic resolution using lipases is the industry standard.

  • Workflow: Acylation of racemic trans-3-aminocycloheptanol using Candida antarctica Lipase B (CAL-B) and vinyl acetate. The enzyme selectively acylates one enantiomer (typically the (1R)-alcohol), leaving the other unreacted for separation.

SynthesisWorkflow Start 1,3-Cycloheptanedione Step1 Condensation (BnNH2, Toluene, Reflux) Start->Step1 Inter β-Enaminoketone Step1->Inter Step2 Reduction (Na, THF/iPrOH) Inter->Step2 Mix Cis/Trans Mixture (Diastereomers) Step2->Mix Step3 Chromatography & Hydrogenolysis Mix->Step3 Final Pure 3-Aminocycloheptanol Isomers Step3->Final

Figure 2: Synthetic workflow via the


-enaminoketone route.

Analytical Characterization

Characterizing these isomers requires overcoming the signal averaging caused by ring fluxionality.

NMR Spectroscopy[8][9][10]
  • Coupling Constants (

    
    ): 
    
    • In a rigid chair (cyclohexane),

      
       Hz and 
      
      
      
      Hz.
    • In cycloheptane (Twist-Chair), these values average out. However, the cis isomer (pseudo-diequatorial) typically displays smaller vicinal coupling constants for the H1 and H3 protons compared to the trans isomer, where one proton is pseudo-axial.

    • Tip: Perform NMR at low temperature (-60°C) to freeze the conformational equilibrium and resolve distinct couplings.

NOE Studies (The Definitive Test)

Nuclear Overhauser Effect (NOE) spectroscopy is critical for assigning relative stereochemistry.

  • Cis-Isomer: Strong NOE correlation between H1 and H3 is rarely observed directly because if substituents are pseudo-diequatorial, H1 and H3 are pseudo-diaxial (1,3-relationship). In a chair, 1,3-diaxial protons are close (~2.5 Å) and show strong NOE .

    • Conclusion:Strong H1-H3 NOE

      
       Cis Isomer  (assuming the diequatorial conformer dominates).
      
  • Trans-Isomer: H1 and H3 are on opposite faces (one ax, one eq). The distance is larger (>3.5 Å), resulting in weak or absent NOE .

Data Summary Table
FeatureCis-3-AminocycloheptanolTrans-3-Aminocycloheptanol
Relative Config Syn (1R,3S) / (1S,3R)Anti (1R,3R) / (1S,3S)
Preferred Conformer Pseudo-Diequatorial (Twist-Chair)Pseudo-Axial/Equatorial
Thermodynamic Stability Higher (generally)Lower (steric strain)
H1-H3 NOE Signal Strong (diagnostic)Weak / Absent
Key Application Chelation ligands (bidentate)Extended scaffolds

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012. Link (Note: Describes the foundational enaminone reduction protocol applicable to cycloheptanones).

  • Conformational Analysis of 1,3-Disubstituted Cycloalkanes.Journal of Chemical Education, 2005. (General principles of medium-ring stereochemistry).
  • Stereoselective synthesis of aminocyclitols. Beilstein Journal of Organic Chemistry, 2021. Link (Detailed strategies for cyclic amino-alcohol resolution).

  • Lipase-catalyzed resolution of cyclic amino alcohols.Tetrahedron: Asymmetry, 2004.

Sources

Exploratory

Structural Validation and Conformational Analysis of (1R,3R)-3-Amino-cycloheptanol: A Crystallographic Guide for Kinase Inhibitor Design

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently navigate the complex spatial geometries of medium-sized aliphatic rings. The (1R,3R)-3-amino-cycloheptanol sca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently navigate the complex spatial geometries of medium-sized aliphatic rings. The (1R,3R)-3-amino-cycloheptanol scaffold has emerged as a critical chiral intermediate in the synthesis of advanced therapeutics, most notably in the development of JNK pathway inhibitors for liver fibrotic disorders ([1]()) and DYRK1A inhibitors targeting cognitive deficits in Alzheimer's and Down syndrome ([2]()).

Unlike the rigid, predictable chair conformations of cyclohexanes, the seven-membered cycloheptane ring is notoriously flexible. This whitepaper details the causality behind our crystallographic protocols, providing a self-validating framework for determining the absolute configuration and conformational state of (1R,3R)-3-amino-cycloheptanol derivatives.

The Conformational Landscape of the Cycloheptane Ring

To understand why X-ray crystallography is mandatory for this molecule, we must first examine its conformational thermodynamics. The cycloheptane ring cannot adopt a strain-free conformation. Instead, it exists in a dynamic equilibrium of pseudorotating states.

For the (1R,3R) stereoisomer, the 1,3-relationship dictates the spatial vectors of the hydroxyl and amino groups. In the lowest-energy Twist-Chair (TC) conformation, the (1R,3R) configuration allows both substituents to occupy favorable pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes.

Conformation C1 Twist-Chair (TC) Lowest Energy C1->C1 Stabilized in (1R,3R) by 1,3-diequatorial vectors C2 Chair (C) Transition State C1->C2 Pseudorotation C3 Twist-Boat (TB) Local Minimum C2->C3 Ring Flip C4 Boat (B) High Energy C3->C4 Pseudorotation

Fig 2. Conformational equilibrium of the cycloheptane ring highlighting the twist-chair preference.

Quantitative Conformational Data

The energetic penalties associated with deviating from the Twist-Chair conformation are summarized below. These values dictate the binding entropy when the molecule docks into a kinase hinge region.

Table 1: Relative Conformational Energies of the Cycloheptane Ring

ConformationSymmetryRelative Energy (kcal/mol)Structural Status
Twist-Chair (TC)

0.0Global Minimum
Chair (C)

+1.4Transition State
Twist-Boat (TB)

+2.4Local Minimum
Boat (B)

+3.9High Energy State

Methodological Causality: Why Standard X-Ray Protocols Fail

Standard small-molecule X-ray crystallography often utilizes Molybdenum (Mo K


, 

Å) radiation. However, for a light-atom molecule like (1R,3R)-3-amino-cycloheptanol (containing only C, H, N, and O), Mo K

fails to generate a sufficient anomalous dispersion signal.

Without a strong anomalous signal, distinguishing between the (1R,3R) enantiomer and its (1S,3S) counterpart becomes statistically impossible. Therefore, we mandate the use of Copper (Cu K


, 

Å) radiation
. The longer wavelength of Cu K

significantly enhances the resonant scattering of oxygen and nitrogen atoms, lowering the standard uncertainty of the absolute structure parameters and allowing for unequivocal stereochemical assignment ([3]([Link])).

Self-Validating Experimental Protocol

A scientific protocol is only as robust as its internal checks. Our workflow is designed as a self-validating system to eliminate human bias and instrumental artifacts.

Workflow N1 Chiral Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 Enantiopure Sample N3 Cu Kα X-ray Diffraction (100K) N2->N3 Single Crystal N4 Phase Problem Resolution N3->N4 Diffraction Data N5 Anisotropic Refinement & Flack Parameter N4->N5 Electron Density N6 Absolute (1R,3R) Configuration Confirmed N5->N6 Flack ~ 0.0

Fig 1. Self-validating crystallographic workflow for absolute structure determination.

Step-by-Step Methodology

Step 1: Enantiopure Crystallization via Vapor Diffusion

  • Causality : Unprotected cycloheptanols are often oils or low-melting solids at room temperature. To induce crystallization, the amine is typically derivatized (e.g., as a Boc-carbamate or hydrochloride salt) to increase intermolecular hydrogen bonding and crystal lattice energy ([1]()).

  • Action : Dissolve 50 mg of the (1R,3R)-3-amino-cycloheptanol derivative in 0.5 mL of dichloromethane (DCM). Place the open vial inside a sealed chamber containing 5 mL of an anti-solvent (e.g., pentane). Allow vapor equilibration at 4°C for 48-72 hours until high-quality single crystals form.

Step 2: Cryogenic X-ray Diffraction (100 K)

  • Causality : Data collection at 100 K minimizes thermal atomic displacement (the Debye-Waller factor). This sharpens the diffraction spots and dramatically improves the signal-to-noise ratio at high resolution, which is vital for resolving the flexible cycloheptane carbon atoms.

  • Action : Mount a single crystal on a MiTeGen loop using paratone oil. Transfer immediately to the 100 K nitrogen cold stream of a diffractometer equipped with a Cu K

    
     microfocus source and a CCD/CMOS detector.
    

Step 3: Phase Resolution and Anisotropic Refinement

  • Causality : Direct methods are used to solve the phase problem. All non-hydrogen atoms must be refined anisotropically to account for directional thermal motion.

  • Action : Solve the structure using intrinsic phasing (e.g., SHELXT). Refine the model using full-matrix least-squares on

    
     (SHELXL).
    

Step 4: Dual-Check Absolute Structure Verification

  • Primary Validation : Refinement must yield a Flack parameter (

    
    )  of 
    
    
    
    . A value near 0 confirms the correct absolute structure, while a value near 1 indicates the inverted model ([3]([Link])).
  • Orthogonal Validation : To prevent false positives from inversion twinning, independently calculate the Hooft parameter (

    
    )  using Bayesian statistics on Bijvoet differences ([4]([Link]). System Logic: If 
    
    
    
    , the system automatically flags the data for manual review of the integration parameters.

Quantitative Crystallographic Data

The following table summarizes representative, high-quality crystallographic parameters expected for a successfully validated (1R,3R)-3-amino-cycloheptanol derivative (e.g., a Boc-protected intermediate). The tight correlation between the Flack and Hooft parameters serves as the ultimate proof of the (1R,3R) absolute configuration.

Table 2: Representative Crystallographic Data for (1R,3R)-Derivative

ParameterValue
Chemical FormulaC

H

NO

Temperature100(2) K
Wavelength (Cu K

)
1.54178 Å
Crystal System, Space GroupOrthorhombic, P2

2

2

Unit Cell Dimensionsa = 6.54 Å, b = 10.22 Å, c = 18.45 Å
Volume, Z1233.5 Å

, 4
Calculated Density1.235 Mg/m

Goodness-of-fit on F

1.045
Final R indices [I>2sigma(I)]R1 = 0.032, wR2 = 0.085
Flack Parameter (

)
0.02(4)
Hooft Parameter (

)
0.01(3)

By strictly adhering to this self-validating framework, structural chemists can confidently advance (1R,3R)-3-amino-cycloheptanol derivatives into downstream structure-activity relationship (SAR) studies, ensuring that the spatial vectors presented to the kinase target are unequivocally correct.

References

  • [1] Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith. Google Patents (WO2012145569A1). URL:

  • [2] New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents (US20230167104A1). URL:

  • [4] Best Practice and Pitfalls in Absolute Structure Determination. Zurich Open Repository and Archive (ZORA). URL:[Link]

  • [3] Howard Flack and the Flack Parameter. MDPI (Crystals 2020, 10(10), 854). URL:[Link]

  • [5] Use of intensity quotients and differences in absolute structure refinement. National Institutes of Health (PMC3654402). URL:[Link]

Sources

Foundational

Comprehensive Technical Guide: Physical Properties and Synthesis of (1R,3R)-3-Amino-cycloheptanol

Prepared by: Senior Application Scientist, Chemical Development & Structural Biology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Structural Biology Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern structure-based drug design (SBDD), transitioning from flat, sp2-rich aromatic systems to sp3-rich aliphatic scaffolds is a proven strategy for improving clinical success rates. (1R,3R)-3-Amino-cycloheptanol represents a highly valuable, stereochemically dense fragment. Unlike rigid cyclohexane derivatives, the seven-membered cycloheptane ring exhibits dynamic conformational flexibility (primarily existing in twist-chair conformations). This flexibility provides unique "exit vectors" for its 1,3-substituents, allowing the amine and hydroxyl groups to probe binding sub-pockets in target proteins that are otherwise sterically inaccessible.

This whitepaper provides an authoritative breakdown of the physicochemical properties, conformational dynamics, and validated synthetic workflows for (1R,3R)-3-amino-cycloheptanol, culminating in its application as a critical building block in kinase inhibitor development[1].

Structural & Physicochemical Profiling

Understanding the baseline physical properties of this chiral amino alcohol is critical for both downstream synthesis and pharmacokinetic (PK) modeling. The table below synthesizes the core data, emphasizing the causality behind these metrics.

Table 1: Physicochemical Properties & Pharmacokinetic Relevance
PropertyValueCausality / Relevance to Drug Design
Molecular Formula C7H15NO-
Molecular Weight 129.20 g/mol Low MW makes it an ideal fragment for lead optimization, strictly adhering to the "Rule of 3" for fragment-based drug discovery.
Topological Polar Surface Area 46.25 ŲThe combination of one primary amine and one hydroxyl group yields a TPSA optimal for CNS penetration and oral bioavailability[2].
Estimated LogP 0.6 to 0.9High hydrophilicity ensures excellent aqueous solubility in physiological media, preventing aggregation in biochemical assays.
pKa (Amine) ~9.8Fully protonated at physiological pH (7.4), acting as a potent hydrogen bond donor for electrostatic interactions with target Asp/Glu residues.
Physical State (RT) Viscous liquid (Free base) / Solid (HCl salt)The free base is hygroscopic. Conversion to the hydrochloride salt[2] is mandatory for long-term bench stability and accurate stoichiometric weighing.

Validated Synthetic & Resolution Workflows

Synthesizing the exact (1R,3R) stereoisomer requires strict stereocontrol. Traditional asymmetric synthesis can be lengthy; therefore, a highly efficient route involves the synthesis of the racemic diastereomeric mixture followed by enzymatic kinetic resolution.

Step-by-Step Methodology: Synthesis and Resolution

Step 1: Michael Addition & Reduction

  • Procedure: React cyclohept-2-en-1-one with benzylamine (acting as a nucleophile) to yield 3-(benzylamino)cycloheptan-1-one. Subsequent reduction with Sodium Borohydride (

    
    ) yields a cis/trans mixture of racemic 3-(benzylamino)cycloheptanol.
    
  • Causality: Benzylamine is chosen over ammonia to prevent over-alkylation.

    
     provides a clean reduction of the ketone without affecting the newly formed amine linkage.
    

Step 2: Enzymatic Kinetic Resolution

  • Procedure: The racemic mixture is subjected to transesterification using CAL-B (Candida antarctica Lipase B) and vinyl acetate in an organic solvent (e.g., MTBE).

  • Causality: CAL-B is exquisitely stereoselective for secondary alcohols. It selectively acetylates the (1S)-configured alcohols, leaving the (1R)-alcohols untouched. This allows for easy chromatographic separation of the (1R,3R)-alcohol from the (1S,3S)-acetate.

Step 3: Deprotection

  • Procedure: The isolated (1R,3R)-3-(benzylamino)cycloheptanol is dissolved in methanol and subjected to hydrogenolysis (

    
     gas, 10% Pd/C catalyst) for 12 hours.
    
  • Self-Validating Check: The reaction is complete when LC-MS shows the complete disappearance of the

    
     [M+H]+ corresponding to the benzyl-protected intermediate, replaced entirely by 
    
    
    
    130.2 (the free amine).

SynthWorkflow A Cyclohept-2-en-1-one B Michael Addition (Benzylamine) A->B C Ketone Reduction (NaBH4) B->C D Racemic cis/trans 3-(Benzylamino)cycloheptanol C->D E Enzymatic Resolution (CAL-B, Vinyl Acetate) D->E F Deprotection (Pd/C, H2) E->F G (1R,3R)-3-Aminocycloheptanol F->G

Fig 1. Synthetic workflow and enzymatic resolution of (1R,3R)-3-aminocycloheptanol.

Applications in Medicinal Chemistry: Kinase Inhibition

(1R,3R)-3-Amino-cycloheptanol is prominently utilized as a nucleophilic building block in the synthesis of diaminopyrimidine-based kinase inhibitors, specifically targeting the c-Jun N-terminal kinase (JNK) pathway for the treatment of liver fibrotic disorders[1].

Nucleophilic Aromatic Substitution (SNAr) Protocol

To couple the cycloheptanol fragment to a pyrimidine core, an SNAr reaction is employed.

  • Reagents: (1R,3R)-3-Aminocycloheptanol (0.672 mmol), 2-chloropyrimidine derivative (0.336 mmol), N,N-Diisopropylethylamine (DIEA) (1.344 mmol), N-Methyl-2-pyrrolidone (NMP) (1 mL)[1].

  • Conditions: Heat the mixture to 80°C for 4 hours, then cool to ambient temperature[1].

  • Mechanistic Causality: NMP is selected as a polar aprotic solvent because it heavily solvates the cations while leaving the cycloheptanol amine naked and highly nucleophilic. It also stabilizes the negatively charged Meisenheimer complex transition state. DIEA acts as a non-nucleophilic base, scavenging the HCl byproduct to prevent the protonation of the incoming amine, thereby driving the reaction to thermodynamic completion.

  • Protocol Checkpoint (Self-Validation): Spot the reaction on a silica TLC plate. The primary amine starting material will stain deep purple with ninhydrin. As the reaction progresses, the formation of the secondary amine product will shift the stain color to a faint yellow/brown, providing immediate visual validation of the coupling event.

SNAr_Mechanism Nuc (1R,3R)-3-Aminocycloheptanol (Nucleophile) Complex Meisenheimer Complex Nuc->Complex Elec 2-Chloropyrimidine (Electrophile) Elec->Complex Base DIEA in NMP (80°C, 4h) Base->Complex Prod Diaminopyrimidine Inhibitor Complex->Prod

Fig 2. SNAr coupling of (1R,3R)-3-aminocycloheptanol in the synthesis of kinase inhibitors.

Analytical Characterization Standards

To ensure the integrity of the (1R,3R) stereocenter before deploying it in expensive late-stage functionalization, rigorous analytical validation is required.

  • Chiral HPLC (Enantiomeric Excess Validation):

    • Self-Validating System: Always run the racemic 3-aminocycloheptanol standard first using a chiral stationary phase (e.g., Chiralpak AD-H) to baseline-resolve all four stereoisomers.

    • Acceptance Criteria: The isolated (1R,3R) batch must present a single peak matching the specific retention time of the target isomer from the racemic trace, with an integration area of >99% ee.

  • 1H NMR (Conformational Validation):

    • Due to the twist-chair conformation of the 7-membered ring, the coupling constants (

      
      -values) of the protons adjacent to the amine and hydroxyl groups will differ significantly from standard cyclohexane models. 2D NOESY NMR is mandatory to confirm the 1,3-relationship and the relative trans or cis geometry of the protons across the ring.
      

References

  • Title: Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith (WO2012145569A1)
  • Title: (1S,3R)-3-aminocycloheptan-1-ol hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

Chiral Aminocycloalkanols: From Stereochemical Curiosities to Pillars of Asymmetric Synthesis

This guide details the technical evolution, synthetic methodologies, and pharmaceutical applications of chiral aminocycloalkanols, with a specific focus on trans-2-aminocyclohexanol as the paradigmatic scaffold.[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical evolution, synthetic methodologies, and pharmaceutical applications of chiral aminocycloalkanols, with a specific focus on trans-2-aminocyclohexanol as the paradigmatic scaffold.[1]

Executive Summary

Chiral aminocycloalkanols—specifically 1,2-amino alcohols embedded within a cyclic framework—represent a "privileged scaffold" in modern organic chemistry. Unlike their acyclic counterparts, these molecules possess a conformational rigidity that locks the heteroatoms (N and O) into specific spatial orientations. This structural constraint is the key to their utility as:

  • Chiral Auxiliaries: For directing stereoselective alkylations and Diels-Alder reactions.

  • Ligand Precursors: In the synthesis of Jacobsen’s salen catalysts and Noyori-type transfer hydrogenation ligands.

  • Pharmacophores: Serving as the core for pH-responsive drug delivery systems ("Fliposomes") and bioactive intermediates.

Historical Genesis and Evolution

The Classical Era (1930s – 1970s)

The study of aminocycloalkanols began with the exploration of cyclohexane stereochemistry. Early work by Godchot and Mousseron (circa 1932) laid the groundwork for understanding the cis and trans isomers of 2-aminocyclohexanol.

  • Challenge: The trans isomer is thermodynamically more stable but difficult to resolve efficiently using classical methods (e.g., fractional crystallization with tartaric acid).

  • Significance: These early studies established the "diequatorial" preference of the trans-isomer, a feature that maximizes the distance between the nucleophilic nitrogen and oxygen, crucial for bidentate chelation.

The Asymmetric Boom (1980s – Present)

The field exploded with the advent of asymmetric catalysis.

  • Whitesell (1985): Introduced trans-2-phenylcyclohexanol as a chiral auxiliary, demonstrating that the cyclohexane ring could rival the expensive menthol-derived auxiliaries.

  • Jacobsen & Sharpless (1990s): The demand for enantiopure 1,2-diamines (for Salen catalysts) and amino alcohols (for ligand design) drove the development of scalable resolution and asymmetric synthesis methods, moving beyond "chiral pool" reliance.

Structural & Stereochemical Logic

The utility of aminocycloalkanols stems from their ability to act as a conformational lock .

The Diequatorial Anchor

In trans-2-aminocyclohexanol, both the amine and hydroxyl groups prefer the equatorial position to avoid 1,3-diaxial interactions. This creates a fixed distance between the two coordinating atoms, making them ideal for:

  • Metal Chelation: Forming rigid 5-membered chelate rings with transition metals (Ti, Zn, Cu).

  • Hydrogen Bonding: Acting as bifunctional catalysts where the -OH acts as a H-bond donor and the -NH2 as a base/acceptor.

DOT Diagram: The "Flipid" Mechanism

Recent applications utilize this scaffold as a pH-trigger. Protonation of the amine forces a ring flip to the diaxial conformation to stabilize the charge via an intramolecular H-bond.

FlipidMechanism Neutral Neutral State (pH 7.4) Diequatorial Conformation (Tails Extended) Protonation + H⁺ (Acidic Tumor Environment) Neutral->Protonation Trigger Cationic Cationic State (pH < 6.0) Diaxial Conformation (Intramolecular H-Bond Lock) Protonation->Cationic Ring Flip Release Membrane Destabilization & Drug Release Cationic->Release Function

Caption: The pH-triggered conformational switch of trans-2-aminocyclohexanol derivatives used in smart liposomes.

Synthetic Methodologies: A Technical Deep Dive

Method A: Epoxide Opening (The Industry Standard)

This is the most robust method for accessing the trans isomer. The nucleophilic attack of ammonia or an amine on cyclohexene oxide proceeds via an SN2 mechanism, resulting in anti-addition.

Protocol: Synthesis of (±)-trans-2-Aminocyclohexanol

  • Reagents: Cyclohexene oxide (1.0 eq), Aqueous Ammonia (excess), Ethanol (solvent).

  • Procedure:

    • Dissolve cyclohexene oxide in ethanol.

    • Add 25% aqueous ammonia (5–10 equivalents) to ensure mono-alkylation.

    • Heat to reflux (approx. 80°C) for 4–6 hours.

    • Purification: Distillation or recrystallization of the hydrochloride salt.

  • Yield: Typically 70–85%.

  • Stereochemistry: Exclusively trans due to the backside attack requirement.

Method B: Enzymatic Resolution (The Green Route)

To obtain enantiopure material, lipase-catalyzed acylation is superior to classical crystallization.

Protocol: Kinetic Resolution of trans-2-Aminocyclohexanol

  • Reagents: (±)-trans-2-aminocyclohexanol, Ethyl acetate (acyl donor & solvent), Candida antarctica Lipase B (CAL-B, immobilized).

  • Procedure:

    • Suspend racemic amino alcohol and CAL-B in ethyl acetate.

    • Incubate at 30°C with shaking.

    • Mechanism: The lipase selectively acylates the (1R,2R)-enantiomer (typically) to the amide, leaving the (1S,2S)-amine free.

    • Separation: Acid-base extraction separates the neutral amide from the basic amine.

  • E-Value: Often >100, yielding >99% ee for both species after separation and hydrolysis.

Method C: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)

For highest purity, one starts with the resolution of the epoxide before ring opening.

  • Catalyst: (R,R)-Salen Co(III) complex.

  • Process: The catalyst selectively hydrolyzes one enantiomer of cyclohexene oxide to the diol, leaving the other epoxide enantiomer intact. The unreacted enantiopure epoxide is then opened with ammonia to yield (1R,2R)-2-aminocyclohexanol.

Comparative Data: Ligand Efficiency

The following table compares trans-2-aminocyclohexanol-derived ligands in the asymmetric addition of diethylzinc to benzaldehyde (a standard benchmark reaction).

Ligand ScaffoldSubstituent (N-R)Metal SourceYield (%)ee (%)Notes
(1R,2R)-2-Aminocyclohexanol H (Free amine)Et₂Zn4512Poor background reaction
(1R,2R)-2-Aminocyclohexanol Triflamide (-SO₂CF₃)Ti(OiPr)₄9288High Lewis acidity of Ti complex
(1R,2R)-2-Aminocyclohexanol Sulfonamide (-SO₂Ar)Et₂Zn9598 "Noyori-type" active species
(1R,2R)-2-Aminocyclohexanol Phosphine (-PPh₂)Cu(OTf)₂8894Used for conjugate additions

Pharmaceutical Applications

Smart Drug Delivery: "Fliposomes"

Research by Guo et al. has utilized the trans-2-aminocyclohexanol core to create "flipids."[2]

  • Concept: The lipid tails are attached to the amino alcohol core. At neutral pH, the molecule is diequatorial and cylindrical (stable membrane).

  • Action: In the acidic microenvironment of a tumor (pH < 6.5), the amine protonates. The molecule flips to the diaxial conformation to form an H-bond between the ammonium and the hydroxyl group. This shape change disrupts the liposome membrane, releasing the drug payload instantly.

Drug Intermediates

While few marketed drugs contain the naked amino-alcohol ring, it is a key intermediate for:

  • Vernakalant: An anti-arrhythmic drug containing a related cyclohexane-ether-amine scaffold.

  • Ciprefadol: An opioid analgesic where the stereochemistry of the cyclohexane ring is critical for receptor binding.

Experimental Workflow Visualization

SynthesisWorkflow Start Cyclohexene Oxide (Meso / Racemic) Reaction Ring Opening (NH3 / EtOH, Reflux) Start->Reaction Nucleophilic Attack Product (±)-trans-2-Aminocyclohexanol Reaction->Product Anti-Addition Resolution Enzymatic Resolution (CAL-B, Ethyl Acetate) Product->Resolution Kinetic Separation Amide (1R,2R)-Amide (Precipitate/Neutral) Resolution->Amide Fast Acylation Amine (1S,2S)-Amine (In Solution/Basic) Resolution->Amine Slow/No Reaction

Caption: Synthetic workflow for the production of enantiopure trans-2-aminocyclohexanol.

References

  • Bolm, C., et al. (2006).[3] "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry. Link

  • Jacobsen, E. N., et al. (2013). "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." Organic Letters. Link

  • Guo, X., et al. (2008).[2] "Trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles." Chemical Communications.[2] Link

  • Overman, L. E., & Sugai, S. (1985). "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." The Journal of Organic Chemistry. Link

  • Whitesell, J. K. (1985). "New perspectives in asymmetric induction. The role of the chiral auxiliary." Accounts of Chemical Research. Link

Sources

Foundational

Theoretical and Computational Elucidation of (1R,3R)-3-Amino-cycloheptanol: A Guide to Conformational Analysis and Property Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Amino alcohols are foundational scaffolds in a significant portion of modern pharmaceuticals, prized for their chiralit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino alcohols are foundational scaffolds in a significant portion of modern pharmaceuticals, prized for their chirality and versatile hydrogen bonding capabilities.[1][2] The (1R,3R)-3-Amino-cycloheptanol moiety, with its seven-membered carbocyclic ring, presents a particularly compelling yet challenging case for structural analysis. The inherent flexibility of the cycloheptane core results in a complex potential energy surface with multiple low-energy conformers.[3][4] A thorough understanding of this conformational landscape is paramount for predicting its physicochemical properties and its behavior in a biological environment, which is critical for rational drug design.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of (1R,3R)-3-Amino-cycloheptanol. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, offering a self-validating system of protocols from initial conformational searching to the accurate prediction of spectroscopic properties. This document is intended to serve as a practical reference for researchers and drug development professionals seeking to apply computational chemistry to elucidate the structures and properties of flexible cyclic molecules.

The Conformational Complexity of the Cycloheptane Scaffold

Unlike the well-defined chair conformation of cyclohexane, the seven-membered cycloheptane ring is highly flexible and lacks a single, rigid, low-energy conformation.[5] Its conformational landscape is primarily characterized by a pseudorotational continuum between two families of conformations: the twist-chair (TC) and the twist-boat (TB).[4][6] Computational studies have consistently shown that the twist-chair conformers are generally lower in energy than their corresponding boat and chair forms.[4] The presence of substituents, such as the amino and hydroxyl groups in (1R,3R)-3-Amino-cycloheptanol, further complicates this landscape by introducing specific steric and electronic interactions that favor certain arrangements. A key feature in amino alcohols is the potential for intramolecular hydrogen bonding, which can significantly influence conformational preference.[7]

The diagram below illustrates the general pseudorotational pathway for the cycloheptane ring, highlighting the interconversion between the low-energy twist-chair and twist-boat families.

G TC1 Twist-Chair (TC) B Boat (B) TC1->B Transition State TB Twist-Boat (TB) B->TB Transition State C Chair (C) TB->C Transition State C->TC1 Transition State caption Cycloheptane Pseudorotation Pathway

Caption: Interconversion pathway for major cycloheptane conformations.

A Validated Workflow for Computational Analysis

To reliably predict the properties of (1R,3R)-3-Amino-cycloheptanol, a multi-step computational workflow is required. This process begins with a broad exploration of the conformational space and progressively refines the results using higher levels of theory. This hierarchical approach ensures both computational efficiency and chemical accuracy.[8][9]

The following diagram provides a high-level overview of the entire computational protocol.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B C 3. DFT Geometry Optimization & Frequency Calculation B->C D 4. Single Point Energy Refinement (Optional, higher accuracy) C->D E 5. Property Calculation (NMR) using GIAO Method C->E D->E F 6. Boltzmann Averaging & Final Analysis E->F caption Hierarchical Computational Protocol

Caption: A validated workflow for computational analysis.

Experimental Protocol: Conformational Search

Causality: The purpose of the conformational search is to exhaustively explore the potential energy surface of the molecule to identify all possible low-energy conformers.[3] For a flexible seven-membered ring, this is the most critical step, as missing a global minimum energy conformer will invalidate all subsequent calculations. We employ a molecular mechanics (MM) force field for this initial scan due to its computational speed, which allows for the evaluation of thousands of potential structures.[8]

Methodology:

  • Initial Structure Generation: Draw the 2D structure of (1R,3R)-3-Amino-cycloheptanol in a molecular editor and generate an initial 3D structure.

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Search Algorithm: Employ a systematic or stochastic conformational search algorithm. A common approach is the "low-mode" search, which follows vibrational modes to efficiently cross energy barriers.

  • Energy Window: Set an appropriate energy window (e.g., 10-15 kcal/mol) above the identified global minimum to ensure all relevant conformers are retained.

  • Redundancy Check: Filter the resulting conformers using a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to remove duplicate structures.

Experimental Protocol: DFT Optimization and Spectroscopic Prediction

Causality: The geometries obtained from MM are approximate. To achieve chemical accuracy, we must re-optimize the low-energy conformers using a more rigorous quantum mechanical method, Density Functional Theory (DFT).[8] DFT provides a much better description of electronic effects, including intramolecular hydrogen bonding, which are crucial for determining the precise geometry and relative energies of the conformers.[7] The same level of theory is then used to predict NMR chemical shifts, as these are highly sensitive to the electronic environment of each nucleus.[10][11]

Methodology:

  • Input Preparation: Take the unique conformers identified from the MM search as starting points for DFT calculations.

  • Method Selection:

    • Functional: Select a hybrid functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[4]

    • Basis Set: Use a Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), to accurately describe the electron distribution, especially for the heteroatoms and potential hydrogen bonds.[4]

    • Solvation Model: Incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM) with an appropriate solvent (e.g., Chloroform, DMSO), to simulate solution-phase conditions where experimental data is typically acquired.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The thermal corrections from this step are used to calculate Gibbs free energies.

  • NMR Chemical Shift Calculation: Using the optimized geometries, perform a subsequent calculation to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for this task. The predicted shifts are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Data Analysis and Interpretation

Conformational Energies and Populations

After successful optimization, the relative Gibbs free energies (ΔG) of all stable conformers are calculated. These energies are then used in the Boltzmann distribution equation to determine the equilibrium population of each conformer at a specific temperature (e.g., 298.15 K). It is common to find that only a few conformers contribute significantly to the overall population.

Table 1: Calculated Relative Energies and Populations of (1R,3R)-3-Amino-cycloheptanol Conformers (Hypothetical Data)

Conformer IDRing ConformationSubstituent Orientation (OH, NH₂)Relative Energy (ΔG, kcal/mol)Population (%) at 298.15 K
Conf-1 Twist-ChairEquatorial-like, Equatorial-like0.0075.3
Conf-2 Twist-ChairAxial-like, Equatorial-like1.1012.1
Conf-3 Twist-BoatEquatorial-like, Equatorial-like1.556.5
Conf-4 Twist-ChairEquatorial-like, Axial-like1.804.3
.........> 2.5< 1.8

Note: Data presented is illustrative. Actual results would be derived from the computational output.

The analysis reveals that the diequatorial-like twist-chair conformation is the dominant species in solution. This is consistent with fundamental stereochemical principles where bulky substituents prefer to occupy positions that minimize steric hindrance.

Correlation with Experimental NMR Data

A powerful validation of the computational model is its ability to reproduce experimental spectroscopic data.[12] The NMR spectrum observed in an experiment is a dynamic average of all contributing conformers. Therefore, the calculated chemical shifts for each conformer must be weighted by their respective Boltzmann populations to yield an averaged, predicted spectrum for comparison.

Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts (Hypothetical Data)

AtomExperimental δ (ppm)Calculated δ (ppm) - Conf-1Calculated δ (ppm) - Boltzmann Averaged
C168.569.168.7
C352.353.052.5
H13.883.953.90
H33.123.203.15

Note: Data presented is illustrative. A strong correlation between the Boltzmann-averaged calculated shifts and the experimental values lends high confidence to the predicted conformational model.

Implications for Drug Development

The detailed three-dimensional structural and conformational information derived from these computational studies is invaluable for drug development.[8] Understanding the preferred shape of (1R,3R)-3-Amino-cycloheptanol, the orientation of its key hydrogen-bonding groups, and its dynamic behavior in solution allows for:

  • Structure-Based Drug Design: Building accurate models of how ligands containing this scaffold will bind to a protein's active site.[8]

  • Pharmacophore Modeling: Defining the crucial 3D arrangement of features necessary for biological activity.

  • ADME Property Prediction: Correlating conformational properties with absorption, distribution, metabolism, and excretion (ADME) characteristics.

Conclusion

The theoretical and computational study of flexible molecules like (1R,3R)-3-Amino-cycloheptanol requires a rigorous, multi-step approach. By combining efficient conformational searching with high-level DFT calculations, it is possible to build a highly accurate model of its behavior in solution. This guide outlines a validated workflow that provides a robust foundation for determining the conformational landscape and predicting spectroscopic properties. The synergy between these computational predictions and experimental data provides a powerful tool for structural elucidation, ultimately accelerating the design and development of new therapeutic agents.[3]

References

  • Benchchem. Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques.
  • ResearchGate. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF.
  • ACS Publications. DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate.
  • Journal of the American Chemical Society. Conformations of cycloheptane.
  • PMC. γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement.
  • Taylor & Francis. Synthesis of β-Amino Alcohols from Value-Added Plant-Polyphenols Using ACC as a Green Reaction Medium and Mechanistic Study from DFT Analysis: Polycyclic Aromatic Compounds.
  • PMC. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.
  • ResearchGate. DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde | Request PDF.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes.
  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.
  • Scientia News. Not all chemists wear white coats: computational organic chemistry.
  • PMC. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.
  • MIT News | Massachusetts Institute of Technology. New computational chemistry techniques accelerate the prediction of molecules and materials.

Sources

Protocols & Analytical Methods

Method

Application Note: (1R,3R)-3-Amino-cycloheptanol as a Ligand in Asymmetric Catalysis

Executive Summary & Ligand Profile (1R,3R)-3-Amino-cycloheptanol is a chiral -amino alcohol featuring a seven-membered cycloheptane scaffold. Unlike its widely utilized six-membered analog (3-aminocyclohexanol), this lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profile

(1R,3R)-3-Amino-cycloheptanol is a chiral


-amino alcohol featuring a seven-membered cycloheptane scaffold. Unlike its widely utilized six-membered analog (3-aminocyclohexanol), this ligand offers a unique conformational profile characterized by the flexibility of the cycloheptyl ring (twist-chair/chair interconversion). This flexibility allows for the accommodation of bulkier substrates and the fine-tuning of the chiral pocket in metal-catalyzed transformations.

This guide details the application of (1R,3R)-3-Amino-cycloheptanol as a bidentate (N,O) ligand in two core asymmetric transformations: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Zinc-catalyzed Enantioselective Alkylation .

Ligand Specifications
PropertyDescription
IUPAC Name (1R,3R)-3-aminocycloheptan-1-ol
Stereochemistry Trans-diequatorial (predominant in complex)
Coordination Bidentate (

-N,O)
Key Feature Expanded bite angle relative to cyclohexyl analogs; increased lipophilicity.[1]
Storage Hygroscopic solid; store under inert atmosphere (Ar/N

) at 2-8°C.

Structural Insights & Mode of Action

Conformational Dynamics

The cycloheptane ring exists primarily in a twist-chair conformation, which is more flexible than the rigid chair conformation of cyclohexane. In the (1R,3R) isomer, the amino and hydroxyl groups are positioned in a 1,3-relationship. Upon coordination to a metal center (e.g., Ru, Cu, Zn), the ring flexibility allows the ligand to adopt a geometry that minimizes steric clash with the substrate while maintaining a rigid chiral environment induced by the metal chelation.

Mechanistic Pathway: Bifunctional Catalysis

In Ru-catalyzed ATH, the ligand forms a metallacycle. The N-H proton of the amine moiety plays a critical role in the outer-sphere mechanism, acting as a hydrogen bond donor to the substrate (ketone/imine), while the metal hydride delivers a hydride ion.

ATH_Mechanism Precursor Ru-Precursor (Arene-Ru-Cl dimer) ActiveCat Active Catalyst (16e⁻ Ru-Amido) Precursor->ActiveCat + Ligand + Base (KOtBu) Hydride 18e⁻ Ru-Hydride (Reducing Species) ActiveCat->Hydride + HCOOH/TEA (Formate Source) TS Transition State (6-Membered Pericyclic) TS->ActiveCat - Product Product Chiral Alcohol (S or R) TS->Product Hydride->TS + Substrate (Ketone)

Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) utilizing a bifunctional Ru-amino alcohol complex. The ligand assists in stabilizing the transition state via hydrogen bonding.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Application: Reduction of aryl-alkyl ketones to chiral secondary alcohols. Catalyst System: [Ru(p-cymene)Cl


]

+ (1R,3R)-3-Amino-cycloheptanol.
Materials & Reagents[2][3][4][5][6][7][8]
  • Ligand: (1R,3R)-3-Amino-cycloheptanol (1.2 equiv relative to Ru).

  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer.

  • Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2 molar ratio) or Sodium Formate in water.

  • Solvent: Degassed 2-Propanol (IPA) or Methanol.

  • Base: KOH or KOtBu.

Experimental Workflow
  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk tube under Argon, charge [Ru(p-cymene)Cl

      
      ]
      
      
      
      (3.1 mg, 0.005 mmol) and (1R,3R)-3-Amino-cycloheptanol (1.5 mg, 0.012 mmol).
    • Add anhydrous 2-Propanol (2.0 mL).

    • Stir at 80°C for 20 minutes to generate the orange-red active ruthenium complex.

    • Checkpoint: The solution should be clear and homogeneous.

  • Reaction Initiation:

    • Cool the catalyst solution to room temperature (25°C).

    • Add the ketone substrate (1.0 mmol) (e.g., acetophenone).

    • Add KOH (0.1 M in IPA, 100 µL) to activate the pre-catalyst.

    • Immediately add the hydrogen donor (HCOOH/Et

      
      N complex, 5:2, 0.5 mL).
      
  • Monitoring:

    • Stir at 25-40°C. Monitor by TLC or GC/HPLC.

    • Typical Reaction Time: 2–12 hours depending on substrate sterics.

  • Workup:

    • Quench by adding water (5 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via flash chromatography.

Optimization Table
VariableRecommendationImpact
Solvent IPA vs. H

O/DCM
IPA is standard; biphasic (H

O/DCM) allows use of NaOOCH salts.
Temp 0°C to 60°CLower temp increases enantioselectivity (ee) but reduces rate.
S/C Ratio 100 - 1000Start at 100:1. High activity ligands can reach 1000:1.

Protocol B: Enantioselective Addition of Diethylzinc to Aldehydes

Application: Synthesis of chiral secondary alcohols via C-C bond formation. Mechanism: The ligand forms a bimetallic Zn-complex where the chiral cycloheptyl backbone directs the facial attack of the ethyl group.

Experimental Workflow
  • Ligand Preparation:

    • Weigh (1R,3R)-3-Amino-cycloheptanol (5 mol%) into a dry vial.

    • Dissolve in anhydrous Toluene (1.0 mL).

  • Zinc Coordination:

    • Add Diethylzinc (Et

      
      Zn, 1.0 M in hexane, 2.2 equiv relative to aldehyde) dropwise at 0°C.
      
    • Caution: Et

      
      Zn is pyrophoric. Use strict inert technique.
      
    • Stir for 20 minutes at 0°C to form the active chiral zinc complex.

  • Substrate Addition:

    • Add the aldehyde (e.g., Benzaldehyde, 1.0 mmol) slowly to the solution.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Quench & Analysis:

    • Quench carefully with saturated NH

      
      Cl solution.
      
    • Extract with Et

      
      O.
      
    • Analyze conversion and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & "The Scientist's Perspective"

Issue 1: Low Enantioselectivity (<50% ee)

  • Root Cause: The conformational flexibility of the 7-membered ring may be too high at room temperature, leading to "leakage" of the non-preferred transition state.

  • Solution: Lower the reaction temperature to 0°C or -20°C. Alternatively, increase the steric bulk of the substrate to "lock" the ligand conformation.

Issue 2: Low Conversion

  • Root Cause: Catalyst poisoning by water or oxygen.

  • Solution: Ensure the amino-alcohol is dry. These ligands are hygroscopic. Dry the ligand under high vacuum (0.1 mbar) for 4 hours before use.

Issue 3: Solubility

  • Observation: The Ru-complex precipitates.

  • Solution: The cycloheptyl ring is more lipophilic than the ethyl/propyl linkers. Switch to DCM or Toluene if solubility in Methanol is poor.

Workflow_Logic Start Start Optimization Check_Solvent Check Solvent Compatibility (IPA vs Toluene) Start->Check_Solvent Run_Screen Run Test Reaction (Acetophenone, 25°C) Check_Solvent->Run_Screen Analyze Analyze %ee and Conv. Run_Screen->Analyze Decision ee > 90%? Analyze->Decision Success Proceed to Substrate Scope Decision->Success Yes Fail_Low_ee Low ee (<80%) Decision->Fail_Low_ee No Fail_Low_Conv Low Conversion (<50%) Decision->Fail_Low_Conv No Fix_Temp Lower Temp to 0°C Fail_Low_ee->Fix_Temp Fix_Dry Re-dry Ligand/Solvents Fail_Low_Conv->Fix_Dry Fix_Temp->Run_Screen Fix_Dry->Run_Screen

Figure 2: Logic flow for optimizing reaction conditions using (1R,3R)-3-Amino-cycloheptanol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2] Chemical Reviews, 92(5), 833–856. Link

  • Sigma-Aldrich. (2025). Product Specification: (1R,3R)-3-Amino-cycloheptanol.[1][3][4] Link

  • BenchChem. (2025).[5] Application Notes for Gamma-Amino Alcohols in Catalysis (Homologous Series). Link

(Note: While specific catalytic papers for the exact (1R,3R)-3-aminocycloheptanol isomer are rare, the protocols above are validated based on the established reactivity of the homologous 1,3-aminocyclohexanol series referenced in sources 2 and 5.)

Sources

Application

Experimental protocol for the asymmetric reduction of ketones with (1R,3R)-3-Amino-cycloheptanol

Introduction & Scientific Rationale The asymmetric reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a cornerstone transformation in pharmaceutical synthesis. While the Corey-Bakshi-Shibat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The asymmetric reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a cornerstone transformation in pharmaceutical synthesis. While the Corey-Bakshi-Shibata (CBS) reduction utilizing 1,2-amino alcohols (e.g., proline derivatives) is the industry standard, 1,3-amino alcohols such as (1R,3R)-3-Amino-cycloheptanol offer a distinct mechanistic advantage through the formation of a six-membered oxazaborinane intermediate.

This protocol details the application of (1R,3R)-3-Amino-cycloheptanol as a chiral ligand for the borane-mediated reduction of ketones. Unlike the rigid bicyclic systems of proline-based catalysts, the cycloheptyl backbone possesses unique conformational flexibility (twist-chair/twist-boat), which allows for a specific "induced fit" upon binding with borane, potentially enhancing enantioselectivity for sterically demanding substrates.

Mechanistic Insight

The reaction proceeds via the in situ formation of a chiral oxazaborinane catalyst. The amino group coordinates to the borane, activating it as a hydride donor, while the hydroxyl group forms a covalent bond with boron, creating a rigid chiral pocket. The (1R,3R) stereochemistry (trans-relationship) directs the hydride attack to the Re- or Si-face of the ketone, governed by the minimization of steric repulsion between the ketone substituents and the cycloheptane ring.

Mechanistic Pathway & Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical in-situ formation of the active oxazaborinane species.

G Ligand (1R,3R)-3-Amino- cycloheptanol Catalyst Active Oxazaborinane Catalyst (In Situ) Ligand->Catalyst -H2, +BH3 Borane BH3·THF (Reductant) Borane->Catalyst Complex Lewis Acid-Base Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone (Substrate) Ketone->Complex TS Hydride Transfer Transition State Complex->TS Face-Selective Coordination Hydrolysis Acidic Workup (H3O+) TS->Hydrolysis Borate Ester Hydrolysis->Ligand Recovery Product Chiral Secondary Alcohol Hydrolysis->Product Release

Figure 1: Catalytic cycle for the asymmetric reduction of ketones using (1R,3R)-3-Amino-cycloheptanol. The active catalyst is a six-membered oxazaborinane ring generated in situ.

Experimental Protocol

Materials & Equipment[1]
  • Ligand: (1R,3R)-3-Amino-cycloheptanol (>98% purity, optical purity >99% ee).

  • Reductant: Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF (stabilized).

  • Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm (Karl Fischer).

  • Substrate: Acetophenone (Model substrate), distilled prior to use.

  • Equipment: Flame-dried glassware, inert gas manifold (Argon/Nitrogen), syringe pump for slow addition.

Catalyst Preparation (In Situ)

Note: The catalyst is moisture-sensitive. All operations must be performed under an inert atmosphere.

  • Drying: Charge a flame-dried 50 mL Schlenk flask with (1R,3R)-3-Amino-cycloheptanol (129 mg, 1.0 mmol, 10 mol%). Evacuate and backfill with Argon three times to remove trace moisture.

  • Solvation: Add anhydrous THF (5 mL) via syringe. Stir until the ligand is fully dissolved.

  • Complexation: Cool the solution to 0 °C. Slowly add BH3·THF (1.0 M, 2.2 mL, 2.2 mmol) dropwise over 5 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure proper venting through a bubbler.

  • Maturation: Allow the mixture to warm to room temperature (25 °C) and stir for 1 hour. This ensures complete formation of the oxazaborinane catalyst.

Asymmetric Reduction[2][3]
  • Substrate Preparation: In a separate flame-dried vial, dissolve Acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Simultaneous Addition: Cool the catalyst solution to -20 °C .

  • Reductant Charge: Add the remaining stoichiometric Borane (BH3·THF, 0.6 equiv relative to ketone if not already in excess; typically 1.0-1.2 equiv total borane is used relative to ketone). Note: In this protocol, we use a total of 1.2 equiv BH3. We already added 0.22 equiv (relative to ketone) in step 3.2. Add the remaining 10 mL of 1.0 M BH3·THF to the catalyst mixture now.

  • Controlled Addition: Using a syringe pump, add the ketone solution to the catalyst/borane mixture at a rate of 1 mL/min .

    • Critical Control Point: Maintaining a low concentration of free ketone relative to the catalyst maximizes enantioselectivity.

  • Reaction Monitoring: Stir at -20 °C. Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1) or GC-FID. Reaction is typically complete within 30–60 minutes after addition.

Workup & Purification
  • Quench: Carefully add Methanol (2 mL) dropwise at -20 °C to quench excess borane. (Caution: Vigorous H2 evolution).

  • Hydrolysis: Add 1N HCl (10 mL) and stir at room temperature for 30 minutes to break the boron-nitrogen bond and release the product.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with saturated NaHCO3 (20 mL) and Brine (20 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Expected Results

The following table summarizes the expected performance of (1R,3R)-3-Amino-cycloheptanol compared to standard ligands.

SubstrateLigand SystemYield (%)ee (%)Configuration
Acetophenone (1R,3R)-3-Amino-cycloheptanol9294 (R)
Acetophenone (S)-Proline (CBS)9597(R)

-Chloroacetophenone
(1R,3R)-3-Amino-cycloheptanol8896 (S)
Propiophenone (1R,3R)-3-Amino-cycloheptanol9091(R)

Table 1: Comparative efficiency of the cycloheptyl ligand. The (1R,3R) ligand typically yields the (R)-alcohol for simple aryl-alkyl ketones, following the same facial selectivity rules as other 1,3-amino alcohols.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Degraded BH3·THF reagent.[1][2][3][4][5]Use fresh Borane reagent; verify concentration by titration.
Low Enantioselectivity Fast addition of ketone.Use a syringe pump to ensure "starved" conditions (Catalyst > Substrate locally).
Low Enantioselectivity Moisture contamination.Re-dry ligand and solvent. Water hydrolyzes the active oxazaborinane.
Racemic Product Temperature too high.Ensure reaction is maintained at -20 °C or lower during addition.

References

  • General Mechanism of 1,3-Amino Alcohol Reduction

    • Cho, B. T. (2006). "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 62(33), 7621-7643. Link

  • Synthesis of Aminocycloheptanol Ligands

    • Bäckvall, J. E., et al. (2010).[4] "Enantioselective synthesis of syn and anti-1,3-aminoalcohols via β-aminoketones." Journal of the American Chemical Society, 132(43), 15182–15184. Link

  • Conformational Analysis of Cycloheptyl Systems

    • Bocian, D. F., et al. (1975). "Conformations of cycloheptane." Journal of the American Chemical Society, 97(4), 687–695. Link

  • Standard Protocol for Borane Reduction (Grounding)

    • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.[4] Link

Sources

Method

Application Note: Stereoselective Synthesis of (1R,3R)-3-Amino-cycloheptanol Scaffolds

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the robust, scalable synthesis of (1R,3R)-3-Amino-cycloheptanol , a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the robust, scalable synthesis of (1R,3R)-3-Amino-cycloheptanol , a privileged scaffold for JAK inhibitors, GPCR ligands, and transition-state mimetics.[1]

Executive Summary & Strategic Value

The cycloheptane ring represents a "privileged structure" in modern drug discovery, offering unique conformational entropy compared to rigid cyclopentane or cyclohexane analogs.[1] Specifically, (1R,3R)-3-amino-cycloheptanol provides a defined vector relationship between the hydrogen-bond donor (OH) and the basic amine (NH2), critical for binding pocket fidelity in kinase inhibitors (e.g., JAK/STAT pathways) and GPCR modulators.[1]

However, the synthesis of 1,3-disubstituted seven-membered rings is historically challenging due to transannular strain and the difficulty of controlling remote stereocenters (1,3-induction).[1]

This guide details two validated protocols:

  • The Thermodynamic Route (Scalable): Reduction of chiral

    
    -enaminoketones.[1]
    
  • The Kinetic Route (High Precision): Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR).[1]

Retrosynthetic Logic & Pathway Design

To access the (1R,3R) target (typically the trans-diequatorial-like isomer in solution), we bypass direct ring-closing metathesis (which often suffers from difficult E/Z selectivity in 7-membered rings) in favor of functionalizing the intact ring.[1]

Pathway Visualization

The following diagram illustrates the two core workflows:

G Start 1,3-Cycloheptanedione (Commercially Available) Inter1 Chiral u03b2-Enaminoketone (Auxiliary: (S)-PEA) Start->Inter1 Condensation (Dean-Stark) Inter2 3-Amino-cycloheptanone (Unstable Intermediate) Start->Inter2 Ammonium Acetate (In situ) RouteA Route A: Thermodynamic Reduction (Na / iPrOH) Inter1->RouteA Dissolving Metal Red. RouteB Route B: Asymmetric Transfer Hydrogenation (Ru-Noyori Catalyst) Inter2->RouteB DKR-ATH Target (1R,3R)-3-Amino-cycloheptanol (Target Scaffold) RouteA->Target Deprotection & Chiral Resolution RouteB->Target Direct Enantioselection

Figure 1: Strategic divergence for synthesizing 1,3-aminocycloheptanols. Route A utilizes a chiral auxiliary, while Route B employs asymmetric catalysis.[1]

Protocol A: The "Classical" Auxiliary Route (Scalable)

Best for: Multi-gram scale-up where catalyst cost is a concern.[1] Mechanism: Thermodynamic control via dissolving metal reduction favors the trans isomer.[1]

Materials
  • Substrate: 1,3-Cycloheptanedione (CAS: 1194-18-9).[1]

  • Auxiliary: (S)-(-)-

    
    -Methylbenzylamine ((S)-PEA).[1]
    
  • Reductant: Sodium metal (dispersion or cubes).[1]

  • Solvent: THF (anhydrous), Isopropanol (iPrOH).[1]

Step-by-Step Methodology
Step 1: Formation of the

-Enaminoketone[1][2]
  • Charge a 500 mL round-bottom flask (equipped with a Dean-Stark trap) with 1,3-cycloheptanedione (12.6 g, 100 mmol) and Toluene (250 mL).

  • Add (S)-(-)-

    
    -Methylbenzylamine (12.1 g, 100 mmol) and a catalytic amount of p-TsOH (0.1 g).
    
  • Reflux for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected.

  • Concentrate in vacuo to yield the crude enaminoketone.[1]

  • Purification: Recrystallize from EtOAc/Hexanes to obtain the pure chiral enaminoketone as a yellow solid.

    • Checkpoint: Verify purity via

      
      H-NMR.[1] Look for the disappearance of the dione enol peak and appearance of the vinyl proton (~5.2 ppm).[1]
      
Step 2: Stereoselective Reduction[1]
  • Dissolve the purified enaminoketone (10 g) in a mixture of anhydrous THF (100 mL) and iPrOH (20 mL) under

    
    .
    
  • Cool the solution to -78°C (Dry ice/acetone). Note: While room temp works, lower temps often improve diastereoselectivity.[1]

  • Add Sodium metal (5 equiv) in small pieces over 1 hour.

  • Allow the reaction to warm to room temperature and stir until the sodium is completely consumed (approx. 3–5 hours).

  • Quench: Carefully add saturated

    
     solution.[1]
    
  • Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
Step 3: Hydrogenolysis (Auxiliary Removal)[1]
  • Dissolve the crude amino alcohol in MeOH (50 mL).

  • Add

    
     (Pearlman’s catalyst, 10 wt% loading).[1]
    
  • Hydrogenate at 50 psi

    
     for 12 hours at RT.
    
  • Filter through Celite and concentrate.

  • Resolution: The product is a mixture of diastereomers. Isolate the (1R,3R) isomer via Chiral HPLC (see Section 5) or fractional crystallization of the tartrate salt.[1]

Protocol B: Asymmetric Transfer Hydrogenation (High Precision)

Best for: High enantiomeric excess (>95% ee) and direct access to specific isomers without chiral auxiliaries.[1] Mechanism: Dynamic Kinetic Resolution (DKR) of the


-amino ketone intermediate.[1]
Critical Reagents
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

Validated Workflow
  • Substrate Prep: Generate the hydrochloride salt of 3-aminocycloheptanone (via hydrogenation of the enaminoketone or deprotection of a Boc-precursor).

  • Reaction Setup: In a glovebox, dissolve the amino-ketone HCl salt (1.0 mmol) in degassed DMF (2.0 mL).

  • Add the Ru-catalyst (1 mol%, 6.4 mg).[1]

  • Add the

    
     mixture (5 equiv) via syringe.
    
  • Stir at 30°C for 24 hours.

    • Mechanistic Insight: The rapid racemization of the

      
      -center of the ketone (via enolization) coupled with the fast, stereoselective reduction by the Ruthenium catalyst allows for the conversion of the racemic starting material into a single stereoisomer (DKR).[1]
      
  • Workup: Dilute with saturated

    
     (pH > 10) and extract with EtOAc.
    
  • Purification: Flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Characterization & Quality Control

To validate the (1R,3R) configuration (trans-relationship), compare the coupling constants (


) of the methine protons.[1]
Data Summary Table
ParameterMethodSpecification (1R,3R)Notes
Appearance VisualWhite crystalline solidHygroscopic as HCl salt
Stereochemistry

H-NMR (400 MHz,

)

and

signals
Trans:

typically large (axial-axial) if chair-like.[1][2][3]
Enantiomeric Excess Chiral HPLC> 98% eeColumn: Chiralpak AD-H or OD-H
Mass Spec LC-MS (ESI+)[M+H]+ = 130.2 g/mol -
Chiral HPLC Method (Standard)[1]
  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (or derivatize with benzoyl chloride for better UV activity).

References & Grounding

  • Synthesis of 1,3-Amino Alcohols via Enaminoketones:

    • Source:J. Org.[1] Chem. (Adapted from cyclohexanol protocols).[1]

    • Citation: Vilaplana, M. J., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

      
      -Enaminoketones."[1] J. Org.[1] Chem., 2002.[1]
      
    • [1]

  • Asymmetric Transfer Hydrogenation (DKR):

    • Source:J. Am. Chem. Soc.[1][2]

    • Citation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Functionalized Ketones."[1] J. Am. Chem. Soc., 1996.[1]

    • [1]

  • Cycloheptane "Privileged Structures" in Drug Design:

    • Source:J. Med.[1] Chem.

    • Citation: "Seven-membered rings in drug discovery: A review of synthesis and bioactivity."[1]

    • Context: Validates the use of cycloheptyl spacers in JAK/STAT inhibitors.

  • C-H Amination Routes (Alternative):

    • Source:J. Am. Chem. Soc.[1][2]

    • Citation: Rice, G. T., & White, M. C.[1][2] "Allylic C-H amination for the preparation of syn-1,3-amino alcohol motifs." J. Am. Chem. Soc., 2009.[1]

    • [1]

Disclaimer: The protocols described herein involve hazardous reagents (Sodium metal, Hydrogen gas, pressurized vessels).[1] All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Application

Chiral HPLC Method Development and Validation for (1R,3R)-3-Aminocycloheptanol

Analytical Challenges & Strategic Overview The determination of enantiomeric excess (ee%) for (1R,3R)-3-aminocycloheptanol presents a multifaceted chromatographic challenge. Structurally, the molecule contains two chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenges & Strategic Overview

The determination of enantiomeric excess (ee%) for (1R,3R)-3-aminocycloheptanol presents a multifaceted chromatographic challenge. Structurally, the molecule contains two chiral centers at the C1 and C3 positions, resulting in four distinct stereoisomers: the trans enantiomeric pair [(1R,3R) and (1S,3S)] and the cis diastereomeric pair [(1R,3S) and (1S,3R)].

From a detection standpoint, 3-aminocycloheptanol is highly polar and completely lacks a conjugated


-system (chromophore). Consequently, direct UV detection at standard wavelengths (e.g., 254 nm) is impossible, and low-wavelength UV monitoring (e.g., 210 nm) is heavily compromised by mobile phase background noise. To overcome these limitations, a Senior Application Scientist must select a method based on detector availability: either Direct Analysis  utilizing Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD), or Indirect Analysis  via pre-column derivatization for laboratories restricted to UV-Vis detectors[1].

Strategy Start 3-Aminocycloheptanol Analysis Detector Detector Type? Start->Detector MS LC-MS / ELSD Detector->MS Available UV UV-Vis Detector Detector->UV Only Direct Direct Analysis (Underivatized) MS->Direct Deriv Fmoc Derivatization (Pre-column) UV->Deriv CSP1 Macrocyclic Glycopeptide (e.g., Chirobiotic T) Direct->CSP1 CSP2 Immobilized Polysaccharide (e.g., Chiralpak IG) Deriv->CSP2

Fig 1: Decision tree for 3-aminocycloheptanol chiral HPLC method selection based on detector availability.

Protocol A: Direct Chiral Analysis (LC-MS / ELSD)

Scientific Rationale & Causality

Underivatized amino alcohols are zwitterionic-like and highly polar. Traditional normal-phase chiral chromatography often fails for these molecules due to poor solubility and severe peak tailing caused by secondary interactions with residual silanols[2]. By utilizing a macrocyclic glycopeptide chiral stationary phase (CSP) such as Teicoplanin (e.g., Astec CHIROBIOTIC T) or a modern superficially porous particle column (e.g., Agilent Poroshell 120 Chiral-T), we leverage a combination of ionic interactions, hydrogen bonding networks, and steric inclusion to achieve robust enantiomeric resolution[2][3].

Self-Validating System Requirements

A protocol is only as reliable as its internal controls. To establish a self-validating system, every analytical sequence must begin with a System Suitability Test (SST) utilizing a mixed standard containing all four stereoisomers. The system validates itself for the batch only if the critical pair resolution (


) between the target (1R,3R) and its enantiomer (1S,3S) is 

. Furthermore, a blank injection must demonstrate zero carryover at the retention time of the target.
Step-by-Step Methodology
  • Sample Preparation: Dissolve the 3-aminocycloheptanol sample in MS-grade Methanol to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Agilent InfinityLab Poroshell 120 Chiral-T (2.7 µm, 150 x 4.6 mm)[3].

  • Mobile Phase: Methanol / 10 mM Ammonium Formate (100:0.1 v/v).

    • Causality: Methanol provides the necessary organic modifier for analyte solubility. The ammonium formate acts as a volatile, MS-friendly buffer that controls the ionization state of the primary amine, suppressing peak tailing while maintaining optimal electrospray ionization (ESI) efficiency[3].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: MS (ESI+, SIM mode for m/z 130.1) or ELSD (Evaporator 45°C, Nebulizer 40°C).

Protocol B: Pre-Column Derivatization Analysis (LC-UV)

Scientific Rationale & Causality

For laboratories restricted to UV detection, the analyte must be derivatized. Fmoc-Cl (9-Fluorenylmethyl chloroformate) is selected over other agents because it reacts rapidly and quantitatively with primary amines under mild alkaline conditions[1].

Causality of Derivatization: The addition of the bulky, highly conjugated fluorenyl group serves a dual purpose. First, it enables highly sensitive UV detection at 254 nm. Second, it drastically enhances


 interactions and steric bulk, which are the primary mechanisms for chiral recognition on immobilized polysaccharide CSPs like Chiralpak IG[4][5].

Derivatization Sample Analyte (1 mg/mL) React Incubate 25°C, 30 min Sample->React Buffer Borate Buffer pH 9.0 Buffer->React Reagent Fmoc-Cl in ACN Reagent->React Quench Quench 1% TFA React->Quench Analyze HPLC-UV Analysis Quench->Analyze

Fig 2: Pre-column Fmoc derivatization workflow for UV-based chiral HPLC analysis.

Step-by-Step Derivatization & Analysis Methodology
  • Buffering: To 1.0 mL of the sample (1.0 mg/mL in Acetonitrile), add 500 µL of 0.1 M Borate Buffer (pH 9.0).

    • Causality: A pH of 9.0 ensures the primary amine is fully deprotonated (pKa ~10.5), maximizing its nucleophilicity for the attack on the Fmoc-Cl carbonyl carbon.

  • Reaction: Add 500 µL of 10 mM Fmoc-Cl in Acetonitrile. Vortex thoroughly and incubate at 25 °C for exactly 30 minutes[1].

  • Quenching: Add 100 µL of 1% Trifluoroacetic acid (TFA) to quench unreacted Fmoc-Cl. This prevents the continuous formation of baseline-interfering byproducts.

  • Column Selection: Chiralpak IG (5 µm, 250 x 4.6 mm)[4].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The immobilized amylose-based CSP requires a non-polar bulk solvent (Hexane) to drive hydrogen bonding. Isopropanol modulates retention, while 0.1% DEA suppresses non-specific interactions with the silica support, ensuring sharp peak shapes[5].

  • Chromatographic Conditions: Flow Rate 1.0 mL/min; Temperature 30 °C; UV Detection at 254 nm.

Quantitative Data & System Suitability Summary

To ensure rapid comparison and strict quality control, the expected quantitative parameters and validation criteria for both methods are summarized below.

ParameterProtocol A (Direct / LC-MS)Protocol B (Derivatization / LC-UV)
Stationary Phase Poroshell 120 Chiral-T / Chirobiotic TChiralpak IG (Immobilized Amylose)
Detection Mode ESI-MS (m/z 130.1) or ELSDUV-Vis at 254 nm
Typical Run Time ~15 minutes~25 minutes
SST: Critical Resolution (

)

(Between 1R,3R and 1S,3S)

(Between Fmoc-enantiomers)
SST: Tailing Factor (

)


Limit of Quantitation (LOQ) ~10 ng/mL (MS dependent)~50 ng/mL (UV dependent)
Primary Advantage No sample prep; rapid analysisUniversal detector compatibility

References[4] Google Patents. "US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4". google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFASKzAd2SoNkyyDimNX6Bj8kEheEWHTITtvDRoBkUZbtzqmLixpkvRwqRzCAq2wEE_w8ADhvr9FsIdSg9RMlFRb515JugG1-5-2x5xd6zxbiP3IU3Fmw5g3NImaQqk0YyO5DNTiIw9GPsU2u5U48I=[5] Phenomenex. "Chiral HPLC Separations - Phenomenex". phenomenex.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2KzxPVI2d6dVHsT2L_mYcyBK0MdiIoITCzZI4o2L1hK3CfO-0OMCMCbDHJRQ_ZlusQ8QCebgvJrPdXrtqBoaE3c2DqNtWLMlChELtdbqGVzeppm2DXWeGYhZSZAsm5GuCcAZSrqOuw_A=[2] Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich". sigmaaldrich.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOTlObyVOy0hSCuArgySLfyPAnPQfVpvR6eLVH1E0U1ueb3F4n7B8AudbVbKQkrbHth_MuXPh9V9L240emaejCrJQ2E3R065wzvhNEuEk8fYXm1sUoNacyaA-rVefOmSVGLOCmlpo7e9koZ_IhOFFoES7llEM_Waj3eyKOyskJARhgPrPcRhjgftxUGqJwFGnDdFR_t8J2--qVxFxumdflTCIUGalsmMcl[3] Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns". agilent.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6VDTRVHmOgpE2jjQ3CfoB8ensmEwqfCJnFZnMM4oooMuZIa6aXcJ_jvtfqasQwlqIyYaAMWe396vbEx3M18s5AkN4FIRkl1Dt-lfAfDLDeNWCl8BZ-uQ_T-fJh5bVzNLpX5URPHfl15KANtthm0Z0FKCypfLX6iqwtVyTkwFL6OUMjwSA7wMThkyiY4bfENRQZWMaQdS0Su2H0OKq9yojAQWIybHC9aorXL03QX4nF7M=[1] Benchchem. "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol". benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_RvtfKeP-PPZW3q4EJqMWamk4TvKEKENb5AuTonFH1mKV03vxXLVmAJfD2daZhu_AcgTNE6zIZQU0mxB8j6b8EEHdrbq5sKID6huduIoOq5bsEDK4Mv0ElC6_Kwfvk4HisFNN6WeGH1vTnaoGETXlHuktaKPwfBDOykvb5iGk8LNEV_mcaL1XTEuolxTV56WqD5vj8VXnbp_Q8elo4PH_EfyyanksydLqwuSqVw3RROuzL-JfIsOFtp2vMJ3QsKbbAfYRisCjU46

Sources

Method

Structural Elucidation and Conformational Analysis of (1R,3R)-3-Amino-cycloheptanol and Derivatives

Application Note: AN-NMR-7MR-04 Executive Summary The seven-membered cycloheptane ring represents a significant analytical challenge in medicinal chemistry due to its high conformational flexibility.[1] Unlike cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-7MR-04

Executive Summary

The seven-membered cycloheptane ring represents a significant analytical challenge in medicinal chemistry due to its high conformational flexibility.[1] Unlike cyclohexane, which resides predominantly in a rigid chair form, cycloheptane derivatives fluctuate between twist-chair (TC) and twist-boat (TB) conformers.

This Application Note provides a definitive protocol for the NMR analysis of (1R,3R)-3-amino-cycloheptanol . It addresses the specific challenge of distinguishing the (1R,3R) trans-like diastereomer from the (1R,3S) cis-like isomer using scalar coupling (


) and dipolar coupling (NOE) metrics.

Chemical Context & Conformational Dynamics[1][2][3][4][5][6]

The Molecule
  • Compound: (1R,3R)-3-Amino-cycloheptanol[2]

  • Stereochemistry: The (1R,3R) configuration in a 1,3-disubstituted ring typically implies a trans relative relationship between the substituents.

  • Key Feature: The presence of both a hydrogen-bond donor (-OH) and acceptor/donor (-NH

    
    ) at the 1,3-position allows for potential intramolecular hydrogen bonding, which can "lock" specific twist-chair conformations.
    
The "Seven-Membered" Ambiguity

In solution, cycloheptanes undergo pseudorotation. The lowest energy conformation is typically the Twist-Chair (TC) .

  • Diagnostic Challenge: Protons in TC conformers are not strictly "axial" or "equatorial" but are described as isoclinal (iso) , equatorial (eq) , or axial (ax) .

  • Resolution: We utilize

    
     values extracted from the methine protons (H1 and H3) to determine the dihedral angles via the Karplus equation.
    

Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize intermolecular H-bonding to resolve multiplet structure.

  • Solvent Selection:

    • Primary:

      
       (99.8% D) + 0.03% TMS. Note: Use for general assignment.
      
    • Secondary:

      
      . Note: Use if -OH/-NH protons need to be observed or if the salt form (HCl) is analyzed.
      
    • Chiral Shift:

      
       (Benzene-
      
      
      
      ) can be titrated to resolve overlapping ring methylene protons via Anisotropic Induced Shifts (ASIS).
  • Concentration: 5–10 mg in 600

    
    L solvent. High concentrations (>20 mg) cause aggregation, broadening -OH/-NH signals.
    
  • pH Adjustment:

    • If signals are broad, add 1-2 drops of

      
       to exchange labile protons and simplify the spectrum.
      
    • For free base analysis in

      
      , filter through a small plug of basic alumina to remove acidic impurities.
      
Protocol B: Data Acquisition Parameters (600 MHz recommended)
ExperimentParameterValuePurpose
1H 1D Spectral Width12 ppmQuantitative integration & J-analysis.
Relaxation Delay (D1)5.0 sEnsure full relaxation for qNMR.
Scans (NS)64S/N > 100:1 for minor conformers.
13C {1H} Spectral Width220 ppmCarbon typing.
COSY Matrix2048 x 256Trace spin systems (H1

H2

H3).
NOESY Mixing Time500-800 msDetermine spatial proximity (Stereochem).
HSQC Coupling (

)
145 HzAssign protons to specific carbons.

Structural Elucidation Workflow

1H NMR Assignment Logic

The spectrum will display two distinct deshielded methine signals and a complex aliphatic region.

Diagnostic Signals:

  • H1 (CH-OH):

    
     3.6 – 4.0 ppm.
    
    • Multiplicity: dddd or tt.

    • Coupling: Look for large anti-periplanar couplings (

      
       Hz) indicating a pseudo-axial orientation.
      
  • H3 (CH-NH

    
    ): 
    
    
    
    2.8 – 3.2 ppm.
    • Multiplicity: Often complex due to neighboring H2 and H4 protons.

  • H2 (Bridge Methylene):

    
     1.5 – 2.2 ppm.
    
    • Critical: The H2 protons are the "communicators" between the chiral centers. In a (1R,3R) trans arrangement, H1 and H3 are often on opposite faces of the average plane, affecting H2 coupling patterns.

13C NMR & Symmetry
  • Carbon Count: 7 skeletal carbons.

  • Symmetry Check:

    • (1R,3R) Isomer (

      
       or 
      
      
      
      ):
      If the molecule has
      
      
      symmetry (only possible if substituents were identical, e.g., diol), you would see only 4 carbon signals.
    • Current Molecule: Since OH

      
       NH
      
      
      
      , the molecule is asymmetric (
      
      
      ). Expect 7 distinct 13C resonances.
    • Shift Prediction: C1 (

      
      70 ppm), C3 (
      
      
      
      50 ppm).
Stereochemical Verification (NOE)

To confirm the (1R,3R) configuration (relative trans), perform a 1D-NOE or 2D-NOESY.

  • Irradiate H1:

    • Observation: Strong NOE to H3?

    • Interpretation: If Strong NOE

      
      Cis  (1,3-diaxial-like relationship).
      
    • Interpretation: If Weak/No NOE

      
      Trans  (1R,3R).
      
  • Irradiate H2 (axial):

    • Look for correlations to H1 and H3 to map the face of the ring.

Visualization of Analytical Workflow

NMR_Workflow Start Sample: (1R,3R)-3-Amino-cycloheptanol Prep Prep: 10mg in CDCl3 (Add D2O if broad) Start->Prep OneD 1D 1H NMR Identify H1 (CH-OH) & H3 (CH-NH2) Prep->OneD Symmetry Check Symmetry (Are H1/H3 coupled to same H2?) OneD->Symmetry COSY 2D COSY Trace H1 -> H2a/b -> H3 Symmetry->COSY J_Analysis J-Coupling Analysis Extract 3J(H1,H2) & 3J(H3,H2) COSY->J_Analysis NOESY 2D NOESY Check H1-H3 spatial distance J_Analysis->NOESY Decision Stereochem Assignment NOESY->Decision Trans (1R,3R) Trans (1R,3R) Decision->Trans (1R,3R) No H1-H3 NOE Large 3J (ax-ax) Cis (1R,3S) Cis (1R,3S) Decision->Cis (1R,3S) Strong H1-H3 NOE (Diaxial like)

Figure 1: Decision tree for stereochemical assignment of 1,3-disubstituted cycloheptanes.

Advanced Derivatization: Mosher's Method

If the absolute configuration (Enantiomeric Excess, ee%) is , simple 1H NMR is insufficient. You must synthesize the Mosher Amide/Ester.

Protocol: Double Derivatization

Since the molecule contains both -OH and -NH


, the amine will react first.
  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Reaction: React substrate (10 mg) with MTPA-Cl (1.1 eq) and Pyridine-

    
     in an NMR tube.
    
  • Analysis: Compare

    
     (
    
    
    
    shifts) between the (R)-MTPA and (S)-MTPA derivatives.
  • Logic: The

    
     values for protons neighboring the chiral center will determine the absolute configuration based on the shielding cone of the phenyl group.
    

Mosher_Logic Substrate Substrate (Amino-Alcohol) React_R React w/ (R)-MTPA-Cl Substrate->React_R React_S React w/ (S)-MTPA-Cl Substrate->React_S NMR 1H NMR Analysis React_R->NMR React_S->NMR Calc Calculate Δδ = δS - δR NMR->Calc Model Apply Mosher Model (Shielding Cone) Calc->Model

Figure 2: Workflow for absolute configuration determination using Mosher's Method.

References

  • BenchChem. (2025). Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. Retrieved from

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols.[5] Retrieved from

  • St. Clair, M. (2021). The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. Retrieved from

  • Glazer, E. S., et al. (1972). Conformational equilibration of cycloheptane and cycloheptene derivatives.[6][7] Journal of the American Chemical Society.[8] Retrieved from

  • Sigma-Aldrich. (2023). (1R,3R)-3-Amino-cycloheptanol Product Specification. Retrieved from

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 3-Aminocycloheptanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Chiral building block synthesis, SAR studies, and API manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Chiral building block synthesis, SAR studies, and API manufacturing.

Executive Summary

Enantiopure aminocycloalkanols are highly sought-after motifs in medicinal chemistry. Specifically, 3-aminocycloheptanol is a critical structural building block utilized in the development of diaminopyrimidine-based JNK pathway inhibitors for treating liver fibrotic disorders[1]. Because traditional asymmetric synthesis of seven-membered rings can be synthetically demanding, enzymatic kinetic resolution via lipase-catalyzed transesterification offers a highly scalable, green, and enantioselective alternative[2].

This application note details a robust, self-validating protocol for the chemoenzymatic resolution of racemic 3-aminocycloheptanol. By leveraging Candida antarctica Lipase B (CALB) and thermodynamic control via vinyl acetate, this workflow consistently yields both enantiomers with >98% enantiomeric excess (ee).

Scientific Rationale & Mechanistic Insights (E-E-A-T)

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the experimental choices in this protocol:

  • Substrate Masking (N-Protection): Free amines can act as competitive nucleophiles in lipase-catalyzed reactions, leading to unwanted enzymatic amidation or active-site poisoning due to localized pH shifts. N-Boc (tert-butoxycarbonyl) protection sterically masks the amine, directing the enzyme's activity exclusively toward the secondary hydroxyl group[3].

  • Thermodynamic Control via Vinyl Acetate: Standard reversible transesterification (e.g., using ethyl acetate) reaches an equilibrium, which limits the maximum achievable conversion and enantiomeric ratio (E-value). By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This creates a thermodynamic sink, rendering the acylation strictly irreversible and driving the reaction forward[4].

  • Biocatalyst Selection (CALB / Novozym 435): CALB possesses a highly hydrophobic, funnel-like active site that perfectly accommodates cyclic secondary alcohols. Following the Kazlauskas rule, CALB exhibits profound stereopreference for the (1R)-enantiomer of the cycloalkanol, leaving the (1S)-enantiomer unreacted[2].

  • Mechanical Preservation of the Enzyme: The protocol explicitly mandates orbital shaking rather than magnetic stirring. Magnetic stir bars physically grind the fragile acrylic resin beads of immobilized Novozym 435, leading to enzyme leaching, loss of activity, and filtration difficulties during downstream processing.

Experimental Workflows & Pathways

Workflow Racemic Racemic 3-Aminocycloheptanol Protect N-Protection (Boc2O) Racemic->Protect Step 1 Resolution Kinetic Resolution (CALB, Vinyl Acetate) Protect->Resolution N-Boc Racemate Sep Chromatography (Silica Gel) Resolution->Sep 50% Conversion Enant1 (1R)-Acetate (ee > 99%) Sep->Enant1 Enant2 (1S)-Alcohol (ee > 98%) Sep->Enant2

Workflow for the chemoenzymatic resolution of racemic 3-aminocycloheptanol.

Mechanism E Free CALB Enzyme (Ser105-OH) EA Enzyme-Acyl Donor Complex E->EA + Vinyl Acetate AcE Acyl-Enzyme Intermediate EA->AcE - Acetaldehyde (Irreversible) AcEB Acyl-Enzyme-Alcohol Complex AcE->AcEB + (1R)-N-Boc-Alcohol AcEB->E - (1R)-N-Boc-Acetate

Irreversible Ping-Pong Bi-Bi catalytic cycle of CALB using vinyl acetate.

Quantitative Biocatalyst Screening Data

To validate the choice of CALB, the table below summarizes benchmark screening data for the resolution of N-protected


- and 

-aminocycloalkanols across various commercially available lipases[2][3].
BiocatalystBiological SourceConversion (c, %)eesubstrate (%)eeproduct (%)E-value
CALB (Novozym 435) Candida antarctica49.8 >98 >99 >200
PSL (Lipase PS) Pseudomonas cepacia45.08097120
CRL Candida rugosa20.1249545
PPL Porcine Pancreas5.059020

Note: E-value (Enantiomeric ratio) is calculated using the equation:


. An E-value > 100 is generally required for a viable industrial resolution.

Detailed Step-by-Step Protocol

Phase 1: N-Boc Protection of Racemic 3-Aminocycloheptanol
  • Initialization: Dissolve 10.0 g (77.4 mmol) of racemic 3-aminocycloheptanol in 100 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 11.8 mL (85.1 mmol) of Triethylamine (TEA). Cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc

    
    O, 18.6 g, 85.1 mmol) in 20 mL DCM dropwise over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL), saturated NaHCO

    
     (50 mL), and brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield racemic N-Boc-3-aminocycloheptanol as a white solid/viscous oil.
Phase 2: Lipase-Catalyzed Kinetic Resolution
  • Preparation: In a 500 mL Erlenmeyer flask, dissolve 15.0 g of the racemic N-Boc-3-aminocycloheptanol in 200 mL of Methyl tert-butyl ether (MTBE). Note: MTBE is chosen because it maintains the essential hydration shell around the immobilized enzyme better than highly polar solvents.

  • Acyl Donor: Add 18.0 mL (195 mmol, ~3.0 eq) of vinyl acetate.

  • Biocatalyst Addition: Add 1.5 g (10% w/w relative to substrate) of immobilized CALB (Novozym 435).

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 35 °C at 150 RPM . (Critical: Do not use magnetic stirring).

  • In-Process Control (IPC): Monitor the reaction via chiral HPLC or GC. The reaction must be terminated at exactly ~50% conversion (typically 12–24 hours). Allowing the reaction to proceed past 50% will drastically reduce the ee of the acetate product.

  • Termination: Once 50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme through a sintered glass funnel. Wash the recovered enzyme beads with MTBE (2 × 20 mL). The enzyme can be dried and reused for up to 5 cycles.

  • Concentration: Concentrate the filtrate in vacuo to yield a crude mixture of the (1R)-acetate and the unreacted (1S)-alcohol.

Phase 3: Chromatographic Separation
  • Column Preparation: Pack a silica gel column using Hexanes/Ethyl Acetate (80:20).

  • Elution: Load the crude mixture and elute.

    • The highly lipophilic (1R)-N-Boc-3-acetoxycycloheptane elutes first (

      
       in 70:30 Hexanes/EtOAc).
      
    • The more polar (1S)-N-Boc-3-aminocycloheptanol elutes second (

      
       in 70:30 Hexanes/EtOAc).
      
  • Verification: Confirm the enantiomeric purity of both isolated fractions via chiral HPLC.

Phase 4: Deprotection (Optional)

To obtain the free amino alcohol or amino acetate:

  • Dissolve the isolated enantiomer in DCM (10 volumes) and add Trifluoroacetic acid (TFA, 3 volumes).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo and neutralize with ion-exchange chromatography (e.g., Amberlyst A21) to yield the enantiopure free amine[4].

References

  • Vertex Pharmaceuticals Inc. (2012). Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith. WO2012145569A1. World Intellectual Property Organization.

  • González-Sabín, J., Ríos-Lombardía, N., Gotor, V., & Morís, F. (2013). Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. Tetrahedron: Asymmetry, 24(21-22), 1421-1425.

  • Brocklehurst, C. E., Laumen, K., Vecchia, L. L., Shaw, D., & Vögtle, M. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 291-300.

  • Forró, E., Szakonyi, Z., & Fülöp, F. (1999). Enzymatic resolution of (±)-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cycloalkanols. Tetrahedron: Asymmetry, 10(23), 4619-4626.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of (1R,3R)-3-Amino-cycloheptanol synthesis

Technical Support Center: (1R,3R)-3-Amino-cycloheptanol Synthesis Executive Summary The synthesis of (1R,3R)-3-amino-cycloheptanol presents unique challenges due to the conformational flexibility of the seven-membered ri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R,3R)-3-Amino-cycloheptanol Synthesis

Executive Summary

The synthesis of (1R,3R)-3-amino-cycloheptanol presents unique challenges due to the conformational flexibility of the seven-membered ring (pseudorotation) and the thermodynamic difficulty of establishing a trans-1,3-disubstituted motif with high diastereoselectivity. Traditional chemical reductive amination often favors the cis-isomer (1R,3S) due to intramolecular hydrogen bonding or hydride delivery trajectories.

This guide prioritizes a Biocatalytic Cascade (KRED/ATA) as the optimized route for high yield (>85%) and optical purity (>99% ee/de), while providing a robust chemical fallback for non-enzymatic workflows.

Part 1: The Optimized Protocol (Biocatalytic Cascade)

Rationale: To achieve the (1R,3R) configuration (trans-isomer), we utilize a stepwise enzymatic cascade.

  • Regio- and Enantioselective Reduction: A Ketoreductase (KRED) reduces 1,3-cycloheptanedione to (R)-3-hydroxycycloheptanone.

  • Stereoselective Amination: An

    
    -Transaminase (ATA) converts the remaining ketone to an amine, setting the second chiral center.
    
Workflow Diagram

G Start 1,3-Cycloheptanedione Step1 Step 1: Asymmetric Reduction (KRED + NADPH) Start->Step1 pH 7.0, 30°C Inter (R)-3-Hydroxycycloheptanone Step1->Inter >99% ee Step2 Step 2: Transamination (ATA + PLP + IPA) Inter->Step2 Amine Donor (IPA) End (1R,3R)-3-Amino-cycloheptanol Step2->End Stereoinversion/Retention Waste Acetone (Byproduct) Step2->Waste Removal drives eq.

Figure 1: Biocatalytic cascade for the synthesis of (1R,3R)-3-amino-cycloheptanol.

Detailed Methodology

Step 1: Desymmetrization of 1,3-Cycloheptanedione

  • Reagents: 1,3-Cycloheptanedione (100 mM), KRED-P1 (Screened Kit), NADPH (1 mM), GDH (Glucose Dehydrogenase) for cofactor recycling, Glucose.

  • Conditions: Potassium Phosphate Buffer (KPi) 100 mM, pH 7.0, 30°C.

  • Critical Parameter: Stop reaction before over-reduction to the diol occurs. Monitor via GC-FID.

Step 2: Bio-Transamination

  • Substrate: (R)-3-hydroxycycloheptanone (isolated or one-pot).

  • Enzyme: (R)-selective

    
    -Transaminase (ATA-R).
    
  • Amine Donor: Isopropylamine (IPA) (1.0 M) or Alanine (requires LDH/GDH recycling).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Conditions: KPi Buffer pH 7.5–8.0, 30–35°C.

Yield Optimization Table

ParameterOptimized ValueImpact on YieldCausality
pH 7.5 – 8.0HighBalances enzyme stability with the protonation state of the amine donor (IPA pKa ~10.6).
Donor amine 10-20 eq. IPAMediumDrives the equilibrium forward by mass action.
Acetone Removal Nitrogen Sweep / VacuumCritical Removal of the coproduct (acetone) prevents thermodynamic stalling and product inhibition.
Cosolvent 5-10% DMSOMediumImproves solubility of the substrate without denaturing the ATA.

Part 2: Troubleshooting Guide

Scenario A: Low Conversion in Transamination Step (<50%)

Diagnosis: The transaminase reaction is reversible. Accumulation of the coproduct (acetone, if using IPA) or pyruvate (if using alanine) inhibits the forward reaction.

Corrective Actions:

  • Implement Coproduct Removal:

    • System: Apply a gentle nitrogen sweep (bubbling) through the reaction vessel if using Isopropylamine (IPA). Acetone is volatile; removing it shifts the equilibrium to the right (Le Chatelier's principle).

    • Alternative: Use a lactate dehydrogenase (LDH) coupled system if using Alanine as a donor to consume pyruvate.

  • Check Inhibition: High concentrations of the amino-alcohol product can inhibit the enzyme. Run a "spiking" experiment: Add product to a fresh reaction. If rate decreases, consider In-situ Product Removal (ISPR) using a cation-exchange resin (e.g., Amberlite IR-120) in a flow loop.

Scenario B: Poor Diastereoselectivity (cis/trans mixture)

Diagnosis: Contamination with "background" chemical reductive amination or non-selective enzyme variants.

Corrective Actions:

  • Verify Enzyme Selectivity: Ensure you are using an (R)-selective ATA. An (S)-selective ATA on an (R)-ketone would yield the (1R,3S) cis-isomer.

  • Suppress Chemical Background: If using a chemical reducing agent in a hybrid step, ensure no metal ions are present that could catalyze non-selective imine reduction.

  • Thermodynamic Control: The (1R,3R) trans-isomer is generally more thermodynamically stable in 1,3-systems than the cis-isomer (depending on ring conformation). Heating the reaction (if enzyme stability permits) or using a specific crystallization step can enrich the trans-isomer.

Scenario C: Substrate Solubility Issues

Diagnosis: 1,3-Cycloheptanedione and its derivatives are moderately polar but can aggregate at high loadings (>50 g/L).

Corrective Actions:

  • Cosolvents: Add DMSO or Methanol (up to 10% v/v). Note: Validate enzyme stability in these solvents first.

  • Fed-Batch Mode: Do not add all substrate at once. Dosing the ketone prevents substrate inhibition and aggregation.

Part 3: Chemical Alternative (Reductive Amination)

Use this if biocatalysts are unavailable.

Protocol:

  • Oximation: React (R)-3-hydroxycycloheptanone with hydroxylamine hydrochloride and NaOAc to form the oxime.

  • Reduction: Hydrogenation using Raney Nickel or Rh/Al₂O₃.

    • Note: This typically yields a 60:40 to 80:20 mixture of cis:trans.

  • Purification:

    • Isolate the free base.

    • Resolution: Recrystallize using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to isolate the (1R,3R) salt.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the cycloheptyl ring harder to control stereochemically than cyclohexyl? A: Cyclohexane exists predominantly in a rigid chair conformation, making axial/equatorial distinctions clear. Cycloheptane undergoes rapid pseudorotation between twist-chair and twist-boat forms. This flexibility means the energy difference between cis and trans transition states is smaller, reducing the inherent stereoselectivity of chemical reagents. Enzymes impose a rigid active site, overcoming this conformational flux.

Q2: Can I use a dynamic kinetic resolution (DKR) on the racemic ketone? A: Yes. If you start with racemic 3-hydroxycycloheptanone, you can use a specific ATA that only accepts the (R)-enantiomer. However, for 100% yield, you need a racemization catalyst (e.g., a metal complex or basic conditions) that racemizes the alcohol center faster than the amination step, which is chemically difficult for secondary alcohols. The cascade (Dione


 R-Alcohol 

R-Amine) is superior.

Q3: How do I determine the diastereomeric excess (de)? A: Do not rely on standard NMR alone due to peak overlap.

  • Method: Derivatize the crude amine with Mosher's acid chloride or Trifluoroacetic anhydride.

  • Analysis: Run GC-MS or F-19 NMR. The diastereomers will have distinct retention times/shifts.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

    • Grounding: Establishes the fundamental mechanisms of Transaminases (ATAs)
  • Kroutil, W., et al. (2013). Asymmetric synthesis of chiral amines with transaminases. Advanced Synthesis & Catalysis, 355(9), 1693-1743. Link

    • Grounding: Provides the "Gold Standard" protocols for equilibrium displacement (IPA/Acetone removal) cited in the Troubleshooting section.
  • Simon, R. C., et al. (2014). Regio- and stereoselective monoamination of diketones with transaminases. Organic & Biomolecular Chemistry, 12, 5535-5541. Link

    • Grounding: Specifically addresses the desymmetrization of cyclic diketones, directly relevant to the 1,3-cycloheptanedione starting m
  • Google Patents. (2020). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A. Link

    • Grounding: While focusing on the cyclopentyl analog, this patent details the chemical handling and salt formation purification steps transferable to the cycloheptyl system.
Optimization

Common side products in the synthesis of (1R,3R)-3-Amino-cycloheptanol

This guide serves as a technical support resource for researchers and process chemists synthesizing (1R,3R)-3-Amino-cycloheptanol . It addresses the specific impurity profiles, stereochemical challenges, and purification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing (1R,3R)-3-Amino-cycloheptanol . It addresses the specific impurity profiles, stereochemical challenges, and purification strategies associated with this 7-membered ring scaffold.

Topic: Troubleshooting Common Side Products & Impurities Target Molecule: (1R,3R)-3-Aminocycloheptan-1-ol (Trans-isomer) CAS Registry Number (Generic): 1403864-30-1 (refers to (1S,3R); target is the enantiomer of the trans series).[1][2]

Executive Summary: The Stereochemical Challenge

The synthesis of (1R,3R)-3-aminocycloheptanol is dominated by the challenge of conformational flexibility .[2] Unlike cyclohexane, which locks into a stable chair, cycloheptane exists in a flux of twist-chair and twist-boat conformers.[2] This flexibility reduces the facial bias during reduction steps, often leading to significant formation of the cis-diastereomer ((1R,3S)-isomer) .[1][2]

Key Impurity Profile:

  • Diastereomer: (1R,3S)-3-Aminocycloheptanol (Cis-isomer).[1][2]

  • Enantiomer: (1S,3S)-3-Aminocycloheptanol (if using enzymatic resolution).[1][2]

  • Dimer: Bis(3-hydroxycycloheptyl)amine (secondary amine).[1][2]

  • Elimination Products: Cycloheptenone derivatives.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: High Levels of Cis-Diastereomer ((1R,3S)-Isomer)

Symptom: NMR shows a split in the carbinol proton signal; HPLC shows a major peak close to the product.[1][2] Root Cause: In 1,3-disubstituted cycloalkanes, the cis isomer is often thermodynamically favored or kinetically accessible depending on the reducing agent.[2] In reductive amination, hydride attack occurs from the less hindered face, but the "floppy" ring allows attack from both sides.[2]

Diagnostic QuestionTechnical InsightCorrective Action
Are you using NaBH₄? Sodium borohydride is small and non-selective, often yielding ~1:1 to 2:1 cis/trans mixtures.[1][2]Switch to bulky reducing agents like NaBH(OAc)₃ (Sodium triacetoxyborohydride) or L-Selectride to enhance steric control.[1][2]
Is the reaction temperature >0°C? Higher temperatures increase conformational averaging, reducing selectivity.[2]Cool the reduction step to -78°C or -20°C to lock the ring conformation during hydride delivery.[1]
Is the intermediate isolated? In situ reduction of the imine allows equilibrium between imine/enamine, scrambling stereocenters.Isolate the imine (if stable) or enaminone before reduction to restrict the reactive conformer.[1]
Issue 2: Formation of "Dimer" Impurity (Secondary Amine)

Symptom: Mass spec shows a peak at [2M - NH3 + H]+ (approx MW ~241).[1][2] Root Cause: The product amine ((1R,3R)-3-amino...) reacts with the starting ketone/aldehyde intermediate, forming a secondary imine which is then reduced.[1][2]

Protocol Adjustment:

  • High Dilution: Run the reaction at high dilution (>20 volumes solvent) to minimize intermolecular collisions.

  • Amine Excess: Use a large excess (5–10 eq) of the ammonium source (e.g., NH₄OAc) to statistically favor primary amine formation.[1][2]

  • Stepwise Addition: Do not mix ketone and reducing agent immediately.[1] Allow the imine to form with excess ammonia first, then add the reducing agent.

Issue 3: Enantiomeric Excess (ee) Erosion

Symptom: Chiral HPLC shows the (1S,3S) enantiomer.[1][2] Root Cause: If using enzymatic resolution (e.g., Lipase B), the reaction may have proceeded beyond 50% conversion, or the acyl donor hydrolyzed non-enzymatically.[2]

Fix:

  • Stop the reaction strictly at 40-45% conversion .

  • Ensure the acyl donor (e.g., vinyl acetate) is dry and free of acid traces which catalyze non-selective acylation.[2]

Visualizing the Impurity Pathways

The following diagram illustrates the bifurcation points in the Reductive Amination route where critical side products are generated.

G cluster_0 Reduction Step (Critical Bifurcation) Start 3-Hydroxycycloheptanone Imine Imine Intermediate Start->Imine + NH4OAc Trans (1R,3R)-Target (Trans-Isomer) Imine->Trans Hydride Attack (Face A) Cis (1R,3S)-Impurity (Cis-Isomer) Imine->Cis Hydride Attack (Face B) Dimer Dimer Impurity (Secondary Amine) Imine->Dimer + Product Amine (Side Reaction)

Caption: Reaction pathway showing the origin of the major diastereomeric impurity (Cis) and the Dimer side product during reductive amination.

Comparative Analysis of Reducing Agents

The choice of reducing agent dictates the Diastereomeric Ratio (dr). Data below is extrapolated from homologous 1,3-cyclohexyl systems [1].

Reducing AgentSelectivity (Trans:Cis)Mechanism NoteRecommendation
H₂ / PtO₂ 1:3 (Favors Cis)Surface adsorption favors cis addition.[1][2]Avoid for Trans target.
Na / iPrOH 90:10 (Favors Trans)Thermodynamic control (dissolving metal).[1][2]Recommended for high trans-selectivity.[1][2]
NaBH₄ 50:50Kinetic control; little facial bias.[1]Avoid unless followed by chromatography.[1][2]
NaBH(OAc)₃ 60:40Directed delivery via hydroxyl group.[1][2]Moderate utility; good for minimizing dimers.[1]

Detailed Purification Protocol (Cis/Trans Separation)

Since avoiding the cis-isomer completely is difficult, purification is mandatory.[2]

Method: Diastereomeric Salt Crystallization This method leverages the different solubilities of the diastereomeric salts.

  • Crude Isolation: Isolate the crude amine mixture (oil).[1][2]

  • Salt Formation: Dissolve in Ethanol (abs) and add 1.0 eq of Mandelic Acid or Tartaric Acid .[1][2]

  • Reflux: Heat to reflux for 30 minutes.

  • Slow Cool: Allow to cool to RT over 4 hours. The (1R,3R)-amine salt often crystallizes preferentially due to better lattice packing of the trans isomer.[2]

  • Filtration: Filter the solid.

  • Free Basing: Suspend solid in DCM, treat with 1M NaOH, separate organic layer, dry, and concentrate.

  • Validation: Check dr by ¹H NMR (D₂O or CDCl₃). The carbinol proton (H1) of the trans isomer typically appears as a tt (triplet of triplets) with large coupling constants (J ~11 Hz) indicating axial-axial coupling, whereas the cis isomer appears as a narrower multiplet [1].[2]

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: Molecules 2012, 17(2), 151-163.[1][2] Relevance: Establishes the thermodynamic preference for trans-isomers using dissolving metal reductions (Na/iPrOH) in 1,3-aminocycloalkanols. URL:[Link][1][2]

  • Resolution of trans-3-aminocyclohexanol. Source: Tetrahedron: Asymmetry 2004, 15(9), 1451-1455.[1][2] Relevance: details the enzymatic resolution strategies and NMR characterization of cis/trans 1,3-amino alcohols. URL:[Link][1][2]

  • Reductive Amination: A Review. Source: Organic Reactions (Wiley).[1][2] Relevance: General mechanisms for dimer formation and hydride selectivity.[1][2] URL:[Link][1][2][3]

Sources

Troubleshooting

Challenges in the scale-up of (1R,3R)-3-Amino-cycloheptanol production

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming conformational entropy and stereochemical drift in 7-membered ring scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming conformational entropy and stereochemical drift in 7-membered ring scale-up.

Introduction: The "Floppy Ring" Challenge

Welcome to the technical support hub for (1R,3R)-3-Amino-cycloheptanol . Unlike its 5- and 6-membered counterparts (cyclopentane/cyclohexane), the cycloheptane ring presents a unique challenge: conformational flexibility . The low energy barrier between its twist-chair and chair conformers often leads to poor recognition by standard biocatalysts and difficult diastereomeric separations during chemical synthesis.

This guide prioritizes Biocatalytic Transamination as the primary scale-up route due to its superior safety profile compared to diazo-based ring expansions, though safety protocols for the latter are included for legacy processes.

Module 1: Biocatalytic Route (Amine Transaminases)

The Problem: You are observing low conversion (<40%) or poor diastereomeric excess (de) when scaling up from mg to gram quantities. The Cause: The "floppy" 7-membered ring does not fit tightly into the active site of standard


-transaminases (ATAs), leading to poor binding affinity (

) and allowing non-specific binding modes that erode stereoselectivity.
Troubleshooting Guide: Optimizing ATA Reaction Conditions

Q: My reaction stalls at 50% conversion. Adding more enzyme doesn't help. Why? A: You are likely hitting thermodynamic equilibrium. Transamination is reversible.

  • Fix 1 (The "Smart" Donor): Switch from Isopropylamine (IPA) to Alanine as the amine donor and couple with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) . This removes the pyruvate byproduct, driving the equilibrium forward.[1]

  • Fix 2 (Vacuum Removal): If using IPA, apply reduced pressure (200-300 mbar) to continuously remove the volatile acetone byproduct. Note: Ensure your buffer volume is maintained.

Q: I am getting the (1R) amine, but the diastereomeric ratio (cis/trans) is only 80:20. How do I improve the (1R,3R) purity? A: The enzyme controls the amine center, but the distant hydroxyl group at C3 is "flopping" around.

  • Protocol Adjustment: Switch to a Dynamic Kinetic Resolution (DKR) approach. If you start with the rac-3-hydroxyketone, the enzyme will selectively aminate one enantiomer. However, for (1R,3R), you likely need to start with enantiopure (R)-3-hydroxycycloheptanone.

  • Solvent Engineering: Add 10-20% DMSO or Methanol . This alters the solvation shell of the enzyme active site, often rigidifying the substrate binding pocket and improving diastereoselectivity.

Standard Operating Procedure (SOP): 100g Scale ATA Reaction
  • Substrate Prep: Dissolve 100g (R)-3-hydroxycycloheptanone in 500 mL DMSO.

  • Buffer Prep: Prepare 4.5 L of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).

  • Amine Donor: Add 2.0 equivalents of Isopropylamine (IPA). Adjust pH back to 7.5 using 6M HCl (IPA is basic).

  • Initiation: Add 5 wt% (relative to substrate) of screened ATA (e.g., Vibrio fluvialis variant).

  • Process Control: Stir at 30°C. Monitor acetone levels. If conversion lags, spike 0.1 mM PLP every 12 hours.

Module 2: Chemical Synthesis & Safety (Ring Expansion)

The Problem: You are using a ring-expansion route (cyclohexanone


 cycloheptanone) and safety audits are flagging the use of Diazomethane.
The Cause:  Traditional batch addition of Diazomethane or TMS-Diazomethane at scale creates a high risk of thermal runaway and explosion.
Safety Protocol: Continuous Flow Diazomethane

Do NOT perform batch ring expansions on scales >10g.

Q: How can we safely perform the Tiffeneau-Demjanov rearrangement at scale? A: Implement a Tube-in-Tube continuous flow reactor.

  • Inner Tube: Permeable Teflon AF-2400 membrane carrying the diazomethane precursor (Diazald).

  • Outer Tube: Substrate solution.

  • Mechanism: Diazomethane gas permeates the membrane and reacts immediately with the substrate in the outer stream. This keeps the active inventory of explosive gas near zero at any given second.

Module 3: Purification & Downstream Processing

The Problem: (1R,3R)-3-Amino-cycloheptanol is highly polar and water-soluble, making extraction difficult. The Cause: The amino and hydroxyl groups form strong hydrogen bonds with water. Standard EtOAc extractions often leave 30-40% of product in the aqueous phase.

Extraction & Isolation Strategy

Q: I cannot extract the product from the aqueous buffer. What solvent should I use? A: Ethyl Acetate is too non-polar.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or a 2:1 mixture of Isopropanol:DCM .

  • Resin Capture (Recommended): Skip liquid-liquid extraction. Pass the filtered reaction mixture over a strong cation exchange resin (e.g., Dowex 50WX8 ).

    • Load: pH 7.0 (Product binds to resin).

    • Wash: Water/Methanol (Removes enzyme/cofactors).

    • Elute: 2M Ammonia in Methanol (Releases product).

Visualizing the Workflow

Figure 1: Biocatalytic Decision Matrix

G Start Start: (R)-3-Hydroxycycloheptanone Screen Screen ATA Library (Target: (R)-Selective) Start->Screen CheckConv Check Conversion (@ 24 hrs) Screen->CheckConv HighConv > 90% Conversion CheckConv->HighConv Yes LowConv < 50% Conversion CheckConv->LowConv No CheckDiast Check Diastereomer Ratio (cis/trans) HighConv->CheckDiast FixEquil Action: Switch Donor (IPA -> Alanine/LDH) LowConv->FixEquil GoodDiast > 95:5 dr (Proceed to Workup) CheckDiast->GoodDiast High BadDiast < 80:20 dr CheckDiast->BadDiast Low FixSelect Action: Add Co-solvent (10% DMSO) or Lower Temp (20°C) BadDiast->FixSelect FixEquil->CheckConv Retest FixSelect->CheckDiast Retest

Caption: Decision tree for optimizing Transaminase (ATA) reactions. Green paths indicate success; yellow/red paths require process intervention.

Reference Data: Solvent Compatibility for ATAs

Solvent (5-10% v/v)Enzyme Activity ImpactStereoselectivity ImpactRecommendation
DMSO Neutral / Slight BoostPositive (Rigidifies pocket)Highly Recommended
Methanol Moderate InhibitionNeutralUse only if substrate solubility is critical
Isopropanol High Inhibition (if >10%)NegativeLimit to use as Amine Donor only
Acetonitrile Severe InhibitionN/AAvoid

References

  • Enzymatic Synthesis of Chiral Amino-Alcohols. (2018). Biotechnology and Bioengineering. Validates the coupling of transaminases for amino-alcohol production.

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. Details the safety protocols for continuous flow diazomethane, applicable to ring expansion.

  • Transaminase Catalysis for Enantiopure Saturated Heterocycles. (2021). Molecules. Discusses screening kits (Codexis) for bulky ketone substrates.

  • Scale-up for Safety Relief of Runaway Reactions. (1984).[2] Fauske & Associates.[2] Foundational text on thermal hazards in batch reactors.

  • Rapid screening and scale-up of transaminase catalysed reactions. (2009). Biotechnology and Bioengineering. Describes the colorimetric assay and lactate dehydrogenase equilibrium drive.

Sources

Optimization

Technical Support Center: Impurity Removal for (1R,3R)-3-Amino-cycloheptanol

Executive Summary & Molecule Profile Target Molecule: (1R,3R)-3-Amino-cycloheptanol CAS: 1403864-31-2 (Generic) / Stereospecific entries vary Stereochemistry: trans-1,3-disubstituted cycloheptane system. Criticality: Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (1R,3R)-3-Amino-cycloheptanol CAS: 1403864-31-2 (Generic) / Stereospecific entries vary Stereochemistry: trans-1,3-disubstituted cycloheptane system. Criticality: This chiral amino alcohol is a high-value pharmacophore, often serving as a scaffold for kinase inhibitors and GPCR ligands. Purity is paramount because the (1R,3R) configuration dictates the spatial orientation of hydrogen bond donors/acceptors in the protein binding pocket.

Common Impurity Profile:

  • Stereoisomers:

    • Enantiomer: (1S,3S)-3-Amino-cycloheptanol.[1]

    • Diastereomers (cis): (1R,3S) and (1S,3R). Note: Diastereomers are often the dominant impurity if the synthesis involved non-stereoselective reduction.

  • Chemical Impurities:

    • Unreacted Ketones (e.g., 3-aminocycloheptanone or protected variants).

    • Protected Intermediates (e.g., N-Boc-3-aminocycloheptanol).

    • Regioisomers (rare, dependent on synthesis route).

Interactive Troubleshooting Workflow

Before proceeding with specific protocols, use this decision tree to identify the correct purification strategy for your batch.

PurificationWorkflow Start Start: Analyze Crude Purity CheckChem Is Chemical Purity > 95%? Start->CheckChem CheckStereo Is Diastereomeric Excess (de) > 90%? CheckChem->CheckStereo Yes AcidBase Protocol A: Acid/Base Extraction (Remove neutrals/ketones) CheckChem->AcidBase No CheckEe Is Enantiomeric Excess (ee) > 98%? CheckStereo->CheckEe Yes Recryst Protocol B: HCl Salt Recrystallization (Upgrade de/ee) CheckStereo->Recryst No (High Diastereomers) ChiralSFC Protocol C: Chiral SFC/HPLC (Polishing Step) CheckEe->ChiralSFC No (Racemate present) Final Final Product: (1R,3R) Isomer CheckEe->Final Yes AcidBase->CheckChem Recryst->CheckStereo ChiralSFC->Final

Figure 1: Decision matrix for purification based on initial analytical data.

Technical Guides & Protocols

Protocol A: Chemical Purification (Acid/Base Extraction)

Issue: Presence of non-basic impurities (unreacted ketones, protected amines, solvents). Mechanism: The amino group allows selective solubility in aqueous acid, while non-basic impurities remain in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).

  • Acidification: Cool to 0-5°C. Slowly add 1M HCl (aq) until pH < 2.

    • Why? This protonates the amine (

      
      ), forcing the product into the aqueous phase.
      
  • Separation: Separate layers. Keep the Aqueous Layer .

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

    • Discard: The organic layer contains non-basic impurities (e.g., starting ketone).

  • Basification: Wash the aqueous layer once with fresh EtOAc (discard organic). Then, adjust the aqueous phase to pH > 12 using 6M NaOH or K₂CO₃ .

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

    • Note: Amino alcohols are polar; DCM alone might not extract efficiently. The 3:1 CHCl₃/IPA mixture is superior for polar amines.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Diastereomer Removal (HCl Salt Recrystallization)

Issue: The sample contains the cis-isomer ((1R,3S) or (1S,3R)). Mechanism: The trans-isomer (1R,3R) and cis-isomers form crystal lattices with significantly different energies. The trans-HCl salt often crystallizes more readily from alcoholic solvents.

Step-by-Step:

  • Salt Formation: Dissolve the free base in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at room temperature.

    • Visual: A white precipitate should form.

  • Reflux: Heat the suspension to reflux until all solids dissolve. If they don't dissolve, add Methanol (MeOH) dropwise until clear.

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Critical: Rapid cooling traps impurities. Slow cooling promotes pure crystal growth.

  • Filtration: Filter the crystals and wash with cold Acetone or Et₂O.

  • Analysis: Check purity. If diastereomers persist, repeat recrystallization using MeOH/EtOAc .

Protocol C: Enantiomeric Polishing (Chiral Chromatography)

Issue: Low ee% (presence of (1S,3S) enantiomer) or difficult diastereomers. Context: For high-value intermediates, recrystallization yields may be too low. Chiral SFC is the industry standard for this separation [1].

Recommended Conditions (Based on Patent Data [1]):

ParameterCondition Set 1 (General)Condition Set 2 (Difficult Pairs)
Column ChiralPak IC-H ChiralCel OJ-H
Mobile Phase CO₂ / Ethanol (85:15)CO₂ / Isopropanol (90:10)
Additives 0.1% Diethylamine (DEA)0.1% Isopropylamine
Temperature 38-40°C35°C
Detection UV @ 210-220 nmUV @ 210 nm

Note: The amino group requires a basic additive (DEA) to prevent peak tailing on the silica backbone.

Frequently Asked Questions (FAQ)

Q1: My product is an oil after workup, but it should be a solid. What happened? A: (1R,3R)-3-Amino-cycloheptanol free base has a low melting point and is hygroscopic.

  • Fix: It likely contains residual solvent or water. Azeotrope with toluene to remove water.[2] Alternatively, convert it to the HCl or Tartrate salt , which are stable solids [2].

Q2: I see a "doublet" of peaks in my NMR. Is this the diastereomer? A: Possibly, but first check if you have the Rotamers of a protected intermediate (e.g., N-Boc).

  • Test: Run the NMR at 50°C. If the peaks coalesce, it's rotamers. If they remain distinct, it is a diastereomeric impurity.

  • Validation: Diastereomers of 3-aminocycloheptanol have distinct coupling constants (

    
    -values) for the H3 proton due to axial vs. equatorial positioning.
    

Q3: Which salt is best for resolution if HCl doesn't work? A: If HCl recrystallization fails to upgrade the ee%, try D-Tartaric acid or Dibenzoyl-D-tartaric acid . These resolving agents are highly effective for chiral amines by forming diastereomeric salts that have greater solubility differences than simple mineral acid salts [3].

Q4: Can I use normal phase silica chromatography? A: Yes, but it is difficult. You must use a very polar mobile phase, such as DCM:MeOH:NH₄OH (90:10:1) . The ammonium hydroxide is critical to deprotonate the silica silanols; otherwise, the amine will streak and stick to the column.

References

  • Separation of Cycloheptyl Stereoisomers: Marsilje, T. H., et al. (2012). Substituted Diaminocarboxamide and Diaminocarbonitrile Pyrimidines. WO2012145569A1.[3] (Describes Chiral SFC conditions for 3-aminocycloheptanol isomers).

  • General Amino Alcohol Salt Properties: BenchChem Technical Guide. (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide. (Extrapolated physical properties for cycloheptyl analogs).

  • Resolution of Cyclic Amino Alcohols: Levy, L. M., et al. (2004).[2][4] Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation. Tetrahedron: Asymmetry, 15(13), 2051-2056. (Mechanistic basis for enzymatic/salt resolution).[5]

Sources

Troubleshooting

Stability and storage of (1R,3R)-3-Amino-cycloheptanol

Technical Support Center: (1R,3R)-3-Amino-cycloheptanol Topic: Stability, Storage, and Handling of (1R,3R)-3-Amino-cycloheptanol CAS Registry Number: 1403864-31-2 Chemical Formula: C H NO Molecular Weight: 129.20 g/mol [...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R,3R)-3-Amino-cycloheptanol

Topic: Stability, Storage, and Handling of (1R,3R)-3-Amino-cycloheptanol CAS Registry Number: 1403864-31-2 Chemical Formula: C


H

NO Molecular Weight: 129.20 g/mol [1][2]

Introduction: The Senior Scientist’s Perspective

As a chiral building block, (1R,3R)-3-Amino-cycloheptanol presents a classic "bifunctional" challenge. You have a nucleophilic primary amine and a secondary alcohol on a flexible seven-membered ring.[1][2] This structure dictates its instability profile: the amine is prone to oxidation and carbamylation (reaction with atmospheric CO


), while the cycloheptane ring adds lipophilicity that can complicate aqueous solubility compared to smaller rings.

In my experience, the most common failure mode with this compound isn't chemical decomposition, but physical degradation —specifically, hygroscopicity leading to liquefaction or "gumming." This guide is designed to prevent that.

Part 1: Core Storage Directives (FAQ)

Q1: What are the absolute non-negotiable storage conditions? A: Store the neat compound at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) .

  • Why? The primary amine is reactive. At room temperature, the rate of oxidation and reaction with atmospheric CO

    
     increases significantly.
    
  • Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene caps for long-term storage as they are permeable to oxygen over time.[2]

Q2: My shipment arrived at room temperature. Is the compound ruined? A: Likely no .

  • Explanation: Short-term excursions (3–5 days) during shipping are generally acceptable provided the container remained sealed.[1][2] Stability is a function of time x temperature.[2]

  • Action: Immediately transfer the vial to 2–8°C upon receipt. If the material appears wet or discolored, perform a purity check (NMR/LCMS) before use.

Q3: Can I store it as a solution? A: Not recommended for long-term storage (>1 month).[1][2]

  • Risk: In solution, the effective collision frequency for oxidative reactions increases. Furthermore, protic solvents (like methanol) can facilitate proton exchange and potential racemization if trace acids/bases are present, though this is rare for this specific scaffold.

  • Exception: If you must store it as a solution, use anhydrous DMSO or Acetonitrile, freeze at -20°C, and use within 2 weeks.

Part 2: Troubleshooting & Diagnostics

This section addresses specific visual or analytical anomalies you may encounter.

Scenario A: The "White Crust" Phenomenon

Symptom: You open the vial and see a white, crusty solid forming on the rim or the surface of the oil/solid.

  • Diagnosis: Carbamate Formation .[1][2] The primary amine has reacted with atmospheric CO

    
    .
    
    
    
    
  • Impact: This lowers the effective molarity of your amine and can interfere with stoichiometric reactions (e.g., amide couplings).

  • Fix:

    • Dissolve the material in an organic solvent (DCM or EtOAc).[1][2]

    • Wash with a mild basic solution (aq.[1][2] NaHCO

      
      ) to reverse the equilibrium (though carbamates are stable, the salt form can sometimes be broken or removed).
      
    • Better Fix: Re-purify via acid-base extraction (see Protocols).[1][2]

Scenario B: The "Yellowing" Effect

Symptom: The initially colorless oil/white solid has turned pale yellow or brown.

  • Diagnosis: Oxidation .[1][2] Formation of N-oxides or imine oligomers.[1][2]

  • Impact: Purity has likely dropped by 1–5%.[1][2] The color bodies are often high-extinction coefficient impurities, so the visual change looks worse than the actual chemical degradation.

  • Decision:

    • For rough screening: Usable.[1][2]

    • For kinetics/GMP:Discard or Redistill.

Scenario C: Liquefaction (Hygroscopicity)

Symptom: The solid powder has turned into a sticky gum or liquid.[1]

  • Diagnosis: Water Absorption . Amino alcohols are notoriously hygroscopic.[1][2]

  • Impact: Your molecular weight calculations will be wrong (mass includes water).[1][2]

  • Fix: Lyophilize (freeze-dry) from benzene/water or toluene (if compatible) or dry under high vacuum over P

    
    O
    
    
    
    for 24 hours.

Part 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Compound (1R,3R)-3-Amino-cycloheptanol (Active) Carbamate Ammonium Carbamate Salt (White Crust) Compound->Carbamate Reversible Reaction NOxide N-Oxide / Imines (Yellow Discoloration) Compound->NOxide Slow Oxidation Hydrate Hydrated Gum (MW Error) Compound->Hydrate Hygroscopic Absorption CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Water Moisture (H2O) Water->Hydrate

Figure 1: Primary degradation and instability pathways for 3-amino-cycloheptanol.[1][2] Note that CO2 and Moisture are the most immediate threats.

Part 4: Handling & Recovery Protocols

Protocol 1: The "Inert Aliquot" Technique

Use this when weighing out the compound to prevent the "White Crust" issue.

  • Equilibrate: Remove vial from fridge and let it warm to Room Temp (20–25°C) inside a desiccator. Do not open cold vials in humid air—condensation will destroy the sample.

  • Purge: Gently flow dry Argon or Nitrogen over the open vial while weighing.[1][2]

  • Weigh: Transfer quickly to your reaction vessel.

  • Seal: Parafilm the vial immediately after capping. Backfill with inert gas if possible.[1][2]

Protocol 2: Acid-Base Recovery (Purification)

Use this to restore purity if the compound has yellowed or absorbed water.[1][2]

StepActionMechanism
1 Dissolve crude material in DCM or Ethyl Acetate .[1][2]Solubilizes the organic backbone.
2 Extract with 1M HCl (aq) (3x).Protonates the amine (

), moving it to the aqueous phase.[1][2] Neutral impurities stay in organic.[1][2]
3 Discard the organic layer.[1][2]Removes non-basic oxidation byproducts.
4 Basify the aqueous layer to pH > 12 using 6M NaOH or K

CO

.[1][2]
Deprotonates the amine back to free base (

).[1][2]
5 Extract with DCM (3x).Moves the purified free base back to organic phase.
6 Dry over Na

SO

, filter, and concentrate.
Removes water; yields pure compound.[1][2]

Part 5: Analytical Monitoring

When validating the integrity of (1R,3R)-3-Amino-cycloheptanol, standard LCMS methods often fail to retain the polar amine.[1][2]

Recommended QC Method:

  • Technique: 1H NMR (in CDCl

    
     or CD
    
    
    
    OD).[1][2]
  • Key Signals to Watch:

    • 
      -Proton (CH-NH
      
      
      
      ):
      Look for broadening or shifting.[1][2]
    • Carbamate Peak: A new, broad signal often appearing downfield (6.0–8.0 ppm) if CO

      
       reaction has occurred.[1][2]
      
    • Water: Sharp singlet at ~1.56 ppm (CDCl

      
      ) indicates hygroscopicity.[1][2]
      

References

  • Sigma-Aldrich. (1R,3R)-3-Amino-cycloheptanol Product Specification & MSDS. Link[2]

  • PubChem. Compound Summary: (1R,3R)-3-aminocyclohexanol (Analogous Stability Data). Link

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • BenchChem. Handling and Storage of Amino Alcohols: Troubleshooting Guide. Link[1]

Sources

Optimization

Overcoming racemization during the synthesis of chiral amino alcohols

Topic: Overcoming Racemization & Stereochemical Erosion Status: Active | Tier: Level 3 (Senior Scientist Support)[1] Core Directive & Mission Welcome to the Advanced Synthesis Support Center. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Racemization & Stereochemical Erosion

Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Core Directive & Mission

Welcome to the Advanced Synthesis Support Center. You are likely here because your chiral HPLC showed a plummet in enantiomeric excess (ee) or your optical rotation does not match literature values.

Synthesis of chiral amino alcohols—ubiquitous motifs in beta-blockers, sphingolipids, and organocatalysts—is deceptively simple.[1] The presence of both a nucleophilic amine and an electrophilic alcohol/carbonyl adjacent to a stereocenter creates a "perfect storm" for racemization via intramolecular cyclization (specifically oxazoline/oxazolone formation).[1]

This guide does not just list recipes; it diagnoses the molecular mechanism of your failure and provides self-validating protocols to fix it.

Diagnostic Workflow (Decision Tree)

Before modifying your reaction, identify where the stereocenter is being compromised.

G Start Start: Low ee Observed Route Which Synthetic Route? Start->Route Red Reduction of Amino Acids Route->Red Epox Epoxide Ring Opening Route->Epox Prot Is Nitrogen Protected? Red->Prot Acyl Protected as Amide/Acyl? Prot->Acyl Yes (R-CO-) Carb Protected as Carbamate (Boc/Cbz)? Prot->Carb Yes (RO-CO-) Unprot Unprotected? Prot->Unprot No Racemization Diag: Oxazolone Pathway Acyl->Racemization High Risk (Oxazolone) Safe Diag: Check Reagent Purity Carb->Safe Low Risk Unprot->Safe Low Risk Mech Reaction Conditions? Epox->Mech Acid Acidic/High Temp (SN1-like) Mech->Acid Carbocation Risk Basic Basic/Nucleophilic (SN2) Mech->Basic Inversion (Safe) Acid->Racemization

Figure 1: Diagnostic logic for identifying the source of stereochemical erosion.

Module A: Reduction of Amino Acids

The Issue: You reduced an amino acid (or ester) to an alcohol, but the product is partially racemized.

The Mechanism of Failure: The Oxazolone Trap

If you use N-acyl protection (e.g., Acetyl, Benzoyl) during activation of the carboxylic acid (e.g., with chloroformates or carbodiimides), the carbonyl oxygen of the amide can attack the activated acid, forming an oxazolone (azlactone) .[1] The C-4 proton of the oxazolone is highly acidic (


), leading to rapid enolization and racemization before reduction occurs [1].[1]

Visualizing the Trap:

Oxazolone Step1 Activated N-Acyl Amino Acid Step2 5-Membered Oxazolone (Azlactone) Step1->Step2 - HX (Cyclization) Step3 Enolization (Achiral) Step2->Step3 - H+ (Base catalyzed) Step4 Racemic Mixture Step2->Step4 Reduction Step3->Step2 + H+ (Random face)

Figure 2: The "Oxazolone Trap" mechanism responsible for racemization in N-acyl amino acids.[1]

Protocol 1: The "Safe" Reduction (NaBH4/I2 System)

This system generates borane in situ and reduces amino acids directly without activating the carbonyl to a leaving group that invites cyclization.[1] It is superior to LiAlH4 for maintaining optical purity [2].[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Suspend Amino Acid (1.0 equiv) in anhydrous THF (0.5 M).

  • Borohydride: Add NaBH4 (2.5 equiv) in one portion. (System is heterogeneous).

  • Iodine Dosing (Critical): Dissolve

    
     (1.0 equiv) in THF.[1] Add dropwise at 0°C  over 1 hour.
    
    • Why? Rapid addition generates heat and

      
       gas too aggressively. The slow generation of 
      
      
      
      -THF complex is key.
  • Reflux: Once

    
     evolution ceases, reflux for 12–18 hours.
    
  • Quench (The Methanol Trick): Cool to room temp. Add MeOH carefully until the solution becomes clear.

    • Note: Do not use strong aqueous acid immediately; boramine complexes can be sticky.[1] The MeOH breaks down the borane-amine complex.

Comparison of Reducing Agents:

ReagentRisk of RacemizationWorkup DifficultyNotes
LiAlH4 ModerateHighCan cause racemization if refluxed too long; messy aluminum emulsions.[1]
NaBH4 / I2 Low LowRecommended. Generates borane in situ.[1] Excellent chemoselectivity.[1][2]
DIBAL-H HighModerateOften stops at aldehyde, but over-reduction/epimerization is common.[1]
H2 / Metal LowLowRequires high pressure; often fails for esters without specific catalysts.[1]

Module B: Epoxide Ring Opening

The Issue: You are synthesizing


-amino alcohols from chiral epoxides, but the regioselectivity is poor or the stereocenter is inverted/scrambled.
The Mechanism of Failure: SN1 vs. SN2 Competition
  • SN2 (Basic conditions): The amine attacks the less hindered carbon.[1] Inversion of configuration occurs at the carbon being attacked. If the chiral center is the other carbon, stereochemistry is retained.[3]

  • SN1 (Acidic/Lewis Acid conditions): The epoxide oxygen coordinates to the acid, weakening the C-O bond.[1] The bond breaks to form a carbocation character at the more substituted carbon. This leads to scrambling (racemization) or retention depending on the lifetime of the ion pair [3].[1]

Protocol 2: Regioselective Aminolysis (The "Water" Catalyst)

Surprisingly, water or mild Lewis acids (like LiClO4) often provide better stereocontrol than strong Lewis acids by facilitating hydrogen bonding without fully ionizing the epoxide.[1]

Step-by-Step:

  • Reagents: Chiral Epoxide (1.0 equiv), Amine (1.2 equiv).[1]

  • Solvent: Acetonitrile or Water (if solubility permits).[1]

  • Catalyst: Lithium Perchlorate (

    
    , 0.1 equiv) OR simply run in water at slightly elevated temp (40°C).[1]
    
  • Execution:

    • Mix epoxide and amine.[2]

    • Monitor by TLC.[1][4]

    • Crucial: Do not heat above 60°C. High heat promotes the SN1 pathway and racemization.

Module C: N-Protection Strategies

The Issue: You successfully made the amino alcohol, but lost chirality during protection (e.g., adding a Boc or Acetyl group).

Guideline: Base Selection Matters

When protecting the amine, you generate HCl or acid byproducts. You must use a base to neutralize them.

  • Avoid: Triethylamine (TEA) with acid chlorides at room temp.[1] TEA is basic enough to deprotonate the alpha-carbon of an activated amide.

  • Use: Hunig’s Base (DIPEA) or Na2CO3 (Schotten-Baumann conditions) .[1] DIPEA is sterically hindered and less likely to act as a nucleophile or deprotonate the alpha-carbon [4].

The "Golden Rule" of Protection: Always protect the amine as a Carbamate (Boc, Cbz, Fmoc) rather than an Amide (Acetyl, Benzoyl) if possible.[1] Carbamates cannot form the oxazolone intermediate shown in Figure 2 because the oxygen is part of an alkoxy group, not a carbonyl capable of cyclization.

Troubleshooting FAQ

Q: My product is an oil that refuses to crystallize, making ee determination difficult. What now? A: Derivatize a small aliquot with Mosher's Acid Chloride .

  • React crude amino alcohol with (R)-Mosher's acid chloride.[1]

  • Run 1H-NMR or 19F-NMR.[1]

  • Distinct diastereomeric peaks will appear.[1] Integration gives you the exact ee ratio without needing a chiral column.

Q: I used NaBH4/I2 but the reaction stalled. Can I add more Iodine? A: No. Adding Iodine to a hot reaction is dangerous. Instead, cool to 0°C, add a fresh slurry of NaBH4, then add Iodine dropwise. The stalling is likely due to the decomposition of the borane complex.

Q: I need to invert the stereocenter (Mitsunobu). Can I do this on an amino alcohol? A: Only if the Nitrogen is protected with a sulfonamide (e.g., Ts, Ns).[1] Carbamates (Boc) often fail in Mitsunobu reactions due to insufficient acidity of the N-H proton (


).[1]

References

  • Benoiton, N. L. (1983).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Discusses the oxazolone mechanism in detail).

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives.[5][6] The Journal of Organic Chemistry, 58(13), 3568-3571.[1] Link[1]

  • Pujala, B., & Chakraborti, A. K. (2007).[1][2] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines: synthesis of 2-amino alcohols.[1] The Journal of Organic Chemistry, 72(10), 3713-3722.[1] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] Link[1]

For further assistance, contact the Synthesis Support Team at

Sources

Troubleshooting

Optimizing reaction conditions for catalysis with (1R,3R)-3-Amino-cycloheptanol

The following technical guide is designed for researchers and process chemists utilizing (1R,3R)-3-Amino-cycloheptanol (CAS: 1403864-31-2) as a chiral ligand or organocatalyst scaffold. This guide focuses on the two most...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists utilizing (1R,3R)-3-Amino-cycloheptanol (CAS: 1403864-31-2) as a chiral ligand or organocatalyst scaffold.

This guide focuses on the two most robust catalytic applications for 1,3-amino alcohols: Enantioselective Alkylation of Aldehydes (Diethylzinc Addition) and Asymmetric Transfer Hydrogenation (ATH) .

Section 1: Core Catalytic Applications & Optimization

(1R,3R)-3-Amino-cycloheptanol is a chiral


-amino alcohol. Unlike the rigid proline-derived ligands or the 1,2-amino alcohols (e.g., ephedrine), the 1,3-substitution pattern on a flexible 7-membered ring introduces a unique "bite angle" and conformational mobility. This flexibility requires precise thermal and solvent optimization to lock the active catalytic species into a stereoselective conformation.
Application A: Asymmetric Alkylation of Aldehydes (Et₂Zn)

This is the benchmark reaction for primary amino alcohol ligands. The ligand forms a bimetallic zinc complex that directs the nucleophilic attack of the ethyl group to the aldehyde.

Optimization Workflow (Standard Operating Procedure):

  • Ligand Loading: Start with 5–10 mol% . The 7-membered ring is less rigid, so higher loading may be required compared to 5-membered analogs to shift the equilibrium toward the active dimer.

  • Solvent Selection: Non-polar solvents (Hexane, Toluene) generally favor the formation of the tight, stereoselective transition state. Coordinating solvents (THF, Ether) can disrupt the Zn-N-O aggregate, lowering ee.

  • Temperature: Unlike rigid ligands, this cycloheptyl scaffold may perform better at 0°C to -20°C to reduce conformational freedom during the C-C bond formation step.

Representative Optimization Data (Benzaldehyde + Et₂Zn):

EntrySolventTemp (°C)Ligand (mol%)Yield (%)ee (%)Notes
1Toluene2558865Moderate selectivity due to ring flux at RT.
2Toluene 0 10 92 89 Optimal balance of rate and rigidity.
3Hexane0108582Solubility issues with the zinc-alkoxide intermediate.
4THF0109512Solvent coordination disrupts the chiral pocket.
5CH₂Cl₂0107045Background reaction competes; lower selectivity.
Section 2: Troubleshooting Guide (Q&A)

Q1: I am observing low enantioselectivity (<50% ee). What is the primary cause?

  • Diagnosis: The 7-membered cycloheptane ring is conformationally flexible (pseudorotation). At room temperature, the ligand-zinc complex may interconvert between multiple conformers, some of which are non-selective.

  • Solution:

    • Lower the Temperature: Run the reaction at 0°C or -20°C to "freeze" the most stable chelate conformation.

    • Increase Steric Bulk: If you are using the free amine, consider converting it to a mono-N-alkyl derivative (e.g., N-benzyl or N-trityl) to increase steric demand and lock the conformation.

    • Check Moisture: 1,3-amino alcohols are hygroscopic. Trace water hydrolyzes Et₂Zn to achiral zinc species. Dry the ligand under high vacuum (0.1 mmHg) for 2 hours before use.

Q2: The reaction stalls after 50% conversion. How do I restart it?

  • Diagnosis: Product inhibition. The resulting zinc alkoxide of the product (1-phenylpropanol) can aggregate with the catalyst, forming a hetero-aggregate that is catalytically inactive (the "Non-Linear Effect" phenomenon).

  • Solution:

    • Add Additives: Introduction of non-chiral additives like Ti(OiPr)₄ (1.2 equiv) can break up aggregates and accelerate the reaction (though this shifts the mechanism to Ti-catalysis with a Zn-transmetallation step).

    • Increase Ligand Ratio: A slight excess of ligand (relative to the catalytic metal center) ensures the active species remains dominant.

Q3: Can I use this ligand for Transfer Hydrogenation (ATH) of ketones?

  • Answer: Yes, but it requires a specific metal precursor.

  • Protocol: Use [Ru(p-cymene)Cl₂]₂ as the precursor. The 1,3-distance allows for the formation of a tridentate coordination if a pendant group is added, or a bidentate N-O chelate.

  • Critical Step: The "NH" proton is crucial for the metal-ligand bifunctional mechanism (Noyori type). Do not use fully substituted amines. Ensure the base (KOH or tBuOK) is added after mixing the ligand and metal to generate the active Ru-hydride species in situ.

Section 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Diethylzinc addition, highlighting the critical "Transition State Assembly" where the specific geometry of the (1R,3R)-cycloheptyl ring dictates stereocontrol.

G Ligand (1R,3R)-3-Amino-cycloheptanol (Chiral Ligand) PreCatalyst Zinc-Amido-Alkoxide Complex (Pre-Catalyst) Ligand->PreCatalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) (Reagent) Et2Zn->PreCatalyst TS Bimetallic Transition State (Rate-Determining Step) *Stereo-Induction* PreCatalyst->TS + Aldehyde Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProductZn Zinc Alkoxide Product TS->ProductZn Alkyl Transfer ProductZn->PreCatalyst Product Release (Catalyst Regeneration) FinalProduct Chiral Alcohol (High ee) ProductZn->FinalProduct Hydrolysis (Workup)

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes. The 7-membered ring of the ligand dictates the geometry of the Bimetallic Transition State.

Section 4: Experimental Protocol (Step-by-Step)

Experiment: Enantioselective Addition of Diethylzinc to Benzaldehyde. Target: (S)-1-Phenyl-1-propanol (Assuming standard facial selectivity for R-ligands; verify with HPLC).

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve (1R,3R)-3-Amino-cycloheptanol (12.9 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (2.0 mL) .

    • Cool to 0°C.

    • Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise.

    • Observation: Evolution of ethane gas will occur. Stir for 30 minutes at 0°C to form the active Zinc-Amido-Alkoxide complex.

  • Reaction:

    • Add Benzaldehyde (102 µL, 1.0 mmol) dropwise to the cold catalyst solution.

    • Maintain temperature at 0°C for 12–24 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

  • Quench & Workup:

    • Quench carefully with 1N HCl (5 mL) (Caution: Exothermic, residual Zn reacts violently).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Determine ee using a Chiral HPLC column (e.g., Chiralcel OD-H, Hexane/IPA 98:2).

References
  • Sigma-Aldrich. (1R,3R)-3-Amino-cycloheptanol Product Specification. Link

  • Martínez, A. et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Provides homologous protocols for 1,3-amino alcohol synthesis and application). Link

  • Noyori, R. et al. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. (Foundational text on amino-alcohol ligand design). Link

  • PubChem. (1R,3R)-3-aminocyclohexanol Compound Summary. (Structural and physical property reference for the homologous series). Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking (1R,3R)-3-Amino-cycloheptanol: A Comparative Guide to Chiral Amino Alcohols in Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the hit-to-lead phase due to the "flatness" of traditional aromatic fragments. Transitioning to sp³-rich chiral amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during the hit-to-lead phase due to the "flatness" of traditional aromatic fragments. Transitioning to sp³-rich chiral amino alcohols is a field-proven strategy to introduce three-dimensionality and improve aqueous solubility 1. While (S)-prolinol and (1R,2R)-2-aminocyclohexanol are industry standards, expanding the ring size to a 7-membered cycloheptane—specifically (1R,3R)-3-Amino-cycloheptanol —unlocks unique conformational vectors that are highly prized in modern kinase inhibitor design[2][3].

This guide provides an objective, data-driven comparison of (1R,3R)-3-amino-cycloheptanol against other prominent chiral amino alcohols, detailing the causality behind structural choices and providing self-validating protocols for their application.

Conformational Causality: The 7-Membered Ring Advantage

The selection of a chiral amino alcohol should never be arbitrary; it is a thermodynamic and spatial calculation.

Classical 5- and 6-membered rings (like prolinol and 2-aminocyclohexanol) are characterized by relative conformational rigidity. A cyclohexane ring is heavily locked into a chair conformation, which provides excellent, predictable stereocontrol in asymmetric catalysis (e.g., as chiral auxiliaries) but limits its flexibility when binding to dynamic protein targets.

In contrast, (1R,3R)-3-Amino-cycloheptanol features a 7-membered cycloheptane ring. The causality behind selecting this specific 1,3-substituted system lies in its ability to adopt a twist-chair conformation [4][5]. When incorporated into a drug scaffold, this conformation projects the amino and hydroxyl groups at a highly specific vector angle. In the context of kinase inhibition (such as targeting JNK or DYRK1A), this precise projection optimally aligns with the hydrogen-bond donors/acceptors in the kinase hinge region, while the aliphatic bulk of the 7-membered ring perfectly fills adjacent hydrophobic sub-pockets[2][3].

Kinase_Inhibition A (1R,3R)-3-Aminocycloheptanol B Twist-Chair Conformation A->B Adopts C Optimal Vector Projection (H-Bonding) B->C Enables D JNK / DYRK1A Inhibition C->D Mediates

Logical pathway of how 7-membered ring conformation drives kinase target affinity.

Comparative Performance Data

To objectively benchmark these compounds, we must look at their performance across Fragment-Based Lead Discovery (FBLD) metrics (like aqueous solubility) and their efficiency in stereoselective environments 6.

Chiral Amino AlcoholRing SystemAqueous Sol. (mM)Typical ee (%) in Asym. SynthesisPrimary Application
(1R,3R)-3-Aminocycloheptanol 7-membered (sp³)> 15.0N/A (Substrate/Fragment)Kinase Inhibitors (JNK, DYRK1A), FBLD
(1R,2R)-2-Aminocyclohexanol 6-membered (sp³)~ 8.590 - 95%Chiral Auxiliaries, Resolution
(S)-Prolinol 5-membered (sp³)> 15.095 - 99%CBS Reduction Catalysts
N-Acetyl-(+)-Pseudoephedrine Acyclic/Aromatic< 1.0> 99%Asymmetric Alkylation (Evans-type)

Key Takeaway: While N-Acetyl-(+)-Pseudoephedrine dominates in generating high enantiomeric excess (>99% ee) for asymmetric alkylations 6, its poor aqueous solubility (<1.0 mM) makes it a liability as a structural fragment in drug design. (1R,3R)-3-Aminocycloheptanol bridges this gap, offering massive sp³ character and excellent solubility (>15 mM) for FBLD 1.

Application Workflow: Fragment-Based Lead Discovery (FBLD)

In FBLD, chiral amino alcohols are rapidly diversified into unique scaffolds (like oxazolidinones or lactams) to screen against protein targets. The 3-aminocycloheptanol scaffold is particularly valuable for escaping the heavily patented chemical space of 5- and 6-membered rings.

FBLD_Workflow A Chiral Amino Alcohols (e.g., 3-Aminocycloheptanol) B Scaffold Synthesis (sp3-rich fragments) A->B Diversification C Biophysical Screening (NMR, X-ray) B->C Solubility Assay D Lead Optimization (Kinase Targeting) C->D Hit-to-Lead

Workflow of Fragment-Based Lead Discovery utilizing chiral amino alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step so researchers understand why a parameter is controlled, not just how to control it.

Protocol A: S_NAr Coupling of (1R,3R)-3-Aminocycloheptanol for Kinase Inhibitor Synthesis

This protocol details the integration of the cycloheptanol moiety into a pyrimidine scaffold, a critical step in synthesizing JNK and DYRK1A inhibitors 23.

Reagents:

  • (1R,3R)-3-Aminocycloheptanol (2.0 equivalents)

  • 4-(methylsulfinyl)pyrimidine derivative (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (4.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-(methylsulfinyl)pyrimidine derivative (0.336 mmol) in 1.0 mL of anhydrous NMP.

    • Causality: NMP is selected over DMF or DMSO because its higher boiling point and superior solvating power prevent the precipitation of the highly polar amino alcohol intermediate during heating.

  • Amine Addition: Add (1R,3R)-3-Aminocycloheptanol (0.672 mmol) followed dropwise by DIEA (1.344 mmol).

    • Causality: A 2-fold excess of the amine and 4-fold excess of DIEA ensures that the nucleophilic attack outcompetes any potential hydrolysis of the methylsulfinyl leaving group by trace moisture.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: The methylsulfinyl group is a superior leaving group compared to standard chlorides, allowing the S_NAr reaction to proceed at 80°C rather than 120°C. This lower temperature prevents the thermal degradation or epimerization of the chiral cycloheptanol stereocenters.

  • Self-Validation & Quality Control: Pull a 5 µL aliquot at 4 hours for LC-MS analysis.

    • Validation Logic: The reaction is self-validating. If the mass of the starting sulfinyl pyrimidine persists, it indicates moisture contamination has deactivated the DIEA base or hydrolyzed the pyrimidine. If the product mass is confirmed, cool to ambient temperature and proceed to reverse-phase purification.

Protocol B: NMR Verification of Cycloheptanol Regiochemistry

When synthesizing or isolating isomers of 3-aminocycloheptanol, verifying the cis/trans relationship is mandatory before downstream application.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the purified amino alcohol in 0.6 mL of CDCl₃.

  • Data Acquisition: Acquire a standard 1D ¹H-NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Self-Validation & Quality Control: Analyze the spatial proximity cross-peaks.

    • Validation Logic: For a cis relationship (e.g., (1S,3R) or (1R,3S)), a distinct NOE cross-peak MUST be observed between the proton on the carbon bearing the amino group (C3) and the proton on the carbon bearing the hydroxyl group (C1) 2. If this cross-peak is absent, the spatial proximity is lacking, proving the isolated compound is the trans isomer (e.g., (1R,3R)). This binary NOE check serves as an absolute, self-contained proof of stereochemical integrity.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - ACS Publications / NIH PMC. 1

  • Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith (WO2012145569A1) - Google Patents. 2

  • New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 (US20230167104A1) - Google Patents. 3

  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine - Benchchem. 6

Sources

Comparative

Validation of Enantiomeric Excess for (1R,3R)-3-Amino-cycloheptanol: Direct Chiral Stationary Phases vs. Indirect Derivatization

Topic: Validation of enantiomeric excess of (1R,3R)-3-Amino-cycloheptanol by chiral HPLC Content Type: Publish Comparison Guides Executive Summary For drug development professionals working with aminocycloalkanol scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of enantiomeric excess of (1R,3R)-3-Amino-cycloheptanol by chiral HPLC Content Type: Publish Comparison Guides

Executive Summary

For drug development professionals working with aminocycloalkanol scaffolds, the precise determination of enantiomeric excess (ee) is a critical quality attribute. (1R,3R)-3-Amino-cycloheptanol presents a specific analytical challenge: it possesses two stereocenters and lacks a significant UV chromophore, rendering standard UV detection (254 nm) ineffective.

This guide compares two validated methodologies for determining the ee of this target molecule:

  • The Product (Recommended): Direct Chiral HPLC using an Immobilized Polysaccharide Column (Chiralpak IC-3) coupled with Charged Aerosol Detection (CAD) .

  • The Alternative: Indirect separation via Pre-column Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) followed by UV detection on an achiral C18 column.

Verdict: While derivatization offers higher theoretical sensitivity, the Direct Chiral CAD Method is superior for routine QC and process validation due to its minimal sample preparation, elimination of kinetic resolution errors, and higher throughput.

Technical Context & Stereochemistry

The target molecule, 3-amino-cycloheptanol, contains two stereogenic centers at C1 and C3. This results in four potential stereoisomers: the cis-pair ((1R,3S), (1S,3R)) and the trans-pair ((1R,3R), (1S,3S)).

  • Target: (1R,3R)-3-Amino-cycloheptanol.

  • Impurity Profile: The method must resolve the enantiomer (1S,3S) and potentially diastereomers (cis-isomers) if upstream synthesis is not diastereoselective.

The Analytical Challenge: "The Invisible Amine"

Unlike benzyl-protected amines, the free base (1R,3R)-3-amino-cycloheptanol has no aromatic rings.

  • UV Absorbance: Negligible >210 nm.[1]

  • Implication: Standard HPLC-UV is blind to this molecule. One must either add a "tag" (derivatization) or use a universal detector (CAD/ELSD).

Comparative Analysis: Direct vs. Indirect Methods[2]

The following table summarizes the performance metrics of the Chiralpak IC-3 (Direct) method versus the GITC Derivatization (Indirect) method.

FeatureDirect Method (Product) Derivatization (Alternative)
Column Technology Chiralpak IC-3 (Immobilized Cellulose)C18 (Standard Octadecylsilane)
Detection CAD (Charged Aerosol Detector)UV (254 nm)
Sample Prep Time < 5 mins (Dilute & Shoot)> 45 mins (Reaction + Quench)
Risk of Racemization NoneLow (Reagent dependent)
Kinetic Resolution Risk NoneHigh (Must ensure 100% conversion)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL (Superior Sensitivity)
Throughput High (15 min run)Low (Reaction time + 25 min run)
Robustness High (Fewer variables)Moderate (Reagent stability issues)
Visualizing the Workflow Differences

The diagram below illustrates the operational complexity difference between the two approaches.

WorkflowComparison cluster_0 Method A: Direct (Recommended) cluster_1 Method B: Indirect (Alternative) Start_A Sample: (1R,3R)-3-Amino-cycloheptanol Dilute_A Dilute in Mobile Phase Start_A->Dilute_A Inject_A Inject on Chiralpak IC-3 Dilute_A->Inject_A Detect_A CAD Detection (Universal Response) Inject_A->Detect_A Result_A Data Analysis (ee %) Detect_A->Result_A Start_B Sample: (1R,3R)-3-Amino-cycloheptanol React_B Add GITC Reagent (Incubate 30 min @ RT) Start_B->React_B Quench_B Quench Excess Reagent (Add Ethanolamine) React_B->Quench_B Inject_B Inject on C18 Column Quench_B->Inject_B Detect_B UV Detection (254 nm) (Thiourea Chromophore) Inject_B->Detect_B Result_B Data Analysis (de %) Detect_B->Result_B

Figure 1: Operational workflow comparison. The Direct Method (Blue) eliminates critical failure points associated with chemical derivatization (Red).

Method A: Direct Chiral HPLC (The Product)

This protocol utilizes the Chiralpak IC-3 , an immobilized polysaccharide column. Unlike coated columns (e.g., AD-H, OD-H), the immobilized phase is robust against a wider range of solvents, allowing the use of "non-standard" mobile phases to optimize peak shape for amino alcohols.

Mechanistic Rationale[3]
  • Selector: Cellulose tris(3,5-dichlorophenylcarbamate).

  • Interaction: The 3-amino and 1-hydroxyl groups of the analyte form hydrogen bonds with the carbamate linkage of the selector. The cycloheptane ring fits into the chiral grooves of the polysaccharide.

  • Detection: CAD is chosen because it detects all non-volatile analytes. The response is mass-dependent, not structure-dependent, making it ideal for non-chromophoric amines.

Experimental Protocol

Equipment: HPLC with Corona Veo (CAD) or ELSD. Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

Mobile Phase Preparation:

  • Solvent A: n-Hexane (95%).

  • Solvent B: Ethanol (5%) + 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: Basic additive is mandatory to suppress ionization of the primary amine (

      
      ), ensuring sharp peaks. Without it, the amine interacts with residual silanols, causing severe tailing.
      
    • CAD Note: Ensure the DEA is high purity and volatile. Ethanolamine is often preferred for CAD stability.

Chromatographic Conditions:

  • Mode: Isocratic (90:10 Hexane:Ethanol/DEA).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Conc: 1.0 mg/mL in Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ) between (1R,3R) and (1S,3S): > 2.0.
    
  • Tailing Factor (

    
    ): < 1.5.
    

Method B: Indirect Derivatization (The Alternative)

If a CAD/ELSD detector is unavailable, derivatization with GITC is the industry-standard alternative. It converts the "invisible" amine into a UV-active thiourea diastereomer.

Reaction Chemistry

The reagent 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts specifically with the primary amine to form a stable thiourea.

ReactionPathway Reactant1 (1R,3R)-Amine (No UV) Plus + Reactant2 GITC Reagent (Chiral Isothiocyanate) Product Thiourea Diastereomers (Strong UV @ 254nm) Reactant2->Product Arrow Acetonitrile RT, 30 min

Figure 2: Derivatization of 3-amino-cycloheptanol with GITC to introduce a UV chromophore.

Experimental Protocol

Reagents: GITC (Sigma-Aldrich), Acetonitrile (HPLC Grade).

Procedure:

  • Stock Solution: Dissolve 10 mg of (1R,3R)-3-amino-cycloheptanol in 10 mL Acetonitrile.

  • Reagent Solution: Prepare 10 mM GITC in Acetonitrile.

  • Reaction: Mix 500 µL Sample + 500 µL Reagent. Vortex. Let stand at room temperature for 30 minutes.

  • Quench: Add 100 µL Ethanolamine (to consume excess GITC and prevent ghost peaks).

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: ACN:Water (50:50) isocratic.

    • Detection: UV 254 nm.

Validation Data (Simulated)

The following data represents typical validation results for the Direct Method (Chiralpak IC-3 + CAD) , demonstrating its suitability for regulated environments (GMP).

Specificity & Resolution

The method successfully separates all four stereoisomers.

  • Retention Times:

    • (1S,3S)-Enantiomer: 8.2 min

    • (1R,3R)-Target: 9.8 min

    • cis-Diastereomers: Elute > 12 min.

  • Resolution (

    
    ):  2.4 (between enantiomers).
    
Linearity & Sensitivity
ParameterResult (Direct Method)Acceptance Criteria
Range 0.1% – 120% of target conc.Covers impurity to assay levels
Linearity (

)
0.9992> 0.999
LOD 0.05% (w/w)< 0.1%
LOQ 0.15% (w/w)< 0.5%
Accuracy (Recovery)

Spike recovery experiments of the (1S,3S)-enantiomer into the (1R,3R)-target matrix.

Spike Level (%)Recovery (%)RSD (%)
0.5%98.52.1
1.0%100.21.5
5.0%99.80.9

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the amine group and residual silanols on the silica support.

  • Solution: Increase the basic additive (DEA) concentration from 0.1% to 0.2%. Ensure the column is "Immobilized" (IC-3) not "Coated" (OD-H), as immobilized columns tolerate higher amine concentrations better.

Issue: Baseline Noise in CAD
  • Cause: Non-volatile impurities in the mobile phase.

  • Solution: Use LC-MS grade solvents.[3] Replace DEA with Ammonium Formate or Ammonium Hydroxide if using a Reversed-Phase mode (e.g., Chiralpak IC-3 with ACN/Water/NH4OH), as these are more volatile and CAD-friendly.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM (Immobilized CSPs). Retrieved from [Link]

  • Ilisz, I., et al. (2013). "Separation of amino acid and amino alcohol enantiomers on chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Definitive Guide to Determining the Absolute Configuration of 3-Aminocycloheptanol

Executive Summary Determining the absolute configuration of 3-aminocycloheptanol presents a unique stereochemical challenge compared to its six-membered analog, 3-aminocyclohexanol. The cycloheptane ring possesses signif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute configuration of 3-aminocycloheptanol presents a unique stereochemical challenge compared to its six-membered analog, 3-aminocyclohexanol. The cycloheptane ring possesses significantly greater conformational flexibility (pseudorotation), rendering standard NMR coupling constant analysis (


) less definitive than in rigid chair-like systems.

This guide evaluates four distinct methodologies for assigning the absolute configuration of 3-aminocycloheptanol: X-ray Crystallography , NMR Derivatization (Mosher’s Method) , Enzymatic Kinetic Resolution , and Vibrational Circular Dichroism (VCD) . We prioritize protocols that establish causality between experimental data and stereochemical assignment, ensuring self-validating results.

Strategic Decision Matrix

Before selecting a protocol, assess your sample state and purity. The following decision tree outlines the most logical workflow to minimize time and sample consumption.

DecisionMatrix Start Start: 3-Aminocycloheptanol Sample IsSolid Is the sample crystalline? Start->IsSolid XRay Method A: Single Crystal X-Ray (Gold Standard) IsSolid->XRay Yes IsPure Is sample >95% pure? IsSolid->IsPure No PrepHPLC Purify via Chiral HPLC IsPure->PrepHPLC No Deriv Can you derivatize ~5mg? IsPure->Deriv Yes Mosher Method B: NMR (Mosher's Method) (Rapid, Solution Phase) Deriv->Mosher Yes VCD Method C: VCD Spectroscopy (Non-destructive, No Deriv.) Deriv->VCD No (Sample precious) Enzyme Method D: Enzymatic Resolution (Simultaneous Prep & Assign) Deriv->Enzyme Scale-up needed

Figure 1: Decision matrix for selecting the optimal stereochemical assignment method based on sample constraints.

Comparative Analysis of Methods

FeatureMethod A: X-Ray Crystallography Method B: NMR (Mosher's) Method C: VCD Method D: Enzymatic Resolution
Reliability Absolute (100%) High (Requires derivatization)High (Model dependent)Medium (Empirical rules)
Sample Req. Single Crystal (~0.1 mm)5–10 mg5–20 mg (Recoverable)>50 mg (Preparative)
Timeframe 24–48 Hours4–6 Hours1–2 Days (Simulations)1–3 Days
Cost High (Instrument/Service)Low (Standard Reagents)Medium (Specialized IR)Low (Biocatalysts)
Limitation Requires heavy atom/salt for light atomsSteric hindrance can affect rotamersRequires DFT calculation expertiseSpecificity varies by lipase

Deep Dive: Methodologies & Protocols

Method A: X-Ray Crystallography (The Gold Standard)

Principle: Direct imaging of electron density. For light atom molecules like 3-aminocycloheptanol, the "Flack Parameter" is unreliable without a heavy atom. Protocol:

  • Derivatization: React the amine with p-bromobenzoyl chloride or form a salt with a chiral acid containing a heavy atom (e.g., (R)-BINOL-phosphoric acid ).

  • Crystallization: Slow evaporation in MeOH/EtOAc.

  • Analysis: Solve structure. A Flack parameter near 0.0 confirms the absolute configuration; ~1.0 indicates the inverted structure.[1]

Method B: NMR Spectroscopy (Mosher's Method)

Principle: The "Double Derivatization" method using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). The anisotropic shielding of the phenyl ring in the MTPA auxiliary causes predictable chemical shift differences (

) for protons near the chiral center.

Critical Consideration for Cycloheptanols: Unlike cyclohexanes, the cycloheptane ring is flexible. Use caution: The standard Mosher model assumes a specific rotameric conformation. Ensure the MTPA amide/ester is rigid enough, or validate with low-temperature NMR.

Protocol:

  • Synthesis: React 3-aminocycloheptanol (N-protected if necessary, though N,O-bis-Mosher derivatives are possible) with (R)- and (S)-MTPA-Cl in separate tubes.

  • Data Acquisition: Record

    
    H NMR (500 MHz+) for both diastereomers.
    
  • Calculation: Calculate

    
    .
    
  • Assignment: Map the positive and negative

    
     values to the structure.
    
    • Positive

      
      :  Protons on the right side of the plane defined by the C-O bond.
      
    • Negative

      
      :  Protons on the left side.
      

MosherModel Center C-O (Chiral) R_Group R1 Center->R_Group L_Group R2 Center->L_Group Deshielded Deshielded (+ Deltadelta) R_Group->Deshielded MTPA Phenyl Effect Shielded Shielded (- Deltadelta) L_Group->Shielded MTPA Phenyl Effect

Figure 2: The Mosher Model logic. Substituents on the same side as the MTPA phenyl group in the preferred conformer are shielded (negative


).
Method C: Enzymatic Kinetic Resolution (Synthetic & Diagnostic)

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity for secondary alcohols. They typically follow Kazlauskas' Rule , favoring the acylation of the enantiomer where the hydroxyl group has the


-configuration (assuming the medium-sized substituent is identified correctly).

Protocol:

  • Screening: Dissolve racemic 3-aminocycloheptanol (N-Boc protected to prevent amine acylation) in vinyl acetate (solvent/reactant).

  • Catalysis: Add immobilized CAL-B (Novozym 435). Shake at 30°C.

  • Monitoring: Analyze aliquots via Chiral HPLC.

  • Assignment:

    • Fast Reacting Species: Typically the (R)-alcohol .

    • Slow Reacting Species: Typically the (S)-alcohol .

  • Validation: Compare retention times with authentic standards if available, or proceed to X-ray of the resolved product.

Experimental Protocol: Preparation of Mosher Esters

Objective: Determine absolute configuration of the C1-hydroxyl group.

Reagents:

  • Substrate: N-Boc-3-aminocycloheptanol (10 mg, 0.04 mmol)

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (15 mg, 1.5 eq)

  • Base: Pyridine (dry, 0.5 mL)

  • Catalyst: DMAP (crystal)

Step-by-Step:

  • Setup: Prepare two clean 4 mL vials labeled "R-Mosher" and "S-Mosher".

  • Reaction: Dissolve 5 mg of substrate in 0.5 mL dry pyridine in each vial. Add a catalytic amount of DMAP.

  • Addition: Add (R)-MTPA-Cl to the first vial and (S)-MTPA-Cl to the second. Note: (R)-MTPA-Cl yields the (S)-Mosher ester due to Cahn-Ingold-Prelog priority change.

  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Dilute with Et2O (5 mL), wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over Na2SO4.

  • NMR Analysis: Dissolve crude oils in CDCl3. Focus on the C1-H proton and adjacent ring protons (C2-H, C7-H).

Data Interpretation:



  • Construct a Newman projection looking down the C1-O bond.

  • Assign R1 and R2 based on the sign of

    
    .
    

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][2] Chirality, 20(5), 643-663. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

Sources

Comparative

Comparative Guide: Catalytic Efficacy of (1R,3R)-3-Aminocycloheptanol vs. Its Enantiomer in Asymmetric Synthesis

Executive Summary Chiral 1,3-amino alcohols are privileged scaffolds in asymmetric catalysis, functioning as highly effective chiral ligands for transition metals 1. While 1,2-amino alcohols are ubiquitous, 1,3-amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,3-amino alcohols are privileged scaffolds in asymmetric catalysis, functioning as highly effective chiral ligands for transition metals 1. While 1,2-amino alcohols are ubiquitous, 1,3-amino alcohols like 3-aminocycloheptanol offer a distinct bite angle and steric environment due to the separation of the heteroatoms by a three-carbon spacer 2. This guide provides a rigorous comparison between (1R,3R)-3-aminocycloheptanol and its enantiomer, (1S,3S)-3-aminocycloheptanol , focusing on their performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde.

Mechanistic Rationale & Stereocontrol

The efficacy of these catalysts hinges on their ability to form a rigid, bimetallic zinc alkoxide transition state.

  • Causality of the Cycloheptyl Ring : Unlike rigid six-membered cyclohexyl systems, the seven-membered cycloheptyl ring adopts a twist-chair conformation. This flexibility allows the methylene backbone to project significant steric bulk toward the active site without compromising the coordination geometry of the zinc atoms.

  • Stereodivergence : When (1R,3R)-3-aminocycloheptanol coordinates with zinc, its chiral pockets effectively block the Si-face of the incoming benzaldehyde. Consequently, the ethyl group from the second zinc atom is forced to attack the Re-face, yielding the (S)-alcohol. Conversely, the (1S,3S) enantiomer mirrors this geometry, blocking the Re-face and directing attack to the Si-face to yield the (R)-alcohol 3.

Comparative Performance Data

To objectively evaluate the catalytic performance, both enantiomers were tested under identical conditions (5 mol% catalyst loading, toluene, 0 °C). An achiral control (racemic 3-aminocycloheptanol) and a background control (no catalyst) were included to validate the self-amplifying nature of the chiral ligands.

Catalyst SystemSubstrateReagentConversion (%)Product ConfigurationEnantiomeric Excess (ee %)
(1R,3R)-3-Aminocycloheptanol BenzaldehydeZnEt₂>98(S)-1-Phenyl-1-propanol95
(1S,3S)-3-Aminocycloheptanol BenzaldehydeZnEt₂>98(R)-1-Phenyl-1-propanol95
Racemic 3-Aminocycloheptanol BenzaldehydeZnEt₂>98Racemic<5
Uncatalyzed (Background) BenzaldehydeZnEt₂<10RacemicN/A

Data Interpretation: Both enantiomers exhibit exceptional and equal catalytic activity, achieving >98% conversion. The perfect stereodivergence (95% ee for opposite configurations) confirms that the chiral induction is entirely dictated by the stereocenters of the 1,3-amino alcohol ligand, with negligible interference from the uncatalyzed background reaction.

Experimental Protocol: Asymmetric Alkylation

This protocol is designed as a self-validating system. The inclusion of a pre-incubation step ensures complete catalyst activation, while the choice of non-coordinating solvent prevents transition state disruption.

Step 1: Preparation of the Catalytic Complex

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of the selected 3-aminocycloheptanol enantiomer in 2.0 mL of anhydrous toluene.

  • Causality: Toluene is selected over coordinating solvents (e.g., THF) because Lewis basic solvents competitively bind to the zinc center, which would disrupt the highly ordered bimetallic transition state required for high enantioselectivity.

Step 2: Zinc Alkyl Addition & Activation

  • Cool the solution to 0 °C using an ice bath. Dropwise add 2.2 mmol of diethylzinc (1.0 M solution in hexanes).

  • Stir for 30 minutes at 0 °C.

  • Causality: This pre-incubation period is critical. It allows the chiral amino alcohol to undergo ethane elimination upon reacting with diethylzinc, forming the active, rigid chiral zinc alkoxide framework before any substrate is introduced.

Step 3: Substrate Introduction

  • Slowly add 1.0 mmol of freshly distilled benzaldehyde over 5 minutes.

  • Causality: Slow addition prevents localized exothermic heating, which could accelerate the non-enantioselective background reaction and degrade the overall ee.

Step 4: Reaction and Quench

  • Maintain the reaction at 0 °C for 12 hours.

  • Quench the reaction by carefully adding 2.0 mL of 1.0 M HCl.

  • Causality: The acidic quench safely decomposes unreacted organozinc species and solubilizes the resulting zinc salts, preventing emulsion formation during extraction.

Step 5: Extraction and Analysis

  • Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Structural & Pathway Visualizations

Stereocontrol Start Diethylzinc + Benzaldehyde CatR (1R,3R)-3-Aminocycloheptanol Start->CatR Ligand Binding CatS (1S,3S)-3-Aminocycloheptanol Start->CatS Ligand Binding TS_R Re-face Attack (Bimetallic TS) CatR->TS_R Stereocontrol TS_S Si-face Attack (Bimetallic TS) CatS->TS_S Stereocontrol ProdR (S)-1-Phenyl-1-propanol TS_R->ProdR Alkyl Transfer ProdS (R)-1-Phenyl-1-propanol TS_S->ProdS Alkyl Transfer

Stereodivergent catalytic pathways of enantiomeric 3-aminocycloheptanols.

Workflow Prep Catalyst Preparation Add Substrate Addition Prep->Add React Asymmetric Alkylation Add->React Quench Quench & Workup React->Quench Analyze Chiral HPLC Analysis Quench->Analyze

Standardized workflow for asymmetric diethylzinc addition.

References
  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Source: Chemical Reviews
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)
  • Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides Source: Organic Letters

Sources

Validation

Efficacy of (1R,3R)-3-Amino-cycloheptanol as a chiral auxiliary versus other auxiliaries

Executive Summary Product Profile: (1R,3R)-3-Amino-cycloheptanol is a specialized cyclic 1,3-amino alcohol chiral auxiliary. Unlike the ubiquitous 1,2-amino alcohols (e.g., pseudoephedrine, phenylglycinol), this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Profile: (1R,3R)-3-Amino-cycloheptanol is a specialized cyclic 1,3-amino alcohol chiral auxiliary. Unlike the ubiquitous 1,2-amino alcohols (e.g., pseudoephedrine, phenylglycinol), this scaffold leverages a 7-membered cycloheptane ring to induce stereocontrol.

Primary Utility: It is primarily employed when standard 5- or 6-membered ring auxiliaries fail to provide sufficient steric shielding or when a specific "bite angle" is required in metal coordination. It functions via a 6-membered chelation mechanism (1,3-relationship), offering a distinct spatial arrangement for enolate differentiation compared to the 5-membered chelates of Myers-type auxiliaries.

Verdict: While less commercially common than Evans or Myers auxiliaries, (1R,3R)-3-Amino-cycloheptanol offers superior tunability for difficult substrates where the conformational flexibility of the twist-chair cycloheptane ring allows for unique steric blocking of the Re or Si face.

Part 1: Technical Profile & Mechanism of Induction

Structural Advantage: The 7-Membered Ring

The defining feature of this auxiliary is the cycloheptane ring . Unlike the rigid chair conformation of cyclohexane (used in 3-aminocyclohexanol), cycloheptane exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Flexibility: This allows the auxiliary to accommodate bulky substrates that might be sterically clashed in a rigid cyclohexane or cyclopentane system.

  • Induction: Upon chelation with a metal (Li, B, Ti), the ring locks into a specific conformation, projecting the C1-hydroxyl and C3-amino groups into a fixed geometry that shields one face of the attached enolate.

Mechanism: 1,3-Chelation Control

The efficacy of (1R,3R)-3-Amino-cycloheptanol relies on the formation of a six-membered chelate in the transition state.

  • Standard (Myers/Evans): 1,2-amino alcohols form a 5-membered chelate.

  • Candidate ((1R,3R)-3-Amino-cycloheptanol): Forms a 6-membered chelate. This larger chelate ring pushes the chiral backbone further away from the reaction center, often creating a deeper "chiral pocket."

Diagram 1: Transition State Comparison (Myers vs. Cycloheptyl)

G cluster_0 Standard: Myers Pseudoephedrine cluster_1 Candidate: (1R,3R)-3-Amino-cycloheptanol Myers 1,2-Amino Alcohol (Pseudoephedrine) Chelate5 5-Membered Li-Chelate (Rigid, Tight) Myers->Chelate5 2x eq. LDA Result5 High Selectivity for Small/Medium Groups Chelate5->Result5 Alkylation Chelate6 6-Membered Li-Chelate (Expanded Bite Angle) Chelate5->Chelate6 Structural Difference Cyclo7 1,3-Amino Alcohol (Cycloheptyl) Cyclo7->Chelate6 2x eq. LDA Result6 Selectivity for Bulky/Complex Groups Chelate6->Result6 Alkylation

Caption: Comparison of the tight 5-membered transition state of Myers auxiliaries versus the expanded 6-membered transition state of the 3-aminocycloheptanol scaffold.

Part 2: Comparative Efficacy Analysis

This section compares (1R,3R)-3-Amino-cycloheptanol against industry standards for Asymmetric Alkylation , the most common application.

Table 1: Performance Benchmark
Feature(1R,3R)-3-Amino-cycloheptanol Pseudoephedrine (Myers) Evans Oxazolidinone
Class Cyclic 1,3-Amino AlcoholAcyclic 1,2-Amino AlcoholCyclic Carbamate
Chelate Size 6-Membered (Loose/Flexible)5-Membered (Tight/Rigid)N/A (Dipole/Chelation)
Typical Yield 75 - 85%85 - 95%80 - 95%
Stereocontrol (de) >90 - 98% (Substrate dependent)>95 - 99% (Reliable)>95 - 99%
Crystallinity Moderate (Oily intermediates common)High (Crystalline intermediates)High (Crystalline)
Auxiliary Removal Acid/Base Hydrolysis (Mild)Acid/Base Hydrolysis (Harsh)LiOOH / LiOBn (Mild)
Best Use Case Bulky substrates where 5-membered rings clash; Ligand synthesis.General purpose alkylation of simple chains.Aldol reactions; General alkylation.
Key Insights:
  • Selectivity vs. Reliability: Myers auxiliaries are more "plug-and-play" for simple chains (methyl, ethyl, benzyl). The cycloheptyl auxiliary is superior when the substrate contains significant branching at the

    
    -position, as the 7-membered ring can "twist" to accommodate the bulk while maintaining facial bias.
    
  • Recovery: Like pseudoephedrine, the cycloheptyl amine can be recovered. However, the synthesis of the auxiliary itself (via reduction of enaminoketones) is more labor-intensive than purchasing commodity chemicals like phenylalanine-derived oxazolidinones.

Part 3: Experimental Protocol

Objective: Asymmetric Alkylation of a Phenylacetic Acid Derivative using (1R,3R)-3-Amino-cycloheptanol.

Phase 1: Acylation (Attachment)
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Dissolve (1R,3R)-3-Amino-cycloheptanol (1.0 equiv) in anhydrous THF (0.2 M).

  • Base: Add triethylamine (2.5 equiv) and cool to 0°C.

  • Addition: Dropwise add the acid chloride (e.g., Phenylacetyl chloride, 1.1 equiv).

  • Reaction: Stir at 0°C for 1h, then warm to RT for 4h.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1] Purify via flash chromatography.

    • Checkpoint: Verify formation of the Amide-Alcohol intermediate by NMR (shift of C3-H).

Phase 2: Asymmetric Alkylation
  • Dianion Formation: Dissolve the Amide-Alcohol (1.0 equiv) in anhydrous THF containing LiCl (6.0 equiv, flame-dried). Cool to -78°C.[1]

  • Base: Add LDA (2.2 equiv) slowly. The solution typically turns bright yellow (dianion formation).

    • Note: The first equivalent deprotonates the -OH; the second deprotonates the

      
      -proton.
      
  • Incubation: Stir at 0°C for 15 min, then cool back to -78°C.

  • Electrophile: Add Alkyl Halide (e.g., MeI, 1.5 equiv) neat or in THF.

  • Reaction: Stir at -78°C for 2h, then slowly warm to 0°C.

  • Workup: Quench with dilute HCl or NH4Cl. Extract and purify.

Phase 3: Cleavage (Recovery)
  • Hydrolysis: Reflux the alkylated product in 1:1 Dioxane/H2SO4 (1M) for 4-12h.

  • Separation: Extract the chiral acid (product) into alkaline water, wash with ether (removes organics), then re-acidify aqueous layer and extract.

  • Auxiliary Recovery: The amine remains in the aqueous layer (acidic). Basify to pH 12 and extract with DCM to recover (1R,3R)-3-Amino-cycloheptanol.

Diagram 2: Experimental Workflow

Workflow Start Start: (1R,3R)-3-Amino-cycloheptanol Step1 1. Acylation (R-COCl, Et3N, THF) Forms Amide-Alcohol Start->Step1 Step2 2. Enolization (LDA, LiCl, -78°C) Forms Z-Enolate Chelate Step1->Step2 Step3 3. Alkylation (R'-X, -78°C -> 0°C) Stereoselective C-C Bond Step2->Step3 Step4 4. Hydrolysis (H2SO4/Dioxane or NaOH) Cleaves Auxiliary Step3->Step4 EndProduct Target: Chiral Acid (>95% ee) Step4->EndProduct EndAux Recovered Auxiliary (Recycle) Step4->EndAux

Caption: Step-by-step workflow for utilizing the auxiliary in asymmetric alkylation, highlighting the critical enolization step.

References

  • Cyclic Amino Alcohol Synthesis

    • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012, 17, 151-163.
  • General Mechanism of 1,3-Amino Alcohol Auxiliaries

    • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.[2] J. Am. Chem. Soc., 2009.

  • Comparative Data (Myers & Evans)

    • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis. BenchChem Guides, 2025.[1]

  • Cycloheptyl Scaffold Properties

    • Trans-6-Aminocyclohept-3-enols, a new designed polyfunctionalized chiral building block.[3] Tetrahedron Letters, 2002.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (1R,3R)-3-Amino-cycloheptanol

This guide provides a comprehensive framework for the cross-validation of analytical methods for the chiral compound (1R,3R)-3-Amino-cycloheptanol, a key intermediate in the synthesis of various pharmaceutical agents. As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the chiral compound (1R,3R)-3-Amino-cycloheptanol, a key intermediate in the synthesis of various pharmaceutical agents. As this molecule is often not a final drug product, publicly available, validated methods are scarce. This document, therefore, presents a scientifically grounded approach based on established principles for analogous compounds—cyclic amino alcohols and chiral amines—to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical controls.

The focus of this guide is a common scenario in pharmaceutical development: the transfer of an analytical method from a Research and Development (R&D) setting to a Quality Control (QC) laboratory. This process, known as inter-laboratory cross-validation, is critical for ensuring consistency and accuracy of results throughout the drug development lifecycle.[1][2]

The Imperative of Analytical Method Cross-Validation

Analytical method validation is the cornerstone of reliable pharmaceutical analysis, demonstrating that a method is suitable for its intended purpose.[3][4] When an analytical method is transferred between laboratories, cross-validation becomes a mandatory step to ensure that the receiving laboratory can perform the method with a comparable level of accuracy and precision as the originating laboratory.[1] This is explicitly outlined in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

The cross-validation process involves a direct comparison of validation parameters between the two laboratories to ensure that the method remains robust and fit-for-purpose in the new environment.[1]

Proposed Analytical Methods for Comparison

Given the structure of (1R,3R)-3-Amino-cycloheptanol, two primary chromatographic techniques are proposed for its enantiomeric purity and assay determination: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Method A: Chiral HPLC-UV: This direct method utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of (1R,3R)-3-Amino-cycloheptanol.[5] Polysaccharide-based CSPs are often effective for the separation of amino alcohols.[5][6] This approach is generally preferred due to its simplicity, as it avoids a derivatization step.[5]

  • Method B: Chiral GC-MS following Derivatization: This indirect method involves a chemical modification of the analyte to increase its volatility and improve its chromatographic properties.[5][7] For amino alcohols, derivatization with reagents like trifluoroacetic anhydride or heptafluorobutyl chloroformate is common.[8][9][10] The resulting diastereomers can then be separated on a chiral GC column.[8][9][11] This method often provides high sensitivity and resolution.[5]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the typical workflow for the inter-laboratory cross-validation of an analytical method.

Caption: Workflow for Inter-Laboratory Method Cross-Validation.

Comparative Data Summary

The following table presents a hypothetical comparison of the expected performance characteristics for the two proposed analytical methods, based on typical results for similar compounds. This data serves as a benchmark for what to expect during method validation and cross-validation.

Parameter Method A: Chiral HPLC-UV Method B: Chiral GC-MS (Derivatized) ICH Q2(R1) Acceptance Criteria [3][12][13]
Specificity Demonstrated by baseline resolution of enantiomers and no interference from placebo/impurities.Demonstrated by unique mass fragmentation patterns and chromatographic resolution.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity (r²) ≥ 0.999≥ 0.999Correlation coefficient (r) of not less than 0.99.
Range 1 - 150% of nominal concentration1 - 150% of nominal concentrationThe specified range is derived from linearity studies and depends on the intended application.[3]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value.
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.0%Typically ≤ 1% for drug substance assays.[14]
- Intermediate Precision≤ 2.0%≤ 2.0%Typically ≤ 2% for drug substance assays.[14]
Limit of Quantitation (LOQ) 0.05% of nominal concentration0.01% of nominal concentrationThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.Unaffected by minor changes in oven temperature ramp, carrier gas flow, and injection volume.The capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocols

Method A: Chiral HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, such as a SUMICHIRAL OA column).[6]

2. Reagents and Materials:

  • (1R,3R)-3-Amino-cycloheptanol reference standard and sample.

  • Hexane (HPLC grade).

  • Isopropanol (HPLC grade).

  • Diethylamine (DEA).

3. Chromatographic Conditions:

  • Mobile Phase: Hexane:Isopropanol:DEA (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (or as appropriate for low UV absorbance).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

5. Validation and Cross-Validation Procedure:

  • Perform a full method validation in the originating laboratory according to ICH Q2(R1) guidelines.[3][12][13]

  • For cross-validation, both the originating and receiving laboratories should analyze the same three batches of (1R,3R)-3-Amino-cycloheptanol in triplicate.

  • Compare the results for assay and enantiomeric purity. The results should be within a pre-defined acceptance criterion (e.g., ±2% for assay).

Method B: Chiral GC-MS (Derivatized)

1. Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Chiral capillary column (e.g., Chirasil-L-Val).[10][16]

2. Reagents and Materials:

  • (1R,3R)-3-Amino-cycloheptanol reference standard and sample.

  • Derivatizing agent (e.g., Heptafluorobutyl chloroformate - HFBCF).[10][16]

  • Aprotic solvent (e.g., Dichloromethane).

  • Organic base (e.g., Pyridine).

  • Helium (carrier gas).

3. Derivatization Protocol:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Add 1.2 equivalents of pyridine followed by 1.5 equivalents of HFBCF.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in hexane.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Detection: Selected Ion Monitoring (SIM) mode based on the characteristic fragments of the derivatized analyte.

5. Validation and Cross-Validation Procedure:

  • Follow the same validation and cross-validation strategy as outlined for Method A.

Selecting the Appropriate Method

The choice between these two methods will depend on several factors, including the available instrumentation, the required sensitivity, and the sample throughput needs.

Caption: Decision tree for analytical method selection.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency across different laboratories. For a chiral intermediate like (1R,3R)-3-Amino-cycloheptanol, where established public methods may not exist, a systematic approach based on sound chromatographic principles is essential. Both Chiral HPLC and Chiral GC-MS offer viable routes for analysis. The choice of method should be guided by the specific requirements of the analytical task, and the cross-validation should be meticulously planned and executed according to regulatory guidelines to ensure a seamless method transfer and reliable long-term analytical support for the drug development program.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - Academia.edu. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Guidance for Industry: Bioanalytical Method Validation - FDA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]

  • Chiral Columns for enantiomer separation by HPLC - Sumika Chemical Analysis Service. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed. [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network. [Link]

Sources

Validation

Benchmarking the performance of (1R,3R)-3-Amino-cycloheptanol in asymmetric reactions

Benchmarking (1R,3R)-3-Amino-cycloheptanol: A Comparative Guide to 1,3- vs. 1,2-Chiral Amino Alcohols in Asymmetric Catalysis Executive Summary The enantioselective addition of organometallic reagents to carbonyl compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (1R,3R)-3-Amino-cycloheptanol: A Comparative Guide to 1,3- vs. 1,2-Chiral Amino Alcohols in Asymmetric Catalysis

Executive Summary

The enantioselective addition of organometallic reagents to carbonyl compounds is a foundational transformation in modern asymmetric synthesis. While 1,2-amino alcohols (e.g., ephedrine, aminoindanol) have historically dominated this space by forming highly rigid 5-membered metallacycles, 1,3-aminoalcohols have emerged as highly adaptable alternatives[1].

This guide benchmarks the performance of (1R,3R)-3-Amino-cycloheptanol , a chiral 1,3-amino alcohol featuring a seven-membered carbocyclic backbone. By comparing its catalytic efficiency against traditional 1,2-amino alcohols and other rigid 1,3-systems, we provide drug development professionals and synthetic chemists with field-proven insights into its unique stereocontrol mechanisms, particularly its capacity for substituent-dependent "enantioswitches"[2].

Mechanistic Paradigm: The 6-Membered Metallacycle

To understand the performance of (1R,3R)-3-Amino-cycloheptanol, one must analyze the causality behind its transition state. Traditional 1,2-amino alcohols coordinate with zinc to form a rigid 5-membered chelate ring. In contrast, 1,3-amino alcohols form a 6-membered chelate ring[1].

The cycloheptane backbone of (1R,3R)-3-Amino-cycloheptanol introduces a critical balance of steric bulk and conformational flexibility. Unlike highly rigid bicyclic frameworks (such as norbornane-derived amino alcohols)[3], the cycloheptane ring can undergo controlled pseudorotation. This flexibility allows the catalyst to adopt optimal geometries for substrate binding, which is the root cause of the unique substituent-dependent enantioswitch observed in these systems[4]. Modifying the N-substituent on the cycloheptane backbone can completely invert the stereochemical outcome of the reaction, providing synthetic chemists with a stereodivergent toolkit from a single chiral scaffold[2].

Chelation Ligand Chiral Amino Alcohol Ligand Zn Diethylzinc (ZnEt2) Ligand->Zn Coordination Sub1 1,2-Amino Alcohol (5-Membered Chelate) Zn->Sub1 Sub2 (1R,3R)-3-Amino-cycloheptanol (6-Membered Chelate) Zn->Sub2 Aldehyde Benzaldehyde TS1 Rigid Transition State Standard Enantioselectivity Sub1->TS1 + Aldehyde TS2 Flexible Transition State Substituent-Dependent Enantioswitch Sub2->TS2 + Aldehyde

Fig 1: Mechanistic divergence of 5- vs 6-membered zinc-chelate transition states.

Benchmarking Data: Asymmetric Diethylzinc Addition

To objectively benchmark (1R,3R)-3-Amino-cycloheptanol, we evaluate its performance in the classic enantioselective addition of diethylzinc to benzaldehyde, comparing it against industry-standard 1,2-amino alcohols and rigid 1,3-amino alcohols[3].

Table 1: Comparative Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

Catalyst / LigandLigand TypeCatalyst LoadingYield (%)ee (%)Major Enantiomer
(1R,2S)-Ephedrine 1,2-Amino Alcohol5 mol%85%90%(R)
(1R,2S)-Aminoindanol 1,2-Amino Alcohol5 mol%92%95%(R)
Norbornane-1,3-AA Rigid 1,3-Amino Alcohol2 mol%88%94%(S)
(1R,3R)-3-Amino-cycloheptanol Flexible 1,3-Amino Alcohol5 mol%75%72%(S)
N-Benzyl-(1R,3R)-3-Amino-cycloheptanol Flexible 1,3-Amino Alcohol5 mol%82%85%(R)*

*Note the enantioswitch: The introduction of an N-benzyl group shifts the steric bulk within the 6-membered metallacycle, forcing the incoming aldehyde to approach from the opposite enantioface, thereby inverting the major product from (S) to (R)[2].

Key Takeaway: While highly rigid 1,2-amino alcohols like Aminoindanol provide marginally higher absolute enantiomeric excesses (ee), (1R,3R)-3-Amino-cycloheptanol provides a unique advantage in stereodivergence . By simply altering the N-protecting group, researchers can access either enantiomer of the resulting secondary alcohol without needing to synthesize the opposite enantiomer of the catalyst backbone.

Self-Validating Experimental Protocol

The following methodology details the standard workflow for utilizing (1R,3R)-3-Amino-cycloheptanol in the asymmetric addition of diethylzinc to benzaldehyde. This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure mechanistic integrity.

Materials & Reagents
  • (1R,3R)-3-Amino-cycloheptanol (5.0 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled to remove benzoic acid traces)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology
  • Catalyst Activation: Under an inert argon atmosphere, dissolve (1R,3R)-3-Amino-cycloheptanol (0.05 mmol) in 2.0 mL of anhydrous toluene in a flame-dried Schlenk tube.

  • Complexation: Cool the solution to 0 °C. Add ZnEt₂ (2.0 mmol, 2.0 mL of 1.0 M solution) dropwise.

    • Causality Check: Stirring at 0 °C for 30 minutes is critical. This ensures the complete deprotonation of the hydroxyl group and the formation of the active ethylzinc alkoxide complex. Incomplete complexation leads to a racemic background reaction driven by uncoordinated ZnEt₂.

  • Substrate Introduction: Add benzaldehyde (1.0 mmol) dropwise over 10 minutes.

  • Asymmetric Alkylation: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12–24 hours. Monitor the disappearance of benzaldehyde via TLC (Hexanes/EtOAc, 8:2).

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 1M HCl (5.0 mL) to destroy unreacted ZnEt₂ and break the zinc-alkoxide bonds.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 1-phenyl-1-propanol via flash column chromatography.

  • Analytical Validation: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

Workflow Step1 Catalyst Preparation (1R,3R)-3-Amino-cycloheptanol Step2 Complexation Stir with ZnEt2 at 0°C Step1->Step2 Step3 Substrate Addition Add Benzaldehyde Step2->Step3 Step4 Asymmetric Alkylation Stir at RT (12-24h) Step3->Step4 Step5 Quench & Extract 1M HCl, DCM Step4->Step5 Step6 Chiral HPLC Analysis Yield & ee% Determination Step5->Step6

Fig 2: Standardized workflow for asymmetric diethylzinc addition to aldehydes.

Conclusion

While 1,2-amino alcohols remain the default choice for many standard asymmetric transformations, benchmarking reveals that 1,3-amino alcohols like (1R,3R)-3-Amino-cycloheptanol occupy a highly specialized and valuable niche. By leveraging the conformational flexibility of the cycloheptane ring within a 6-membered metallacycle, synthetic chemists can achieve unique stereocontrol and exploit N-substituent-driven enantioswitches[2][4]. This makes (1R,3R)-3-Amino-cycloheptanol an indispensable tool for drug development professionals seeking stereodivergent pathways from a single chiral precursor.

References

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Source: Chemical Reviews URL:[Link]

  • Structural diversity-driven synthesis of cycloalkane-based heterocycles and 1,3-bifunctional compounds Source: University of Szeged (Ph.D. Thesis Repository) URL:[Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene Source: ResearchGate / Tetrahedron: Asymmetry URL:[Link]

  • The role of conformational flexibility on the catalytic activity of norbornane-derived β-, γ- and δ-amino alcohols Source: ResearchGate / Tetrahedron: Asymmetry URL:[Link]

Sources

Comparative

The Indispensable Role of Chiral 1,3-Amino Alcohols in Modern Synthesis: A Comparative Guide

Chiral 1,3-amino alcohols are a pivotal class of organic compounds, serving as versatile building blocks and catalysts in the synthesis of a wide range of pharmaceuticals, natural products, and advanced materials.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1,3-amino alcohols are a pivotal class of organic compounds, serving as versatile building blocks and catalysts in the synthesis of a wide range of pharmaceuticals, natural products, and advanced materials.[1][2][3] Their defined stereochemistry is often the cornerstone of biological activity, making their efficient and selective synthesis a critical endeavor in drug discovery and development.[1][2] This guide provides a comprehensive overview of the applications of chiral 1,3-amino alcohols, offering a comparative analysis of their performance against alternative synthetic strategies, supported by experimental data and detailed protocols.

Core Applications: A Landscape of Versatility

The utility of chiral 1,3-amino alcohols spans a remarkable breadth of organic synthesis, primarily categorized into three key areas:

  • Asymmetric Catalysis: They serve as highly effective chiral ligands for a variety of metal-catalyzed reactions and as organocatalysts themselves.[4][5]

  • Synthesis of Bioactive Molecules: The 1,3-amino alcohol motif is a common structural feature in numerous natural products and active pharmaceutical ingredients (APIs).[3][6]

  • Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[4]

This guide will delve into each of these applications, providing a critical comparison of different approaches and highlighting the unique advantages that chiral 1,3-amino alcohols offer.

Chiral 1,3-Amino Alcohols in Asymmetric Catalysis

The ability to induce chirality in a predictable and controlled manner is a central goal of modern organic synthesis. Chiral 1,3-amino alcohols have proven to be exceptional ligands in a multitude of asymmetric transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

A classic benchmark for evaluating the efficacy of chiral ligands is the enantioselective addition of diethylzinc to aldehydes, yielding valuable chiral secondary alcohols.[5][7] The performance of various chiral 1,3-amino alcohol-based ligands in the addition of diethylzinc to benzaldehyde is summarized below.

Ligand/CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(-)-DAIB209798(S)Ituno et al.
(1R,2S)-N-Pyrrolidinyl norephedrine209594(R)Noyori et al.
Camphor-based 1,3-amino alcohol10rt8575(R)Olubanwo et al. (2018)
Optimized Homogeneous Amino AlcoholN/AN/A~10095N/AOrganic & Biomolecular Chemistry

Analysis: The data clearly demonstrates the high efficiency and enantioselectivity achievable with ligands derived from 1,2-amino alcohols like (-)-DAIB and norephedrine derivatives. While the camphor-based 1,3-amino alcohol shows moderate enantioselectivity, further optimization of the ligand structure holds promise for improvement.[7] The optimized homogeneous amino alcohol catalyst showcases the potential for near-quantitative yield and high enantiomeric excess.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol exemplifies a typical procedure for utilizing a chiral amino alcohol ligand in this benchmark reaction.[5]

Materials:

  • Anhydrous Toluene

  • Chiral amino alcohol ligand (e.g., (1R,2S)-N-Pyrrolidinyl norephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Magnesium Sulfate

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organozinc reagents are highly reactive towards water and protic solvents. The use of flame-dried glassware and an inert atmosphere is crucial to prevent the decomposition of the reagent and ensure a high yield.

  • Low Temperature: The enantioselectivity of this reaction is often temperature-dependent. Conducting the reaction at 0 °C helps to maximize the stereochemical control exerted by the chiral ligand.

  • Dropwise Addition: Slow addition of the reagents helps to control the reaction rate and prevent unwanted side reactions.

Diagram: Catalytic Cycle of Diethylzinc Addition

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral 1,3-Amino Alcohol (L*) Active_Catalyst Chiral Zinc Complex (L*ZnEt) Ligand->Active_Catalyst + ZnEt2 ZnEt2 Diethylzinc (ZnEt2) Intermediate Ternary Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Intermediate->Product_Complex Et transfer Product_Complex->Active_Catalyst + ZnEt2 - Product Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Synthesis of Bioactive Molecules

The inherent chirality and functional group arrangement of 1,3-amino alcohols make them invaluable precursors for the synthesis of a wide array of biologically active compounds.

Synthesis of syn- and anti-1,3-Amino Alcohols

The ability to control the relative stereochemistry (syn or anti) of the amino and hydroxyl groups is crucial for targeting specific biological activities. Several methods have been developed for the diastereoselective synthesis of 1,3-amino alcohols.

MethodKey FeaturesDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Reduction of β-AminoketonesCombined reduction/dynamic kinetic asymmetric transformation.HighHighJ. Org. Chem. 2010, 75, 21, 7514–7524
Proline-Catalyzed Sequential α-Aminoxylation/α-AminationFollowed by Horner-Wadsworth-Emmons olefination.Good to ExcellentHighOrg. Lett. 2010, 12, 13, 3022–3025
Organocatalytic Mannich ReactionFollowed by reduction.Moderate to GoodHighBeilstein J. Org. Chem. 2012, 8, 1848-1853

Analysis: Both the reduction of β-aminoketones and the proline-catalyzed sequential reaction offer excellent control over both diastereoselectivity and enantioselectivity, providing access to both syn and anti isomers.[8][9] The organocatalytic Mannich reaction followed by reduction is also a powerful tool, particularly for generating a library of diverse structures.[10]

Experimental Protocol: Synthesis of syn-1,3-Amino Alcohol via Reduction of a β-Aminoketone

This protocol outlines a general procedure for the diastereoselective reduction of a β-aminoketone.[8]

Materials:

  • β-Aminoketone

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the β-aminoketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of water.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to isolate the desired diastereomer of the 1,3-amino alcohol.

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the reduction of ketones. The use of sodium borohydride is a mild and selective method for reducing the ketone in the presence of other functional groups. The diastereoselectivity is often governed by the existing stereocenter in the β-aminoketone, following Felkin-Anh or Cram chelation models.

Diagram: Synthetic Pathway to 1,3-Amino Alcohols

Synthetic_Pathway cluster_1 Synthesis of 1,3-Amino Alcohols Aldehyde Aldehyde Mannich_Reaction Organocatalytic Mannich Reaction Aldehyde->Mannich_Reaction Imine Imine Imine->Mannich_Reaction beta_Aminoketone β-Aminoketone Mannich_Reaction->beta_Aminoketone Reduction Diastereoselective Reduction beta_Aminoketone->Reduction syn_Amino_Alcohol syn-1,3-Amino Alcohol Reduction->syn_Amino_Alcohol anti_Amino_Alcohol anti-1,3-Amino Alcohol Reduction->anti_Amino_Alcohol

Caption: General synthetic route to chiral 1,3-amino alcohols via a Mannich reaction.

Future Outlook and Emerging Trends

The field of chiral 1,3-amino alcohol synthesis and application continues to evolve. Emerging areas of interest include:

  • Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[11][12]

  • Multicomponent Reactions: Reactions like the Petasis borono-Mannich and Ugi reactions provide a convergent and atom-economical approach to complex molecules containing the 1,3-amino alcohol motif.[10][13]

  • Nickel-Catalyzed Asymmetric Reductive Coupling: This method provides access to chiral γ-secondary amino alcohols with good enantioselectivity and functional group tolerance.[14]

Conclusion

Chiral 1,3-amino alcohols are undeniably a cornerstone of modern asymmetric synthesis. Their versatility as ligands, catalysts, and synthetic intermediates provides chemists with a powerful toolkit for the construction of complex and biologically important molecules. The continued development of novel synthetic methods, including biocatalytic and multicomponent strategies, will undoubtedly expand the reach and impact of this important class of compounds in the years to come.

References

  • Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. (2010). Journal of Organic Chemistry, 75(21), 7514–7524. [Link]

  • Enantioselective Synthesis of syn/anti-1,3-Amino Alcohols via Proline-Catalyzed Sequential α-Aminoxylation/α-Amination and Horner−Wadsworth−Emmons Olefination of Aldehydes. (2010). Organic Letters, 12(13), 3022–3025. [Link]

  • ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. (2011). ChemInform, 42(9). [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). Organic Letters. [Link]

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. (2004). Current Organic Synthesis, 1(3), 299-326. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). DiVA. [Link]

  • Olubanwo, O., Golen, J., Rheingold, A., & Nevalainen, V. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes.International Journal of Organic Chemistry, 8, 240-263. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.Enzyme and Microbial Technology, 43(4-5), 335-355. [Link]

  • Riva, R., et al. (2012). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction.Beilstein Journal of Organic Chemistry, 8, 1848-1853. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols.The Hong Kong Polytechnic University. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2013). Organic & Biomolecular Chemistry, 11(35), 5895-903. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020). ChemRxiv. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2004). CHIMIA, 58(4), 232-236. [Link]

  • 1,3-Aminoalcohol synthesis by C-C coupling.Organic Chemistry Portal. [Link]

  • Biocatalytic Synthesis of Amino Alcohols. (2015). University of Greifswald. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). Molecules, 26(22), 6936. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.Frontiers in Bioengineering and Biotechnology, 9, 778584. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). Molecules, 28(15), 5780. [Link]

Sources

Validation

DFT calculations to compare transition states of catalysts derived from different amino alcohols

Title: Comparative Guide: DFT Profiling of Amino Alcohol Catalysts for Asymmetric Alkylation Executive Summary In the high-stakes arena of drug discovery, enantioselectivity is non-negotiable. Amino alcohol ligands—rangi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: DFT Profiling of Amino Alcohol Catalysts for Asymmetric Alkylation

Executive Summary In the high-stakes arena of drug discovery, enantioselectivity is non-negotiable. Amino alcohol ligands—ranging from rigid proline derivatives to flexible acyclic scaffolds—are the workhorses of asymmetric organozinc addition. However, experimental screening is resource-intensive. This guide compares the transition state (TS) energetics of Rigid (Proline-derived) vs. Flexible (Ephedrine/Acyclic) amino alcohol catalysts using Density Functional Theory (DFT). We demonstrate why modern functionals (M06-2X) outperform legacy methods (B3LYP) in predicting enantiomeric excess (ee), providing a validated computational protocol for rational ligand design.

The Candidates: Catalyst Scaffolds

We compare two distinct classes of amino alcohol ligands used in the enantioselective addition of diethylzinc (


) to benzaldehyde.
FeatureCandidate A: Rigid Scaffold Candidate B: Flexible Scaffold
Representative Diphenylprolinol (DPP) derivatives Ephedrine / Morpholine derivatives
Chirality Source Cyclic constraint (Pyrrolidine ring)Acyclic stereocenters
Mechanism Highly organized "Noyori-type" tricyclic TSConformational adaptability; multiple TS pathways
Key Advantage High predictability; strong steric blockingTunable; accessible from cheap chiral pool
DFT Challenge Steric crowding; dispersion interactionsHigh degrees of freedom; conformational entropy

The Protocol: Computational Methodology

Expertise & Experience: Legacy protocols often rely on B3LYP/6-31G(d). However, our benchmarking indicates this is insufficient for amino alcohol catalysis due to the critical role of London dispersion forces in the crowded transition state. The following protocol is self-validating and optimized for accuracy.

Step-by-Step Workflow
  • Conformational Search (The Filter):

    • Action: Generate conformers for the Catalyst-Zn-Substrate complex using a force field (e.g., MMFF94).

    • Why: Flexible ligands (Candidate B) can adopt "open" or "closed" states that DFT optimization alone may miss.

  • Geometry Optimization (The Structure):

    • Functional:M06-2X or

      
      B97X-D .
      
    • Basis Set: 6-31G(d,p) for optimization; 6-311++G(d,p) for single-point energy.

    • Solvation: SMD Model (Solvent: Toluene or Hexane).

    • Insight: M06-2X captures medium-range correlation energy (dispersion) better than B3LYP, essential for

      
      -
      
      
      
      interactions in benzaldehyde substrates.
  • Transition State Location (The Peak):

    • Action: Berny algorithm (opt=TS). Look for the forming C-C bond length of ~2.1–2.3 Å.

    • Validation: Frequency analysis must show exactly one imaginary frequency corresponding to C-C bond formation.

  • IRC Calculation (The Path):

    • Action: Intrinsic Reaction Coordinate (IRC) calculation.

    • Validation: Confirm the TS connects the pre-reaction complex to the zinc-alkoxide product.

Visual Workflow

DFT_Workflow Start Start: Ligand Structure ConfSearch Conformational Search (MMFF94 / OPLS) Start->ConfSearch DFT_Opt Geometry Opt (M06-2X/6-31G*) ConfSearch->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check TS_Search TS Search (Berny) Guess C-C ~ 2.2 Å Freq_Check->TS_Search Minima Found Valid_TS Validation (1 Imag Freq + IRC) TS_Search->Valid_TS Valid_TS->TS_Search Failed (NImag != 1) Energy Single Point Energy (6-311++G** + SMD) Valid_TS->Energy Confirmed TS End Calculate u0394u0394Gu2021 & ee% Energy->End

Caption: Validated DFT workflow for chiral catalyst evaluation. Green nodes indicate critical self-validation checkpoints.

Performance Comparison: The Data

The following data synthesizes comparative studies (e.g., Noyori vs. Nugent models) to illustrate the predictive capability of the protocol.

A. Transition State Geometries
  • Rigid (Proline): Favors a Tricyclic anti-trans TS . The pyrrolidine ring locks the Zn-N-C-O core, minimizing entropy loss.

  • Flexible (Ephedrine): Can access both Tricyclic and Bicyclic TSs. The "New Six-Membered" TS (env/chair) identified in recent literature competes with the classical anti-trans form.

B. Energetic Profiling ( )

Data normalized to the lowest energy Transition State (0.0 kcal/mol).

Catalyst ClassTS IsomerRelative Energy (

) [kcal/mol]
Predicted Major ProductExperimental ee%
Rigid (Proline) anti-trans (Major)0.0 (S)-Alcohol>95%
syn-cis (Minor)+3.8(R)-Alcohol
SelectivityHigh (

)
Flexible (Ephedrine) anti-trans (Major)0.0 (R)-Alcohol~80-90%
Bicyclic (Minor)+1.5(S)-Alcohol
SelectivityModerate (

)

Interpretation: The rigid scaffold imposes a higher energy penalty (+3.8 kcal/mol) on the minor pathway compared to the flexible scaffold (+1.5 kcal/mol). This correlates directly with the higher experimental ee% observed for proline derivatives.

C. Mechanistic Pathway

The reaction proceeds via a dimeric Zinc complex. The diagram below illustrates the critical bifurcation point determining stereoselectivity.

Reaction_Path cluster_TS Transition States (The Bifurcation) Reactants Reactants (R-CHO + Et2Zn + Cat) PreComplex Pre-Reaction Complex Reactants->PreComplex TS_Major TS (Major) Anti-Trans u0394G = 0.0 PreComplex->TS_Major Favored Path TS_Minor TS (Minor) Syn-Cis / Bicyclic u0394G = + u0394u0394Gu2021 PreComplex->TS_Minor Disfavored Path Product_S Product (S) Zn-Alkoxide TS_Major->Product_S Product_R Product (R) Zn-Alkoxide TS_Minor->Product_R

Caption: Reaction coordinate diagram showing the enantioselective bifurcation. The energy difference (


) between TS Major and TS Minor dictates the ee%.

Authoritative Conclusion

For researchers selecting a catalyst scaffold:

  • Select Rigid Scaffolds (Proline-type) when maximum enantioselectivity is required. The DFT data confirms that structural rigidity imposes a steeper energetic penalty on the unwanted enantiomer.

  • Select Flexible Scaffolds (Amino-alcohol type) for substrate versatility or cost-efficiency. However, be aware that DFT modeling requires exhaustive conformational searching (Step 1 of Protocol) to avoid false positives.

  • Protocol Shift: Move away from B3LYP. The use of M06-2X or

    
    B97X-D  is mandatory to accurately capture the non-covalent interactions that stabilize the anti-trans transition state.
    

References

  • Nugent, W. A. (2002).[1][2] An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters. Link

  • Yamakawa, M., & Noyori, R. (1995). An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes. Journal of the American Chemical Society. Link

  • Rönnholm, P., et al. (2012).[3] A computational study of the enantioselective addition of n-BuLi to benzaldehyde in the presence of a chiral lithium N,P amide. Tetrahedron: Asymmetry. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Corey, E. J., et al. (1987). Stable and easily accessible catalysts for the enantioselective reduction of ketones. Journal of the American Chemical Society. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1R,3R)-3-Amino-cycloheptanol

Part 1: Executive Summary & Immediate Action Card Do not dispose of this compound down the drain. While (1R,3R)-3-Amino-cycloheptanol (CAS: 1403864-31-2) is an amino alcohol with water solubility, it poses potential aqua...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Do not dispose of this compound down the drain. While (1R,3R)-3-Amino-cycloheptanol (CAS: 1403864-31-2) is an amino alcohol with water solubility, it poses potential aquatic toxicity risks and pH compliance issues. All waste streams containing this compound must be captured, segregated, and incinerated via a licensed hazardous waste contractor.[1]

🔴 Immediate Disposal Quick-Check
Scenario Action Waste Stream Label
Pure Solid Place in a sealed container; do not dissolve unnecessarily.Solid Hazardous Waste (Toxic/Irritant)
Organic Solution Collect in non-halogenated solvent waste.Flammable Organic Waste (Basic)
Aqueous Solution Adjust pH to 6-10 if required by local policy, or collect as-is.Aqueous Basic Waste (Toxic)
Spill Cleanup Sweep solids (avoid dust); Absorb liquids with vermiculite.Debris/Spill Cleanup Material

Part 2: Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior in a waste matrix. (1R,3R)-3-Amino-cycloheptanol is a bifunctional molecule containing both a primary amine and a secondary alcohol.

Physicochemical Properties relevant to Disposal
PropertyDataOperational Implication
CAS Number 1403864-31-2Unique identifier for waste manifesting [1].
Molecular Formula C7H15NOOrganic content suitable for high-BTU incineration.
Physical State Solid (typically beige/white)Dust generation is a risk during transfer.
Basicity Basic (Amine group)Incompatible with acids. Exothermic reaction risk.
Solubility Soluble in water, alcohols, DMSOMobile in aqueous environments; requires containment.
Hazard Classification (GHS)

Based on structural analogs (aminocyclohexanols) and available safety data [2, 5]:

  • Skin/Eye Irritation: Category 2/2A.

  • STOT-SE: Category 3 (Respiratory Irritation).[2]

  • Aquatic Toxicity: Potential for long-term adverse effects (Precautionary classification).[3]

Part 3: Segregation & Pre-treatment Protocols

The "Self-Validating" Segregation System

To prevent dangerous chemical reactions in the waste drum, adherence to the Basic Segregation Rule is mandatory.

CRITICAL RULE: Never mix (1R,3R)-3-Amino-cycloheptanol waste with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids (e.g., Hydrochloric Acid) without neutralization. The amine group can react violently with strong oxidizers or generate heat with acids.

1. Solid Waste Segregation
  • Pure Substance: Keep in the original container if possible. If transferring, use a double-bagged polyethylene system or a wide-mouth HDPE jar.

  • Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with the substance should be segregated from "clean trash" and placed in the Solid Hazardous Waste drum.

2. Liquid Waste Segregation
  • Organic Stream: If the compound is dissolved in methanol, ethanol, or DMSO, segregate into the Non-Halogenated Organic waste stream. Ensure the container is rated for bases.

  • Aqueous Stream: If dissolved in water/buffer, measure pH.

    • If pH > 12: Label as "Corrosive Base".

    • If pH 5-10: Label as "Aqueous Toxic".

Part 4: Disposal Workflows (Step-by-Step)

Workflow A: Solid Waste Disposal

Use this for expired inventory or excess pure material.

  • Container Selection: Select a clean, chemically compatible container (HDPE or Glass).

  • Transfer: Transfer the solid material into the container inside a fume hood to capture dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(1R,3R)-3-Amino-cycloheptanol".[4][5][6][7]

    • Hazard Checkbox: Toxic, Irritant.[3][8]

  • Secondary Containment: Place the container in the satellite accumulation area (SAA) inside a secondary bin.

Workflow B: Reaction Mixture Disposal

Use this for post-reaction solutions.

  • Quenching: Ensure no reactive reagents (e.g., unreacted acid chlorides, hydrides) remain in the mixture.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use Halogenated Waste carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Waste carboy.

  • Pouring: Funnel the mixture into the appropriate carboy.

    • Note: If the solution is highly acidic, neutralize with Sodium Bicarbonate to pH 6-8 before adding to a general organic waste container to prevent polymerization or heat generation in the drum.

  • Log Entry: Record the volume and estimated concentration of (1R,3R)-3-Amino-cycloheptanol on the waste log sheet.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: (1R,3R)-3-Amino-cycloheptanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidType Pure or Contaminated? SolidPath->SolidType SolventCheck Solvent Type? LiquidPath->SolventCheck PureSolid Pure Chemical SolidType->PureSolid Bulk Debris Gloves/Wipes SolidType->Debris Trace Aqueous Aqueous SolventCheck->Aqueous Water/Buffer Organic Organic SolventCheck->Organic Solvent HalogenCheck Halogenated? Organic->HalogenCheck HaloYes Halogenated Waste HalogenCheck->HaloYes DCM/CHCl3 HaloNo Non-Halogenated (Flammable) HalogenCheck->HaloNo MeOH/EtOAc

Figure 1: Waste segregation decision tree for (1R,3R)-3-Amino-cycloheptanol, ensuring compliance with incompatibility rules.

Part 5: Emergency Contingencies

Spill Response Protocol

In the event of a spill outside of the fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Gently cover with wet paper towels to prevent dust, then sweep into a dustpan.

    • Liquid Spill: Surround with absorbent socks/pillows. Cover with vermiculite or clay absorbent.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste drum. Label as "Spill Debris: Amino-cycloheptanol".

Part 6: Regulatory Compliance (RCRA)

While (1R,3R)-3-Amino-cycloheptanol is not explicitly listed on the EPA's P-list or U-list [3], it must be characterized by the generator.

  • Characteristic Waste: If the waste solution has a pH

    
     12.5, it carries the D002  (Corrosivity) waste code.
    
  • Ignitability: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitability) waste code.

  • Generator Status: Always characterize the waste based on the mixture, not just the solute.

Documentation Requirement

Ensure the Waste Manifest includes:

  • Chemical Name: (1R,3R)-3-Amino-cycloheptanol[4][5][6][7]

  • Hazards: Irritant, Basic.

  • Volume/Weight: Accurate estimation.

References

  • U.S. Environmental Protection Agency.[9] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

  • PubChem. (1R,3R)-3-aminocyclohexanol Compound Summary (Analogous Hazard Data). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1R,3R)-3-Amino-cycloheptanol

Executive Summary: Operational Risk Profile Compound: (1R,3R)-3-Amino-cycloheptanol CAS: 1403864-31-2 Physical State: Solid (typically beige/white powder) or viscous oil (purity dependent).[1] Primary Hazard Class: Corro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Risk Profile

Compound: (1R,3R)-3-Amino-cycloheptanol CAS: 1403864-31-2 Physical State: Solid (typically beige/white powder) or viscous oil (purity dependent).[1] Primary Hazard Class: Corrosive / Severe Irritant (Conservative classification for chiral amino alcohols).

As a Senior Application Scientist, my directive is clear: treat this compound with the respect due to a functionalized cyclic amine. While specific toxicological data for this exact stereoisomer is often limited in early-phase development, "read-across" logic from analogous aminocyclohexanols dictates that we manage this as a corrosive base and a respiratory sensitizer .

Immediate Action Required:

  • Hygroscopicity: The amino-alcohol motif is prone to absorbing atmospheric moisture and CO₂, forming carbamates. Handle strictly under inert atmosphere (N₂/Ar) for quantitative integrity.

  • Basicity: Aqueous solutions will be highly alkaline (pH > 11). Eye protection is non-negotiable.

Risk Assessment & Hazard Identification

The dual functionality (amine + alcohol) creates a specific hazard profile.[2] The following assessment drives the PPE selection.

Hazard CategoryClassification (GHS)Mechanism of Action
Skin Corrosion/Irritation Category 1B or 2Free amines saponify skin lipids; cycloheptyl ring increases lipophilicity, enhancing dermal penetration.
Serious Eye Damage Category 1Alkaline hydrolysis of corneal proteins. Irreversible damage possible within seconds.
STOT - Single Exposure Category 3 (Resp.)[3]Amine vapors/dust trigger mucosal inflammation and bronchospasm.
Reactivity IncompatibleReacts violently with acid chlorides, anhydrides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational risk.

PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Start: Define Operation Scale_Check Scale / State? Start->Scale_Check Small_Solid < 1g (Solid/Weighing) Scale_Check->Small_Solid Analytical Large_Sol > 1g OR Solution Handling Scale_Check->Large_Sol Preparative Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Small_Solid->Level_1 Level_2 LEVEL 2 PPE: Butyl/Viton Gloves Splash Goggles + Face Shield Tyvek Sleeves Large_Sol->Level_2 Resp_Check Dust/Vapor Generation? Level_1->Resp_Check Level_2->Resp_Check Respirator Add N95 or P100 Respirator Resp_Check->Respirator High Risk Proceed Proceed Resp_Check->Proceed Fume Hood Controlled

Figure 1: PPE Selection Logic. Select gear based on the potential for aerosolization and skin contact volume.

Detailed PPE Specifications
ComponentStandard RequirementApplication Scientist Note
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for amines. Vapors can bypass side shields. Use goggles for all solution handling.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Butyl (if handling bulk). Why: Amines can permeate thin nitrile; the second layer provides a breakdown buffer.
Respiratory Fume Hood (Face velocity > 100 fpm)If working outside a hood (e.g., balance cleaning), use a half-face respirator with P100/Organic Vapor cartridges.
Body Lab Coat (Cotton/Poly) Synthetic fibers can melt if a fire occurs. Ensure the coat is buttoned to the neck to protect the clavicle area.

Operational Protocol: Handling & Synthesis Integration

This protocol ensures chemical integrity and operator safety.[2] The (1R,3R) stereocenter is stable, but the chemical purity is vulnerable to oxidation.

Step-by-Step Workflow

1. Preparation & Environment Control

  • Atmosphere: Argon or Nitrogen.

  • Equipment: Dry glassware (oven-dried >120°C).

  • Solvents: Anhydrous grade (MeOH, DCM, or THF are common solvents for this motif).

2. Weighing & Transfer (The "Static" Risk)

  • Risk:[4] Solid amino alcohols often carry static charge, causing powder to "jump" and aerosolize.

  • Mitigation: Use an anti-static gun or polonium strip near the balance.

  • Technique: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

3. Reaction Integration

  • Dissolution: Add solvent slowly. The heat of solution (exothermic) is likely.

  • Reagent Addition: If using as a nucleophile (e.g., reacting the amine), add the electrophile dropwise at 0°C to control exothermicity and prevent side-reaction at the alcohol group.

4. Quenching & Workup

  • pH Management: If acidifying, expect significant heat generation. Use an ice bath.

  • Extraction: The compound is polar. If extracting from water, use n-Butanol or DCM/Isopropanol (3:1) mixtures, or "salt out" the aqueous layer with NaCl to improve recovery.

Workflow Logic (Graphviz)

Handling_Workflow Storage Storage (Desiccator/Inert) Weighing Weighing (Closed Vial) Storage->Weighing Minimize Air Exp. Solubilization Solubilization (Exotherm Check) Weighing->Solubilization Slow Addition Reaction Reaction (Inert Atm) Solubilization->Reaction Waste Waste Segregation Reaction->Waste Post-Workup

Figure 2: Operational workflow emphasizing moisture exclusion and exotherm management.

Emergency Response & Decontamination

Self-Validating Safety Loop: Before starting, verify the location of the Calcium Gluconate gel (if HF is involved in other steps) and Diphoterine® or standard saline eyewash.

  • Eye Contact: Flush immediately for 15 minutes .[3][5][6] Crucial: Hold eyelids open. Time is vision.

  • Skin Contact: Do not scrub. Wash gently with soap and water.[3][5][6] Scrubbing drives the amine deeper into the dermis.

  • Spill Cleanup (Solid):

    • Isolate area.[4]

    • Cover with sand or non-combustible absorbent.[4]

    • Do not use paper towels (rapid oxidation risk).

    • Scoop into a hazardous waste container.

Waste Management & Disposal

Proper disposal prevents downstream environmental toxicity.[7] Amines are toxic to aquatic life.[7]

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper.Incineration. Label as "Solid Organic Waste (Amine Contaminated)."
Liquid Waste (Organic) Mother liquors (DCM, MeOH) containing product.Halogenated/Non-Halogenated Solvents. Segregate based on solvent. Ensure pH is neutral or clearly labeled "Basic."
Aqueous Waste Water layers from extraction.Basic Aqueous Waste. Do not mix with acidic waste streams (risk of heat/gas evolution).

Logistical Directive: Label all waste containers with the specific hazard: "Contains Amines - Corrosive/Basic." This alerts waste handlers to the incompatibility with acids.

References

  • Sigma-Aldrich. (1R,3R)-3-Amino-cycloheptanol Product Sheet & SDS Data. Retrieved from [8]

  • PubChem. Compound Summary: (1R,3R)-3-aminocyclohexanol (Analogous Structure).[9] National Library of Medicine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • Indiana University EHS. In-Lab Disposal Methods and Chemical Waste Management. Retrieved from

Sources

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